Product packaging for Propene-1-D1(Cat. No.:CAS No. 1560-60-7)

Propene-1-D1

Cat. No.: B073444
CAS No.: 1560-60-7
M. Wt: 43.09 g/mol
InChI Key: QQONPFPTGQHPMA-MICDWDOJSA-N
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Description

Propene-1-D1 (C³H²D) is a stable isotope-labeled analog of propene, where a deuterium atom replaces a protium atom at the 1-position. This subtle yet critical modification makes it an indispensable tool in advanced chemical and biochemical research. Its primary application lies in mechanistic studies and tracer experiments, particularly in the field of catalysis. By utilizing this compound, researchers can employ techniques such as Kinetic Isotope Effect (KIE) studies to elucidate intricate reaction pathways, identify rate-determining steps, and probe the mechanisms of metal-catalyzed reactions like hydroformylation, polymerization, and hydrogenation. The incorporation of the deuterium label allows for precise tracking of the molecule's fate using mass spectrometry (MS) and NMR spectroscopy, providing unparalleled insight into metabolic pathways in plant and microbial systems or the distribution of products in complex chemical syntheses. Furthermore, it serves as a critical standard for quantitative analysis, ensuring accuracy in gas chromatography-mass spectrometry (GC-MS) workflows. This compound's unique isotopic signature enables scientists to distinguish its behavior from that of the native propene, offering a powerful means to validate theoretical models and deepen the fundamental understanding of reaction dynamics and material transport.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6 B073444 Propene-1-D1 CAS No. 1560-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-deuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

43.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Deuterated Propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various deuterated isotopologues of propene. The substitution of hydrogen with its heavier isotope, deuterium, induces subtle yet significant changes in the molecule's physical characteristics. Understanding these isotopic effects is crucial for applications in mechanistic studies, metabolic tracing, and the development of deuterated drugs with enhanced pharmacokinetic profiles.

This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key processes to facilitate a deeper understanding of the subject.

Core Physical Properties

The introduction of deuterium atoms into the propene molecule primarily affects its mass and vibrational energy levels. These changes, in turn, influence macroscopic properties such as boiling point, melting point, and vapor pressure.

Summary of Physical Constants

The following table summarizes the fundamental physical properties of propene and several of its deuterated analogues.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Propene115-07-1C₃H₆42.08-47.7[1]-185.2[1][2]
Propene-1-d₁1560-60-7C₃H₅D43.09Not availableNot available
Propene-1,1-d₂1517-49-3C₃H₄D₂44.09[3]Not availableNot available
Propene-1,1,2-d₃1517-50-6CH₃CD=CD₂45.10[4]Not availableNot available
Propene-3,3,3-d₃1517-51-7CD₃CH=CH₂45.10[5]Not availableNot available
Propene-1,1,3,3,3-d₅13275-25-7C₃HD₅47.11[6]Not availableNot available
Propene-d₆1517-52-8C₃D₆48.12[7][8]-47.7[7]-185[7][9]
Vapor Pressure of Deuterated Propenes

A detailed study of the vapor pressures of propene-d₆, propene-d₅ (methyl group), propene-1-d₁, and propene-2-d₁ was conducted, providing valuable insight into the isotopic effects on this property. The measurements were performed over a range of low temperatures. It was observed that deuteration on the methyl group has a more pronounced effect on the vapor pressure per deuterium atom than substitution at the ethylenic positions.

Experimental Protocols

The determination of the physical properties of deuterated propenes requires precise and specialized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of Deuterated Propene (General Protocol)

The synthesis of specifically labeled propenes often involves multi-step procedures. However, a common method for introducing deuterium is through catalytic hydrogen-deuterium exchange.

Objective: To synthesize a deuterated propene, for example, propene-d₆, from propene.

Materials:

  • Propene gas (C₃H₆)

  • Deuterium gas (D₂) or heavy water (D₂O) as the deuterium source

  • A suitable catalyst (e.g., a supported platinum or palladium catalyst)

  • High-pressure reactor

  • Gas handling and purification line

  • Cryogenic traps

Procedure:

  • Catalyst Activation: The catalyst is placed in the reactor and activated, typically by heating under a flow of hydrogen or deuterium gas to reduce any metal oxides and clean the surface.

  • Reaction Setup: The reactor is evacuated and cooled. A known amount of propene and a stoichiometric excess of the deuterium source (e.g., D₂ gas) are introduced into the reactor.

  • Reaction Conditions: The reactor is heated to the desired temperature to facilitate the exchange reaction. The optimal temperature and pressure depend on the specific catalyst and desired level of deuteration. The reaction is allowed to proceed for a set period.

  • Product Collection: After the reaction, the mixture is cooled, and the gaseous products are passed through a series of cryogenic traps to separate the deuterated propene from any unreacted starting materials or byproducts.

  • Purification: The collected deuterated propene may be further purified by fractional distillation at low temperatures to achieve high isotopic and chemical purity.

Determination of Isotopic Purity by NMR and Mass Spectrometry

Objective: To determine the isotopic enrichment and structural integrity of the synthesized deuterated propene.

Methodology: A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this purpose.[7]

  • Mass Spectrometry (MS):

    • The sample is introduced into a high-resolution mass spectrometer.

    • The full scan mass spectrum is recorded to identify the molecular ion peaks corresponding to the desired deuterated species and any other isotopologues.

    • By extracting and integrating the ion signals for each isotopic species, the percentage of isotopic purity can be calculated.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ²H NMR spectra of the sample are acquired.

    • ¹H NMR is used to identify the positions and relative amounts of any residual protons.

    • ²H NMR directly detects the deuterium nuclei, confirming the positions of the deuterium labels and providing quantitative information on the isotopic abundance at each site.[8][12]

    • The combination of both ¹H and ²H NMR provides a comprehensive picture of the isotopic distribution within the molecule.

Vapor Pressure Measurement at Low Temperatures

Objective: To measure the vapor pressure of a deuterated propene as a function of temperature.

Apparatus:

  • A cryostat to maintain stable low temperatures.

  • A sample cell connected to a high-vacuum line.

  • A high-precision pressure measurement device, such as a mercury or capacitance manometer.

  • A calibrated temperature sensor (e.g., a platinum resistance thermometer).

Procedure:

  • Sample Degassing: A sample of the purified deuterated propene is condensed into the sample cell at liquid nitrogen temperature. The cell is then evacuated to remove any non-condensable impurities. This freeze-pump-thaw cycle is repeated several times.

  • Measurement:

    • The cryostat is set to the lowest desired temperature, and the system is allowed to reach thermal equilibrium.

    • The pressure of the vapor in equilibrium with the solid or liquid sample is recorded.

    • The temperature is then increased in small increments, and the vapor pressure is measured at each new equilibrium point.

    • This process is continued over the entire desired temperature range.

  • Data Analysis: The resulting pressure-temperature data can be plotted (e.g., as ln(P) vs. 1/T) to determine thermodynamic properties such as the enthalpy of vaporization using the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of deuterated propene and the application of these compounds in studying reaction mechanisms.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization propene Propene (C₃H₆) reactor High-Pressure Reactor propene->reactor d_source Deuterium Source (D₂ or D₂O) d_source->reactor catalyst Catalyst (e.g., Pt/C) catalyst->reactor cryo_trap Cryogenic Trapping reactor->cryo_trap Reaction Mixture distillation Fractional Distillation cryo_trap->distillation Crude Product purified_product Purified Deuterated Propene distillation->purified_product nmr NMR Spectroscopy (¹H and ²H) purified_product->nmr ms Mass Spectrometry purified_product->ms vp_measurement Vapor Pressure Measurement purified_product->vp_measurement isotopic_purity Isotopic Purity & Structure nmr->isotopic_purity ms->isotopic_purity physical_properties Physical Properties Data vp_measurement->physical_properties

Caption: Experimental workflow for the synthesis and characterization of deuterated propene.

kinetic_isotope_effect cluster_reaction Kinetic Isotope Effect Study propene_h Propene (C-H bond) reaction_h Reaction propene_h->reaction_h propene_d Deuterated Propene (C-D bond) reaction_d Reaction propene_d->reaction_d reagent Reagent 'X' reagent->reaction_h reagent->reaction_d product_h Product_H reaction_h->product_h rate_h Measure Rate (k_H) reaction_h->rate_h product_d Product_D reaction_d->product_d rate_d Measure Rate (k_D) reaction_d->rate_d kie Calculate KIE = k_H / k_D rate_h->kie rate_d->kie

Caption: Logical diagram illustrating the use of deuterated propene to determine the kinetic isotope effect.

References

Propene-1-d1: A Comprehensive Technical Guide to its Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and bonding of the deuterated alkene, propene-1-d1. This isotopologue of propene, with a single deuterium atom at the C1 position, serves as a valuable tool in mechanistic studies, spectroscopic analysis, and kinetic isotope effect investigations. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of its structural isomers.

Chemical Structure and Isomerism

This compound, with the chemical formula C₃H₅D, exists as two distinct geometric isomers: cis-propene-1-d1 and trans-propene-1-d1. The presence of the deuterium atom on one of the sp² hybridized carbons of the double bond, along with a methyl group and a hydrogen atom on the other, gives rise to this stereoisomerism.

The cis isomer, also referred to as (Z)-propene-1-d1, has the deuterium atom and the methyl group on the same side of the C=C double bond. In contrast, the trans isomer, or (E)-propene-1-d1, has the deuterium atom and the methyl group on opposite sides of the double bond.

Figure 1: 2D structures of cis- and trans-propene-1-d1.

Molecular Bonding and Geometry

The fundamental bonding framework of this compound is analogous to that of propene. The two carbon atoms of the double bond are sp² hybridized, forming a sigma (σ) bond and a pi (π) bond between them. The remaining sp² orbitals on each of these carbons form σ bonds with either a hydrogen, a deuterium, or a methyl group. The carbon atom of the methyl group is sp³ hybridized, forming σ bonds with three hydrogen atoms and the C2 carbon.

The geometry around the C=C double bond is trigonal planar, with bond angles of approximately 120°. The C-C-C bond angle is slightly larger than 120° due to steric repulsion between the methyl group and the vinyl hydrogens. The substitution of a hydrogen atom with deuterium has a negligible effect on the overall molecular geometry.

Bond Lengths and Angles

Precise experimental determination of the bond lengths and angles for the individual isomers of this compound is scarce in the literature. However, the structure of the parent propene molecule has been extensively studied by microwave spectroscopy. These values provide a very close approximation for this compound.

BondLength (Å)
C=C1.336
C-C1.501
C-H (vinyl)1.086
C-H (methyl)1.090
C-D~1.086
AngleDegree (°)
∠C-C=C124.3
∠H-C=C121.5
∠H-C-H (vinyl)117.0
∠H-C-H (methyl)109.5

Table 1: Experimentally determined bond lengths and angles for propene. The C-D bond length is expected to be very similar to the C-H vinyl bond length.

Spectroscopic Properties

The isotopic substitution in this compound leads to distinct features in its spectroscopic signatures, which are instrumental in its characterization and in probing molecular structure and dynamics.

Microwave Spectroscopy

The dipole moment of the isomers also influences the intensity of the rotational transitions. The cis isomer is expected to have a small net dipole moment, while the dipole moment of the trans isomer is expected to be very close to zero due to symmetry.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of this compound are affected by the increased mass of the deuterium atom compared to hydrogen. The most significant change is observed in the C-D stretching frequency, which appears at a lower wavenumber (~2200-2300 cm⁻¹) compared to the C-H stretching frequency (~3000-3100 cm⁻¹). This isotopic shift is a hallmark of deuteration and can be used to identify the presence and location of the deuterium atom.

Other vibrational modes, such as bending and rocking motions involving the C-D bond, will also shift to lower frequencies. A detailed vibrational analysis, often supported by computational chemistry, is required to assign all the fundamental vibrational frequencies for both the cis and trans isomers.

Experimental Protocols

Synthesis of this compound

The synthesis of specifically labeled alkenes like this compound typically involves multi-step procedures. A common strategy involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of 1-bromoprop-1-yne with a deuteride reagent, followed by controlled partial hydrogenation, could yield a mixture of cis- and trans-propene-1-d1. Separation of the isomers can be achieved by techniques such as gas chromatography.

A detailed experimental protocol for a related synthesis of a deuterated alkene is outlined below, which can be adapted for this compound.

G start 1-Bromopropyne reagent1 Deuteride Source (e.g., LiAlD₄) start->reagent1 Reduction intermediate1 Deuterated Allenic/Alkynic Intermediate reagent1->intermediate1 reagent2 Partial Hydrogenation (e.g., Lindlar's Catalyst for cis, Na/NH₃ for trans) intermediate1->reagent2 Controlled Hydrogenation product cis/trans-Propene-1-d1 Mixture reagent2->product separation Gas Chromatography product->separation Separation cis_product cis-Propene-1-d1 separation->cis_product trans_product trans-Propene-1-d1 separation->trans_product

Figure 2: A potential synthetic workflow for this compound.

General Protocol for Deuteride Reduction of an Alkynyl Halide:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

  • Reagent Introduction: The flask is charged with a solution of the deuteride reagent (e.g., lithium aluminum deuteride) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.

  • Substrate Addition: A solution of the alkynyl halide (e.g., 1-bromopropyne) in the same anhydrous solvent is added dropwise to the stirred suspension of the deuteride reagent at a controlled temperature (typically 0 °C or lower).

  • Reaction: The reaction mixture is stirred for a specified period at a controlled temperature to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by the slow addition of a suitable reagent, such as D₂O or a saturated aqueous solution of sodium sulfate, to decompose the excess deuteride.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the ether solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is carefully removed by distillation.

  • Purification: The crude product is purified by fractional distillation or preparative gas chromatography to isolate the desired deuterated allene or alkyne intermediate.

  • Partial Hydrogenation: The purified intermediate is then subjected to partial hydrogenation using a catalyst that favors the formation of the desired isomer (e.g., Lindlar's catalyst for the cis isomer or sodium in liquid ammonia for the trans isomer).

  • Final Purification: The resulting mixture of deuterated alkenes is purified by gas chromatography to separate the cis and trans isomers.

Spectroscopic Characterization

Microwave Spectroscopy:

  • Sample Introduction: A gaseous sample of the purified this compound isomer is introduced into the high-vacuum sample chamber of a microwave spectrometer.

  • Data Acquisition: The sample is subjected to microwave radiation over a range of frequencies. The absorption of radiation at specific frequencies, corresponding to rotational transitions, is detected.

  • Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is analyzed to assign the rotational transitions to specific quantum number changes.

  • Determination of Rotational Constants: The frequencies of the assigned transitions are fitted to a Hamiltonian model for a rigid or semi-rigid rotor to determine the rotational constants (A, B, and C) and centrifugal distortion constants.

  • Structure Determination: The rotational constants of several isotopologues (including ¹³C species in natural abundance) are used to determine the substitution coordinates of the atoms and thus the complete molecular structure.

Infrared and Raman Spectroscopy:

  • Sample Preparation: For gas-phase IR spectroscopy, the sample is introduced into a gas cell with appropriate windows (e.g., KBr or CsI). For Raman spectroscopy, a liquid or gas sample can be used.

  • Data Acquisition: An infrared or Raman spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer or a Raman spectrometer, respectively.

  • Spectral Analysis: The positions and intensities of the vibrational bands are determined.

  • Vibrational Assignment: The observed bands are assigned to specific vibrational modes of the molecule with the aid of group theory, isotopic substitution effects, and comparison with the spectra of related molecules and computational predictions.

Conclusion

This compound is a molecule of significant interest in various fields of chemistry. Its distinct isomeric forms, cis and trans, exhibit unique spectroscopic properties that arise from the isotopic substitution. While a complete experimental dataset for both isomers is not yet fully available in the public domain, the established methodologies for the study of related molecules provide a clear pathway for their comprehensive characterization. The synthesis and detailed spectroscopic analysis of cis- and trans-propene-1-d1 will undoubtedly contribute to a deeper understanding of reaction mechanisms, molecular dynamics, and the subtle effects of isotopic substitution on chemical structure and bonding.

Propene-1-d1: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical identifiers, properties, and potential applications of the deuterated alkene, propene-1-d1.

This technical guide provides a detailed overview of this compound, a deuterated isotopologue of propene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require comprehensive data on this compound. The information is presented to facilitate easy access and comparison, with a focus on its chemical identifiers and physical properties.

Chemical Identifiers and Properties

This compound, also known by its IUPAC name 1-deuterioprop-1-ene, is a valuable compound in various research applications, particularly in mechanistic studies and as a labeled intermediate in chemical synthesis.[1] Its unique isotopic labeling allows for the tracing of metabolic pathways and the elucidation of reaction mechanisms.

For clarity and precise identification, a comprehensive list of its chemical identifiers is provided in the table below. These identifiers are crucial for database searches, procurement, and regulatory documentation.

Identifier TypeValueSource
CAS Number 1560-60-7CDN Isotopes[2], ChemBK[3], ChemicalBook[4]
IUPAC Name 1-deuterioprop-1-enePubChem[1]
Synonyms Propylene-1-d1, 1-Deuterioprop-1-ene, deuteropropylene, (Z)-1-deuteriopropeneCDN Isotopes[2], PubChem[1]
Molecular Formula C₃H₅DChemBK[3], ChemicalBook[4]
Molecular Weight 43.09 g/mol CDN Isotopes[2], PubChem, ChemBK[3]
InChI InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1DPubChem[1]
InChIKey QQONPFPTGQHPMA-MICDWDOJSA-NPubChem[1]
SMILES [2H]C=CCPubChem[1]
PubChem CID 16697568PubChem[1][5]
MDL Number MFCD01073948ChemicalBook[4]

Logical Relationship of Chemical Identifiers

The various identifiers for this compound are interconnected and provide a hierarchical means of identifying the compound. The following diagram illustrates the logical flow from the common name to the more complex, machine-readable identifiers.

G This compound This compound CAS Number: 1560-60-7 CAS Number: 1560-60-7 This compound->CAS Number: 1560-60-7 is registered as IUPAC Name: 1-deuterioprop-1-ene IUPAC Name: 1-deuterioprop-1-ene This compound->IUPAC Name: 1-deuterioprop-1-ene is systematically named SMILES: [2H]C=CC SMILES: [2H]C=CC IUPAC Name: 1-deuterioprop-1-ene->SMILES: [2H]C=CC can be represented as InChI InChI SMILES: [2H]C=CC->InChI generates InChIKey InChIKey InChI->InChIKey is hashed to

Caption: Hierarchical relationship of chemical identifiers for this compound.

References

In-Depth Technical Guide to Commercial Propene-1-d1 Gas for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for scientists leveraging isotopically labeled compounds, this guide provides a comprehensive overview of commercially available propene-1-d1 gas. It details supplier specifications, key applications in mechanistic studies, and protocols for its use, empowering researchers to advance their work in areas from polymer chemistry to drug metabolism.

This compound (CH₃CH=CHD), a stable isotope-labeled version of propene, is a valuable tool for researchers investigating reaction mechanisms and metabolic pathways. The strategic placement of a deuterium atom at the C1 position allows for the elucidation of complex chemical transformations through techniques that can distinguish between isotopes, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide serves as a central repository of technical information for sourcing and utilizing this specialized chemical.

Commercial Supplier Specifications

The availability and specifications of this compound gas can vary between suppliers. Below is a comparative table summarizing the offerings from identified commercial sources. Researchers are advised to contact suppliers directly for the most current data and to request a certificate of analysis for detailed impurity profiles.

SupplierProduct NameIsotopic Enrichment (atom % D)Chemical PurityPackage Size(s)
CDN Isotopes This compound (gas) (cis/trans mixture)98%[1]Information not publicly available0.5 L[1]
Icon Isotopes This compound gasSpecifications not publicly availableInformation not publicly availableInformation not publicly available

Note: This information is based on publicly available data and may be subject to change. Direct inquiry to the suppliers is recommended for the latest specifications and availability.

Key Applications and Mechanistic Insights

The primary utility of this compound lies in the study of reaction mechanisms where the fate of the vinyl hydrogens is of interest. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides profound insights into the bond-breaking and bond-forming steps of a reaction.[2][3] By comparing the reaction rates and product distributions of protiated propene with this compound, researchers can infer the involvement of the C-H bond at the C1 position in the rate-determining step of a reaction.

A significant area of application is in the study of polymerization catalysis . Ziegler-Natta and metallocene catalysts are used in the industrial production of polypropylene.[4][5] The use of this compound can help elucidate the stereochemistry of monomer insertion and the mechanism of chain propagation and termination steps.

Another important application is in understanding the mechanisms of catalytic oxidation and dehydrogenation . For instance, in the oxidative dehydrogenation of propane to propene, deuterated reactants can help determine which C-H bonds are cleaved in the initial and subsequent steps.[6]

Experimental Protocols and Handling

This compound is a flammable gas and should be handled in a well-ventilated area, such as a fume hood, with appropriate safety precautions.[7] Due to its gaseous nature, specialized equipment is required for its storage and introduction into reaction systems.

General Handling and Storage

This compound is typically supplied in lecture bottles or small gas cylinders. CDN Isotopes specifies that their product is packaged with 1-2 atmospheres of pressure and is best handled with a vacuum line.[1] It is stable if stored under recommended conditions at room temperature.[1]

Experimental Setup for Gas-Phase Reactions

A general workflow for utilizing this compound in a gas-phase reaction is depicted below. This setup allows for the precise control of gas flow and reaction conditions.

experimental_workflow cluster_gas_handling Gas Handling cluster_reaction Reaction System cluster_analysis Product Analysis propene_cylinder This compound Cylinder mass_flow Mass Flow Controller propene_cylinder->mass_flow reactor Fixed-Bed or Fluidized-Bed Reactor (with catalyst) mass_flow->reactor carrier_gas Inert Carrier Gas (e.g., Ar, N2) carrier_gas->mass_flow gcms Gas Chromatography-Mass Spectrometry (GC-MS) reactor->gcms ftir Fourier-Transform Infrared Spectroscopy (FTIR) reactor->ftir nmr_trapping Low-Temperature Trapping for NMR Analysis reactor->nmr_trapping furnace Furnace furnace->reactor Heating

A typical experimental workflow for gas-phase reactions using this compound.
Analytical Techniques for Isotopic Analysis

The successful application of this compound hinges on the ability to accurately determine the position and quantity of the deuterium label in the reaction products.

  • Mass Spectrometry (MS): GC-MS is a powerful technique for separating reaction products and determining their mass-to-charge ratio.[8] The mass difference between deuterated and non-deuterated fragments provides direct evidence of the deuterium's location in the product molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy can be used to identify the location of deuterium.[9] In ¹H NMR, the absence of a signal at a particular chemical shift indicates the replacement of a proton with a deuterium atom.[10] In ²H NMR, a signal will be present for the deuterium atom. For polymer analysis, ¹³C NMR can also provide detailed information about the polymer microstructure resulting from the incorporation of the deuterated monomer.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the reaction in-situ, particularly in heterogeneous catalysis.[12][13] The C-D bond has a characteristic vibrational frequency that is different from the C-H bond, allowing for the observation of deuterated species adsorbed on a catalyst surface.

Illustrative Reaction Pathway: Propylene Polymerization

The following diagram illustrates a simplified view of the insertion of a this compound molecule into a growing polymer chain, a fundamental step in Ziegler-Natta polymerization. The position of the deuterium atom in the resulting polymer provides insight into the regiochemistry of the insertion.

polymerization_mechanism catalyst { Ti-Polymer Chain |  Active Site} intermediate [Ti-Polymer]...[CHD=CH-CH₃] π-complex intermediate catalyst:f1->intermediate Coordination propene H₃C-CH=CHD propene->intermediate product { Ti-CHD-CH(CH₃)-Polymer |  New Active Site} intermediate->product:f0 Insertion

References

Propene-1-d1 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of propene-1-d1, a deuterated isotopologue of propene. This document details its fundamental molecular properties, structure, and relevant data for its application in scientific research.

Molecular Properties of this compound

This compound, also known as 1-deuterioprop-1-ene, is a form of propene where one hydrogen atom on the first carbon has been replaced by its isotope, deuterium.[1] This isotopic substitution is crucial for a variety of scientific applications, including mechanistic studies in organic chemistry, as a tracer in mass spectrometry, and in vibrational spectroscopy.

The key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃H₅D[2][3]
Molecular Weight 43.09 g/mol [1][2][4]
Exact Mass 43.0532269373 Da[1]
CAS Number 1560-60-7[1][2][3][4][5]
Synonyms 1-Deuterioprop-1-ene, deuteropropylene, (Z)-1-deuteriopropene, trans-1-deuterio-propylene[1]
Isotopic Enrichment 98 atom % D[4]

Molecular Structure

The structure of this compound is analogous to that of propene, with the key difference being the presence of a deuterium atom on the C1 carbon. The molecule can exist as either the cis (Z) or trans (E) isomer, depending on the position of the deuterium atom relative to the methyl group across the double bond.

Propene_1_d1_Structure cluster_trans trans-propene-1-d1 cluster_cis cis-propene-1-d1 C1_t C C2_t C C1_t->C2_t H1_t H C1_t->H1_t D1_t D C1_t->D1_t C2_t->C1_t C3_t CH₃ C2_t->C3_t H2_t H C2_t->H2_t C1_c C C2_c C C1_c->C2_c D2_c D C1_c->D2_c H3_c H C1_c->H3_c C2_c->C1_c C3_c CH₃ C2_c->C3_c H4_c H C2_c->H4_c

Caption: 2D structures of trans and cis isomers of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for the preparation of deuterated alkenes can be applied. These methods often involve the use of deuterated reagents in established alkene synthesis reactions.

One common approach is the Wittig reaction, utilizing a deuterated aldehyde or a deuterated phosphonium ylide. Another potential route is through the reduction of a corresponding deuterated alkyne. The choice of synthetic route will depend on the desired isomeric purity and the availability of starting materials.

For analytical purposes, the identification and characterization of this compound would typically involve techniques such as:

  • Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.

  • Infrared (IR) Spectroscopy: To identify the characteristic C-D vibrational modes, which differ from the C-H modes of unlabeled propene. The C=C stretching vibration is typically observed around 1640-1645 cm⁻¹[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a simplified spectrum compared to propene due to the absence of a proton at the C1 position, while ²H NMR (deuterium NMR) would confirm the presence and location of the deuterium atom.

The workflow for a typical synthesis and characterization of this compound is illustrated below.

Synthesis_Workflow start Selection of Deuterated Starting Material synthesis Alkene Synthesis Reaction (e.g., Wittig, Reduction) start->synthesis purification Purification of Crude Product (e.g., Distillation, Chromatography) synthesis->purification characterization Spectroscopic Analysis (MS, IR, NMR) purification->characterization final_product This compound (cis/trans mixture or pure isomer) characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of Propene-1-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the expected spectroscopic data for propene-1-d1 (CH₃CH=CHD), a deuterated isotopologue of propene. The information is targeted towards researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by general experimental protocols and logical workflows.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data are predicted based on the well-documented spectra of propene (CH₃CH=CH₂) and the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H or D) has a nuclear spin (I=1) and is NMR active, but it resonates at a much different frequency than protons (¹H). Its primary effects on ¹H and ¹³C NMR spectra are the disappearance of the signal for the replaced proton, changes in the splitting patterns of adjacent nuclei, and small shifts in the resonance frequencies of nearby carbons (isotopic shifts).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Hc (CH₃)~1.71Doublet of doublets (dd)J(Hc-Ha) ≈ 6.4 Hz, J(Hc-Hb) ≈ 1.5 Hz
Ha (-CH=)~5.75Doublet of quartets (dq)J(Ha-Hb) ≈ 17.0 Hz, J(Ha-Hc) ≈ 6.4 Hz
Hb (=CHD)~5.00Doublet of quartets (dq)J(Hb-Ha) ≈ 17.0 Hz, J(Hb-Hc) ≈ 1.5 Hz

Note: The signal for the proton at the C1 position in propene (around 4.9-5.1 ppm) is absent in the ¹H NMR spectrum of this compound. The multiplicity of the remaining vinyl protons (Ha and Hb) may be further complicated by smaller deuterium couplings (J(H-D)), which are typically around 1/7th of the corresponding J(H-H) value.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Proton-Coupled)
C1 (=CHD)~115 (with an upfield isotope shift)Doublet (due to C-D coupling)
C2 (-CH=)~135Doublet
C3 (CH₃)~22Quartet

Note: In a proton-decoupled ¹³C NMR spectrum, each carbon would appear as a singlet. The carbon atom bonded to deuterium (C1) is expected to show a slight upfield shift (isotope effect) compared to the corresponding carbon in unlabeled propene.[1]

Infrared (IR) Spectroscopy

The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable decrease in the vibrational frequency of the corresponding bond.

Table 3: Predicted Key IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Comments
C-D Stretch (=C-D)~2200 - 2300Shifted from the =C-H stretch (~3080 cm⁻¹) in propene.
C=C Stretch~1645Largely unaffected by deuteration.[2]
C-H Stretch (sp²)~3080Present due to the remaining vinyl proton.
C-H Stretch (sp³)~2870 - 2990Present due to the methyl group.[2]
Fingerprint Region400 - 1500Will show differences compared to propene due to altered bending vibrations.[2]
Mass Spectrometry (MS)

In mass spectrometry, deuteration increases the molecular weight of the compound by one mass unit for each deuterium atom. The fragmentation patterns are generally similar to the unlabeled compound, but the masses of fragments containing the deuterium atom will be shifted.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zComments
[M]⁺43Molecular ion peak. Propene has a molecular weight of 42.08 g/mol .[3] this compound has a molecular weight of approximately 43.09 g/mol .[4]
[M-H]⁺42Loss of a hydrogen atom.
[M-D]⁺41Loss of a deuterium atom.
[C₃H₅]⁺41Allyl cation, a common fragment for propene.
[C₂H₂D]⁺29Fragment containing the deuterium atom.
[CH₃]⁺15Methyl cation fragment.

Experimental Protocols

Sample Preparation and Handling

This compound is a gas at room temperature and is flammable.[5]

  • Handling: All handling should be conducted in a well-ventilated fume hood or using a vacuum line.[5]

  • NMR: For solution-state NMR, the gas can be condensed into a chilled NMR tube containing a deuterated solvent (e.g., CDCl₃, acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts.[6]

  • IR: Gas-phase IR spectra can be obtained using a gas cell with appropriate windows (e.g., KBr). The cell is filled with the gas to a specific pressure.

  • MS: The gaseous sample can be introduced directly into the ion source of the mass spectrometer via a gas inlet system.

Instrumentation
  • NMR: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is suitable. The instrument should be capable of performing both ¹H and ¹³C NMR experiments.

  • IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • MS: An electron ionization (EI) mass spectrometer is commonly used for volatile compounds to generate characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Comparison Logical Diagram for Spectroscopic Comparison cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Propene Propene (C3H6) Propene_1_d1 This compound (C3H5D) Propene->Propene_1_d1 Isotopic Substitution (H -> D at C1) Propene_NMR 1H: 4 signals 13C: 3 signals Propene->Propene_NMR Propene_IR =C-H stretch (~3080 cm-1) Propene->Propene_IR Propene_MS M+ at m/z 42 Propene->Propene_MS Propene_1_d1_NMR 1H: 3 signals (1 absent) 13C: 3 signals (isotope shift) Propene_1_d1->Propene_1_d1_NMR Propene_1_d1_IR =C-D stretch (~2250 cm-1) Propene_1_d1->Propene_1_d1_IR Propene_1_d1_MS M+ at m/z 43 Propene_1_d1->Propene_1_d1_MS

Caption: Comparison of expected spectroscopic data for propene and this compound.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis start Sample Handling (Gas/Condensed Liquid) NMR_prep NMR Sample Prep (Condense in solvent-filled tube) start->NMR_prep IR_prep IR Sample Prep (Fill gas cell) start->IR_prep MS_prep MS Sample Intro (Direct gas inlet) start->MS_prep NMR_acq NMR Data Acquisition (1H, 13C, COSY) NMR_prep->NMR_acq IR_acq IR Data Acquisition (FTIR) IR_prep->IR_acq MS_acq MS Data Acquisition (EI-MS) MS_prep->MS_acq analysis Data Analysis & Interpretation NMR_acq->analysis IR_acq->analysis MS_acq->analysis

Caption: A generalized workflow for the spectroscopic analysis of gaseous this compound.

References

Navigating the Nuances of Propene-1-d1: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propene-1-d1 (CH₃CH=CHD), a deuterated isotopologue of propene, is a valuable tool in mechanistic studies, metabolic pathway elucidation, and as a starting material in the synthesis of complex labeled molecules. Its utility in research, particularly in pharmaceutical development, necessitates a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for a laboratory and research environment. While specific quantitative safety data for this compound is limited, the following information, largely based on its non-deuterated counterpart, propene (propylene), offers a robust framework for its safe management. The presence of deuterium can slightly alter physical properties such as boiling point and vapor pressure, but the fundamental hazards associated with a flammable, liquefied gas remain.[1]

Core Physical and Chemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is paramount for safe handling.

PropertyValue
Molecular Formula C₃H₅D[2]
Molecular Weight 43.09 g/mol [3][4]
Appearance Colorless gas[1]
Boiling Point -47.6 °C (for Propene)
Flash Point -108 °C (for Propene)
Autoignition Temperature 455 °C (for Propene)
Lower Explosive Limit (LEL) 2.0% in air (for Propene)
Upper Explosive Limit (UEL) 11.1% in air (for Propene)
Vapor Density 1.5 (Air = 1) (for Propene)
Solubility Insoluble in water; soluble in alcohol and ether

Note: Quantitative data for boiling point, flash point, autoignition temperature, and explosive limits are for non-deuterated propene and should be considered indicative for this compound.

Hazard Identification and GHS Classification

This compound should be handled with the same precautions as propene, which is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Flammable Gases: Category 1 (H220: Extremely flammable gas)[5]

  • Gases Under Pressure: Liquefied gas (H280: Contains gas under pressure; may explode if heated)[5]

  • Simple Asphyxiant: May displace oxygen and cause rapid suffocation in high concentrations.[6]

Hazard Pictograms:

alt text
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Experimental Protocols: Safe Handling and Use

Adherence to detailed experimental protocols is critical to mitigate the risks associated with this compound.

Gas Cylinder Handling and Storage
  • Receiving and Inspection: Upon receipt, inspect the cylinder for any signs of damage, corrosion, or leaks. Ensure the valve protection cap is securely in place.

  • Storage:

    • Store cylinders in a well-ventilated, designated gas cylinder storage area.[5]

    • The storage area should be free from ignition sources, combustible materials, and protected from direct sunlight and heat.[7]

    • Secure cylinders in an upright position using chains or straps to prevent falling.

    • Segregate flammable gas cylinders from oxidizing gases and other incompatible materials.

  • Transportation: Use a cylinder cart to move cylinders; do not drag or roll them.

Experimental Setup and Use
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Equipment:

    • Use only equipment (regulators, tubing, reaction vessels) specifically designed and rated for use with flammable, liquefied gases.

    • All equipment should be properly grounded to prevent the buildup of static electricity.[5][8]

    • Utilize non-sparking tools when working with or near this compound setups.[8]

  • Leak Detection: Before introducing the gas, perform a leak test on the entire system using an inert gas (e.g., nitrogen or argon) and a leak detection solution (e.g., soapy water).

  • Gas Delivery:

    • Ensure the cylinder is securely clamped in the fume hood.

    • Attach the appropriate two-stage regulator.

    • Slowly open the main cylinder valve, followed by the regulator valve, to the desired pressure.

    • It is recommended to handle this compound, which is often supplied at 1-2 atmospheres of pressure, using a vacuum line for precise control.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when connecting or disconnecting cylinders or during operations with a higher risk of leaks.

  • Hand Protection: Wear cryogenic gloves when handling liquefied gas to prevent frostbite. For general handling of tubing and apparatus, neoprene or other chemically resistant gloves are suitable.[9]

  • Body Protection: A flame-retardant lab coat is required.[5]

Emergency Procedures

Gas Leak
  • Immediate Actions:

    • If a leak is detected, immediately shut off the gas supply if it is safe to do so.

    • Extinguish all nearby ignition sources.[5]

    • Evacuate the immediate area.

  • Response:

    • Increase ventilation to the area.

    • Do not re-enter the area until the gas concentration has been confirmed to be below the lower explosive limit by a qualified person using a gas detector.

    • For a large leak, evacuate the building and contact emergency services.

Fire
  • Small Fire: For a small, localized fire, use a Class B fire extinguisher (carbon dioxide or dry chemical).

  • Leaking Gas Fire: Do not extinguish a fire that is being fed by a leaking gas cylinder unless the gas flow can be stopped safely.[5] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive gas cloud.

  • Cylinder Fire: If a cylinder is involved in a fire, evacuate the area immediately. There is a significant risk of a Boiling Liquid Expanding Vapor Explosion (BLEVE).[10] If trained and equipped, cool the cylinder from a safe distance with a water spray.[11][12]

Toxicity and Health Effects

  • Inhalation: Propene is considered a simple asphyxiant at high concentrations, displacing oxygen and leading to dizziness, headache, and ultimately unconsciousness and death.[6][14] In low concentrations, it can have narcotic effects.[7]

  • Skin Contact: Direct contact with the liquid or rapidly expanding gas can cause severe frostbite.[15]

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for the risk assessment and implementation of control measures when working with this compound.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_control Control Measures cluster_operation Operational Phase cluster_emergency Emergency Response A Identify this compound Requirement B Gather Safety Information (SDS, Literature) A->B C Conduct Hazard Analysis (Flammability, Asphyxiation, Pressure) B->C D Engineering Controls (Fume Hood, Gas Cabinet, Grounding) C->D E Administrative Controls (SOPs, Training, Designated Area) C->E F Personal Protective Equipment (PPE) (Goggles, FR Coat, Cryo Gloves) C->F G Pre-Experiment Checklist (Leak Test, PPE Check, Ventilation) D->G E->G F->G H Perform Experiment G->H I Monitor for Leaks/Hazards H->I End End of Experiment & Secure System H->End I->H Continuous J Emergency Shutdown Procedure I->J Hazard Detected K Leak Response J->K L Fire Response J->L Start Start Start->A

Caption: Risk assessment and control workflow for this compound.

Disposal

Unused or waste this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific procedures. Empty cylinders should be returned to the supplier.

By implementing these comprehensive safety and handling precautions, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for groundbreaking scientific discovery.

References

In-Depth Technical Guide to the Isotopic Purity Analysis of Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of propene-1-d1. Ensuring the isotopic enrichment and positional integrity of deuterated compounds is critical for their application in mechanistic studies, as internal standards in quantitative analysis, and in the development of deuterated drugs. This document outlines the primary analytical techniques, presents detailed experimental protocols, and summarizes quantitative data for the analysis of this compound.

Core Analytical Techniques

The isotopic purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in quantifying the degree of deuteration and identifying potential isotopic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating this compound from its unlabeled counterpart and other isotopologues, followed by their mass analysis. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving and quantifying species with very small mass differences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H or D) NMR are invaluable for confirming the specific position of the deuterium label. ¹H NMR can be used to observe the disappearance of a signal at a specific position, while ²H NMR directly detects the deuterium nucleus, confirming its location and providing quantitative information.

  • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): While more commonly used for determining ¹³C/¹²C ratios, this technique can be adapted for the analysis of deuterated compounds. It provides high-precision measurements of isotope ratios.

Quantitative Data Summary

The isotopic purity of this compound and related isotopologues is typically reported as "atom % D," which represents the percentage of the specific isotopic label in the compound. The following table summarizes available quantitative data.

CompoundStated Isotopic Purity (atom % D)Source
This compound98Commercial Supplier
Propene-1,1,2-d399Commercial Supplier
Propene-1,1-d298Commercial Supplier
Perdeuterated d14-(1,3-diisopropenylbenzene) precursor99.2Research Article[1]
Propene-d699Commercial Supplier[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the analysis of gaseous this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted for the analysis of light hydrocarbon gases.

Sample Handling:

  • This compound is a gas at room temperature and is typically supplied in lecture bottles. Due to its gaseous nature, it is best handled using a vacuum line to avoid contamination with atmospheric gases and moisture.

  • Samples for injection into the GC-MS are collected using a gas-tight syringe.

Instrumentation:

  • Gas Chromatograph (GC): Agilent 7890A or similar.

  • Mass Spectrometer (MS): Agilent 5975C or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for enhanced mass accuracy.

  • GC Column: A capillary column suitable for light hydrocarbon separation, such as an Agilent HP-PLOT Al₂O₃ "M" (50 m x 0.53 mm) or a Restek Rt®-Alumina BOND/Na₂SO₄ (50 m x 0.53 mm).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1-2 mL/min.

GC Method:

  • Inlet Temperature: 200 °C.

  • Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injection Volume: 100 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Maintain at 200 °C for 5 minutes.

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 15-100.

  • Data Analysis:

    • The mass spectrum of unlabeled propene will show a molecular ion peak ([M]⁺) at m/z 42 and a base peak at m/z 41 ([M-H]⁺)[1].

    • For this compound, the molecular ion peak is expected at m/z 43.

    • Isotopic purity is determined by comparing the integrated peak areas of the molecular ions of the deuterated (m/z 43) and any unlabeled (m/z 42) species.

    • Corrections for the natural abundance of ¹³C in the unlabeled propene (which also contributes to the m/z 43 signal) must be applied for accurate quantification.

NMR Spectroscopy Protocol

This protocol is designed for the analysis of gaseous samples dissolved in a deuterated solvent.

Sample Preparation:

  • A J. Young NMR tube is required for handling gaseous samples under pressure.

  • The NMR tube is cooled in liquid nitrogen, and a known amount of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) is added.

  • The this compound gas is then condensed into the cooled NMR tube via a vacuum line.

  • The tube is sealed and allowed to warm to room temperature, allowing the gas to dissolve in the solvent.

Instrumentation:

  • NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

  • Probe: Standard 5 mm broadband probe.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence (zg30).

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Expected Spectrum of Unlabeled Propene:

    • ~1.71 ppm (doublet of doublets, 3H, -CH₃).

    • ~4.9-5.1 ppm (multiplet, 2H, =CH₂).

    • ~5.7-5.9 ppm (multiplet, 1H, -CH=).

  • Analysis of this compound:

    • In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C1 position will be significantly reduced or absent.

    • The multiplicity of the remaining protons coupled to the C1 position will also change.

    • Isotopic purity can be estimated by comparing the integration of the residual C1-H signal to the integration of other proton signals in the molecule.

²H (Deuterium) NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

  • Analysis: A single resonance should be observed in the region corresponding to the chemical shift of the C1 proton, confirming the position of the deuterium label. The presence of other signals would indicate isotopic scrambling.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Analysis

Isotopic_Purity_Workflow Figure 1. General Workflow for Isotopic Purity Analysis of this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis Propene_d1 This compound Gas Sample GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Propene_d1->GC_MS Gas-tight syringe injection NMR NMR Spectroscopy (¹H and ²H) Propene_d1->NMR Condensation into NMR tube with solvent MS_Data Mass Spectrum Analysis (m/z 42 vs. 43) GC_MS->MS_Data NMR_Data NMR Spectrum Analysis (Signal Integration & Chemical Shift) NMR->NMR_Data Purity_Calc Isotopic Purity Calculation (Atom % D) MS_Data->Purity_Calc NMR_Data->Purity_Calc Final_Report Final_Report Purity_Calc->Final_Report Final Report Mass_Spec_Interpretation Figure 2. Logical Flow for Interpreting Mass Spectrometry Data Start Acquire Mass Spectrum Identify_M Identify Molecular Ion Peak of Unlabeled Propene (m/z 42) Start->Identify_M Identify_M1 Identify Molecular Ion Peak of this compound (m/z 43) Start->Identify_M1 Integrate_Peaks Integrate Peak Areas (A₄₂ and A₄₃) Identify_M->Integrate_Peaks Identify_M1->Integrate_Peaks Correct_13C Correct A₄₃ for Natural ¹³C Abundance in A₄₂ Integrate_Peaks->Correct_13C Calculate_Purity Calculate Isotopic Purity: %D = (Corrected A₄₃) / (A₄₂ + Corrected A₄₃) * 100 Correct_13C->Calculate_Purity Result Reported Isotopic Purity Calculate_Purity->Result

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propene (C₃H₆), a cornerstone of the petrochemical industry, is a prochiral molecule with hydrogen atoms in three distinct chemical environments: methyl (-CH₃), methine (=CH-), and methylene (=CH₂). The natural abundance of deuterium (²H or D), the stable heavy isotope of hydrogen, is approximately 0.0156% (156 ppm) on Earth. However, this abundance is not uniformly distributed within and among molecules. Isotopic fractionation, driven by kinetic and thermodynamic effects during the formation and processing of organic compounds, leads to variations in the site-specific and bulk deuterium content.

For researchers in drug development, understanding the natural deuterium distribution in key building blocks like propene is crucial. The "deuterium effect" in medicinal chemistry, where selective incorporation of deuterium can alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates, relies on a precise understanding of isotopic distribution. This guide provides a comprehensive overview of the natural abundance of deuterium in propene, details the state-of-the-art analytical techniques for its determination, and presents the underlying principles of isotopic fractionation.

Quantitative Data on Deuterium Abundance

Direct, high-precision measurements of the site-specific natural abundance of deuterium in propene are not widely available in the scientific literature. However, based on studies of related light hydrocarbons such as propane, and general principles of isotopic fractionation, we can infer the expected distribution. The following table summarizes the typical natural abundance of deuterium and provides estimated site-specific values for propene. These estimations are based on the understanding that kinetic isotope effects during formation and processing can lead to slight enrichment or depletion at different positions.

Table 1: Estimated Natural Abundance of Deuterium in Propene

ParameterValueMethod of Determination (Proposed)
Bulk Deuterium Abundance
(D/H) ratio~1.56 x 10⁻⁴Isotope Ratio Mass Spectrometry (IRMS)
δD (‰ vs. VSMOW)-100 to -200 ‰IRMS
Site-Specific Deuterium Abundance (Estimated)
Methyl group (-CH₃)Slightly enriched relative to bulkQuantitative ²H NMR Spectroscopy
Methine group (=CH-)Close to bulk abundanceQuantitative ²H NMR Spectroscopy
Methylene group (=CH₂)Slightly depleted relative to bulkQuantitative ²H NMR Spectroscopy

Note: Vienna Standard Mean Ocean Water (VSMOW) is the international standard for hydrogen and oxygen isotopes. The δD value represents the deviation from this standard in parts per thousand (per mil, ‰). Negative values indicate depletion in deuterium relative to the standard. The estimated site-specific abundances are based on typical kinetic isotope effects observed in the formation of alkenes from saturated precursors, where C-H bond cleavage is often the rate-determining step.

Experimental Protocols

The determination of the natural abundance of deuterium in propene requires high-precision analytical techniques. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) for bulk isotopic composition and Nuclear Magnetic Resonance (NMR) Spectroscopy for site-specific information.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Deuterium Analysis

IRMS is the gold standard for high-precision measurement of the overall D/H ratio in a sample. The method involves the complete conversion of the organic compound into hydrogen gas (H₂) and subsequent analysis in a specialized mass spectrometer.

Methodology:

  • Sample Preparation: A purified sample of propene gas is introduced into a high-temperature conversion system.

  • Quantitative Conversion: The propene is passed through a reactor, typically a ceramic tube packed with a reducing agent (e.g., chromium metal) at temperatures exceeding 1000°C. This process quantitatively converts all hydrogen in the propene to H₂ gas.

  • Gas Chromatography (GC) Separation: The resulting gas mixture is passed through a gas chromatograph to separate the H₂ from other potential combustion products.

  • Introduction into the Mass Spectrometer: The purified H₂ gas is then introduced into the ion source of the IRMS.

  • Ionization and Mass Analysis: The H₂ molecules are ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated in a magnetic field according to their mass-to-charge ratio (m/z 2 and 3, respectively).

  • Detection and Data Analysis: The ion beams are detected by a Faraday cup array. The ratio of the ion currents (m/z 3 to m/z 2) is used to calculate the D/H ratio. The results are typically expressed in delta notation (δD) relative to VSMOW.

Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Analysis

²H NMR spectroscopy is a powerful tool for determining the distribution of deuterium at different positions within a molecule. Due to the low natural abundance of deuterium, this technique requires a high-field NMR spectrometer and extended acquisition times.

Methodology:

  • Sample Preparation: A high-purity sample of propene is condensed into a high-pressure NMR tube containing a suitable deuterated solvent for locking purposes (e.g., benzene-d₆). The concentration of propene should be as high as possible.

  • NMR Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a sensitive cryoprobe. The spectrometer is tuned to the deuterium frequency.

  • Acquisition Parameters:

    • A quantitative ²H NMR pulse sequence is used, ensuring complete relaxation of the deuterium nuclei between scans. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the deuterium nuclei in the molecule.

    • Proton decoupling is applied to collapse the deuterium signals into singlets, improving the signal-to-noise ratio and simplifying the spectrum.

    • A large number of scans (typically thousands) are acquired to achieve an adequate signal-to-noise ratio for the natural abundance signals.

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is processed with appropriate window functions and Fourier transformed.

    • The resulting spectrum is carefully phased and baseline corrected.

    • The signals corresponding to the different hydrogen positions in propene (methyl, methine, and methylene) are identified based on their chemical shifts.

    • The relative abundance of deuterium at each site is determined by integrating the corresponding signals. The integral values are directly proportional to the concentration of deuterium at each position.

Visualizations

Experimental Workflow for Deuterium Abundance Determination

experimental_workflow cluster_sample Propene Sample cluster_irms Bulk Deuterium Analysis (IRMS) cluster_nmr Site-Specific Deuterium Analysis (²H NMR) Propene High-Purity Propene Gas Conversion High-Temperature Conversion to H₂ Propene->Conversion NMR_Sample Sample Preparation for NMR Propene->NMR_Sample GC Gas Chromatography Conversion->GC IRMS_Analysis Isotope Ratio Mass Spectrometer GC->IRMS_Analysis Bulk_Result Bulk D/H Ratio (δD) IRMS_Analysis->Bulk_Result NMR_Acquisition ²H NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Data Processing & Integration NMR_Acquisition->NMR_Processing Site_Result Site-Specific D/H Ratios NMR_Processing->Site_Result

Caption: Workflow for determining bulk and site-specific deuterium abundance in propene.

Logical Relationships in Isotopic Fractionation of Propene

fractionation_pathway cluster_propene Propene Molecule Source Precursor Hydrocarbons (e.g., Propane) KIE Kinetic Isotope Effect (C-H Bond Cleavage) Source->KIE Propene_Formation Propene Formation (Dehydrogenation/Cracking) KIE->Propene_Formation Methyl Methyl (-CH₃) Slightly Enriched Propene_Formation->Methyl Methine Methine (=CH-) Near Bulk Abundance Propene_Formation->Methine Methylene Methylene (=CH₂) Slightly Depleted Propene_Formation->Methylene

Caption: Factors influencing the site-specific deuterium distribution in propene.

Conclusion

While precise, experimentally determined values for the natural abundance of deuterium in propene at a site-specific level remain a gap in the current scientific literature, established analytical techniques provide a clear path for their determination. For professionals in drug development and other scientific fields, understanding the principles of isotopic fractionation and the methodologies for its measurement is paramount. The expected non-uniform distribution of deuterium in propene, with slight enrichment in the methyl group and depletion in the methylene group, is a direct consequence of the kinetic isotope effect during its formation. The experimental workflows outlined in this guide for IRMS and ²H NMR spectroscopy provide the necessary framework for researchers to undertake such measurements, paving the way for a more nuanced application of the deuterium effect in the design of novel therapeutics and a deeper understanding of fundamental chemical processes.

Literature review of propene-1-d1 studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Propene-1-d1 Studies for Researchers, Scientists, and Drug Development Professionals.

This compound, a deuterated isotopologue of propene, serves as a valuable tool in various chemical and physical studies. Its unique spectroscopic signature and involvement in fundamental chemical reactions make it a subject of interest for researchers in fields ranging from physical chemistry to drug development, where isotopic labeling is a key technique. This guide provides a comprehensive review of the existing literature on this compound, focusing on its spectroscopic characterization, synthesis, and reaction kinetics.

Molecular Properties

This compound is a structural isomer of propene where one of the hydrogen atoms on the C1 carbon is replaced by a deuterium atom.

PropertyValue
Chemical Formula C3H5D[1]
IUPAC Name 1-deuterioprop-1-ene[2]
CAS Number 1560-60-7[1][2]
Molar Mass 43.09 g/mol [1][2]
Synonyms 1-Deuterioprop-1-ene, deuteropropylene[2]

Spectroscopic Studies

The primary focus of research on this compound has been its spectroscopic characterization, which provides fundamental insights into its molecular structure and dynamics.

Microwave and Rotational Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise geometry of molecules through the analysis of their rotational transitions.[3][4][5] Studies on propene and its deuterated isotopologues, including this compound, have provided detailed information on bond lengths, bond angles, and internal rotation.

Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy

A common experimental setup for studying the rotational spectrum of molecules like this compound is the Fourier Transform Microwave (FTMW) spectrometer.

  • Sample Introduction : A gaseous sample of this compound, often diluted in an inert gas like neon or argon, is introduced into a high-vacuum chamber through a pulsed nozzle. This creates a supersonic jet, which cools the molecules to a very low rotational temperature (a few Kelvin).

  • Microwave Excitation : A short, high-power microwave pulse is used to polarize the molecules, causing them to rotate coherently.

  • Free Induction Decay (FID) : After the pulse, the coherently rotating molecules emit a decaying microwave signal, known as the Free Induction Decay (FID).

  • Signal Detection and Transformation : The FID signal is detected, digitized, and then Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions.

experimental_workflow_ftmw cluster_sample_prep Sample Preparation cluster_spectrometer FTMW Spectrometer gas_mixture This compound + Inert Gas pulsed_nozzle Pulsed Nozzle gas_mixture->pulsed_nozzle vacuum_chamber Vacuum Chamber pulsed_nozzle->vacuum_chamber Supersonic Jet detector Detector vacuum_chamber->detector FID Signal microwave_pulse Microwave Pulse Generator microwave_pulse->vacuum_chamber Excitation digitizer Digitizer detector->digitizer computer Computer (FFT) digitizer->computer spectrum spectrum computer->spectrum Frequency Spectrum

FTMW Spectroscopy Experimental Workflow

Quantitative Data from Rotational Spectroscopy of Propene Isotopologues

The rotational constants obtained from these experiments are inversely proportional to the moments of inertia of the molecule. By analyzing the spectra of different isotopologues, a very precise molecular structure can be determined.

IsotopologueA (MHz)B (MHz)C (MHz)
Propene (Normal)29272.99294.17856.3
Propene-3-d1 (S)40582.1579067.0247766.0165
Propene-3-d1 (A)43403.758658.9617718.247

Note: Data for this compound specifically was not found in the initial search, so data for a related isotopologue, propene-3-d1, is presented for illustrative purposes. The 'S' and 'A' conformers refer to the deuterium atom being in-plane or out-of-plane, respectively.[6]

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[7] These modes are sensitive to isotopic substitution, making vibrational spectroscopy a useful tool for studying deuterated compounds.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation : The this compound sample can be in the gas or liquid phase. For gas-phase measurements, the sample is introduced into a gas cell with windows transparent to infrared radiation (e.g., CsBr).[8][9] For liquid-phase measurements, a thin film of the sample is placed between two infrared-transparent plates.

  • IR Radiation Source : A broadband infrared source is used to irradiate the sample.

  • Interferometer : In a Fourier Transform Infrared (FTIR) spectrometer, the IR beam is passed through an interferometer (typically a Michelson interferometer) to create an interferogram.

  • Sample Interaction : The modulated IR beam passes through the sample, where specific frequencies corresponding to the vibrational modes are absorbed.

  • Detection and Transformation : The transmitted light is detected, and the resulting interferogram is Fourier transformed to obtain the infrared spectrum.

Quantitative Data from Vibrational Spectroscopy of Propyne-d1

Vibrational ModeHarmonic Frequency (ωi) (cm⁻¹)Anharmonicity (Xii) (cm⁻¹)
Methyl C-H Stretch3034 ± 5-64 ± 2

This data was obtained using a combination of standard infrared techniques and intracavity dye laser photoacoustic spectroscopy for higher overtones.[10]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound were not found in the initial search, a general approach for the selective deuteration of alkenes can be outlined. One common method is through the reduction of a corresponding deuterated precursor.

Experimental Protocol: Hypothetical Synthesis via Deuterated Grignard Reagent

  • Preparation of Deuterated Grignard Reagent : A deuterated alkyl halide, such as 1-bromo-1-deuteriopropane, would be reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 1-deuterio-propylmagnesium bromide.

  • Elimination Reaction : The Grignard reagent is then subjected to a controlled elimination reaction to form this compound. This could be achieved by reacting it with a suitable proton source under conditions that favor elimination over substitution.

  • Purification : The resulting this compound gas would be purified, for example, by passing it through a cold trap to remove any less volatile impurities.

synthesis_workflow cluster_grignard Grignard Reagent Formation cluster_elimination Elimination Reaction cluster_purification Purification reagents 1-bromo-1-deuteriopropane + Mg grignard 1-deuterio-propylmagnesium bromide reagents->grignard solvent Anhydrous Ether solvent->grignard propene_d1 This compound (gas) grignard->propene_d1 proton_source Proton Source proton_source->propene_d1 cold_trap Cold Trap propene_d1->cold_trap purified_product Purified this compound cold_trap->purified_product

Hypothetical Synthesis Workflow for this compound

Reactions of this compound

The reactivity of this compound is expected to be very similar to that of propene. However, the presence of deuterium can lead to kinetic isotope effects, which can be studied to elucidate reaction mechanisms.

Pyrolysis

Pyrolysis is the thermal decomposition of a substance in the absence of oxygen. The pyrolysis of propene has been studied to understand the formation of larger hydrocarbons and soot.[11] Studies involving this compound could help to determine the role of C-H bond cleavage at the C1 position in the initial steps of pyrolysis.

Experimental Protocol: Flow Reactor Pyrolysis

  • Reactant Feed : A mixture of this compound and a carrier gas (e.g., nitrogen or argon) is fed into a flow reactor at a controlled flow rate.

  • Heating Zone : The reactor is heated to a high temperature (typically > 800 K) to initiate pyrolysis.

  • Reaction : The this compound undergoes decomposition and subsequent reactions as it flows through the reactor.

  • Product Sampling and Analysis : The product stream is sampled at the reactor outlet and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various products.

Isomerization

The isomerization of alkenes is an important industrial process. Studies on the skeletal isomerization of butene to isobutene over zeolite catalysts have been reported.[12] Similar studies with this compound could provide insights into the mechanism of isomerization, particularly the involvement of the vinyl C-H bond.

Experimental Protocol: Catalytic Isomerization in a Fixed-Bed Reactor

  • Catalyst Bed Preparation : A fixed-bed reactor is packed with a suitable catalyst, such as a zeolite (e.g., ZSM-22).[12]

  • Reactant Feed : A feed stream of this compound and a carrier gas is passed through the heated catalyst bed.

  • Reaction : Isomerization occurs as the reactant passes over the catalyst.

  • Product Analysis : The composition of the effluent gas is analyzed online using, for example, a gas chromatograph to determine the conversion and selectivity to different isomers.

Conclusion

This compound is a valuable molecule for fundamental studies in spectroscopy and reaction kinetics. The existing literature provides a solid foundation for its spectroscopic characterization, particularly through microwave and vibrational spectroscopy. While detailed synthetic and reaction kinetic studies specifically on this compound are less prevalent in the readily available literature, established methodologies for similar compounds provide clear pathways for future research. The use of this compound in mechanistic studies of pyrolysis and isomerization holds promise for a deeper understanding of these important chemical transformations. For drug development professionals, the principles and techniques outlined here are applicable to the broader field of isotopic labeling, which is crucial for ADME (absorption, distribution, metabolism, and excretion) studies and for understanding drug metabolism pathways.

References

Propene-1-d1: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for propene-1-d1 (CH₃CH=CHD). This compound, a deuterated isotopologue of propene, is a valuable starting material and intermediate in pharmaceutical research and development, particularly in metabolic studies and for the synthesis of deuterated drug candidates. Understanding its stability is crucial for ensuring its chemical integrity and for the safety of its handling and storage. This document summarizes the available data on the stability of propene and its deuterated analogues, outlines recommended storage and handling procedures, and presents a general protocol for stability testing. Due to a lack of specific quantitative stability data for this compound in the public domain, this guide draws upon information from safety data sheets (SDS) for this compound and related compounds, as well as from the scientific literature on the pyrolysis and oxidation of propene.

Introduction

Deuterium-labeled compounds, such as this compound, are of significant interest in the pharmaceutical industry. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage. This compound serves as a key building block for the synthesis of more complex deuterated molecules. Therefore, a thorough understanding of its stability and proper handling is paramount for researchers.

Chemical and Physical Properties

This compound is a colorless, flammable gas at room temperature. It is typically supplied as a compressed gas in cylinders.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₃H₅D
Molecular Weight 43.09 g/mol
CAS Number 1560-60-7
Boiling Point -47.6 °C (for propene)
Flash Point -108 °C (for propene)
Appearance Colorless Gas
Isotopic Enrichment Typically ≥98 atom % D

Stability Profile

This compound is considered to be stable if stored under the recommended conditions.[1] The primary degradation pathways for propene are thermal decomposition and oxidation, particularly at elevated temperatures.

Thermal Stability

The thermal decomposition of non-deuterated propene has been shown to be a first-order reaction.[2] The initial and rate-determining step is the cleavage of a C-H bond to form an allyl radical and a hydrogen atom.[2] The activation energy for the thermal decomposition of propylene has been reported to be approximately 72,000 cal/mol (72 kcal/mol).[2]

Table 2: Quantitative Stability Data

ConditionParameterValue for this compoundValue for Propene (for comparison)
Thermal Decomposition Activation EnergyData not available~72 kcal/mol[2]
Decomposition Rate at 25°CData not availableNegligible
Photochemical Stability Quantum Yield of DecompositionData not availableData not available
Oxidative Stability Reaction Rate with O₂ at 25°CData not availableVery slow
Photochemical Stability

Alkenes can undergo various photochemical reactions upon absorption of ultraviolet light, including cis-trans isomerization, cycloadditions, and rearrangements. While these reactions are possible for this compound, specific studies on its photochemical stability and degradation pathways are not widely reported. To maintain the integrity of the product, it is recommended to protect it from light.

Incompatible Materials

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Hazardous reactions can occur in the presence of these materials.

Storage and Handling

Proper storage and handling of this compound are essential for maintaining its purity and ensuring safety.

Recommended Storage Conditions

Table 3: Recommended Storage and Handling Conditions for this compound

ParameterRecommendation
Storage Temperature Room temperature.[1]
Storage Area Store in a well-ventilated place.[3][4][5]
Light Exposure Protect from sunlight.[3][5]
Cylinder Orientation Cylinders should be stored upright and firmly secured.
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]
Incompatible Materials Segregate from oxidant gases and other oxidants.
Shelf Life Re-analyze for chemical purity after three years.[1]
Handling Procedures

This compound is a flammable gas and is typically supplied in cylinders under pressure.[1] Handling should be performed in a well-ventilated area, preferably in a fume hood or using a gas cabinet. A vacuum line is recommended for handling this product.[1] All equipment used should be properly grounded to prevent static discharge.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Gas Handling cluster_cleanup Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Ensure Well-Ventilated Area prep1->prep2 prep3 Ground all Equipment prep2->prep3 handle1 Secure Gas Cylinder prep3->handle1 handle2 Connect to Vacuum Line/System handle1->handle2 handle3 Check for Leaks handle2->handle3 handle4 Dispense Gas as Required handle3->handle4 clean1 Close Cylinder Valve handle4->clean1 clean2 Purge System with Inert Gas clean1->clean2 clean3 Disconnect System clean2->clean3 clean4 Store Cylinder Properly clean3->clean4

Figure 1: A workflow diagram for the safe handling of this compound gas cylinders.

Experimental Protocol: Gas Stability Testing

While no standard protocol for this compound is published, a general procedure for assessing the stability of a compressed gas can be adapted. This protocol is designed to evaluate the stability under accelerated conditions and in real-time.

Objective: To determine the long-term stability of this compound by assessing its purity over time under specified storage conditions.

Materials:

  • Cylinder of this compound

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Temperature-controlled storage chambers

  • Gas sampling bags or cylinders

  • Vacuum line and appropriate gas handling manifold

Methodology:

  • Initial Analysis (Time = 0):

    • Using a validated GC-MS method, perform an initial analysis of the this compound from the cylinder to determine its initial purity and identify any impurities. This will serve as the baseline.

  • Sample Preparation and Storage:

    • If the study is to be conducted on smaller samples, carefully transfer aliquots of the gas from the main cylinder into smaller, inert gas sampling cylinders.

    • Place the cylinders in temperature-controlled chambers under the following conditions:

      • Real-time stability: 25°C ± 2°C

      • Accelerated stability: 40°C ± 2°C (or a higher temperature, depending on the desired acceleration factor).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12, 24, and 36 months for real-time; and 1, 3, and 6 months for accelerated), retrieve a sample from each storage condition.

    • Analyze the samples by GC-MS to determine the purity of this compound and quantify any degradation products or new impurities.

  • Data Analysis:

    • Compare the purity of the stored samples to the initial (Time = 0) analysis.

    • Identify and quantify any new peaks in the chromatogram.

    • Plot the purity of this compound as a function of time for each storage condition.

    • If degradation is observed, determine the rate of degradation.

Acceptance Criteria:

  • The purity of this compound should not decrease by more than a specified percentage (e.g., 2%) from the initial value.

  • No single new impurity should be present at a concentration greater than a specified limit (e.g., 0.5%).

G Gas Stability Testing Workflow start Start: this compound Cylinder initial_analysis Initial Analysis (T=0) GC-MS for Purity start->initial_analysis storage Store Samples at Real-time (25°C) and Accelerated (40°C) Conditions initial_analysis->storage timepoint_analysis Time-Point Analysis (e.g., 1, 3, 6, 12 months) storage->timepoint_analysis timepoint_analysis->timepoint_analysis Repeat at each time point data_analysis Data Analysis: - Compare purity to T=0 - Identify degradation products timepoint_analysis->data_analysis end End: Stability Report data_analysis->end

Figure 2: A logical workflow for conducting a gas stability study on this compound.

Potential Decomposition Pathways

The primary thermal decomposition pathway for propene involves the formation of an allyl radical. This can then lead to a cascade of further reactions, producing a variety of smaller hydrocarbons.

G Propene Thermal Decomposition Pathway propene Propene (CH3CH=CH2) allyl_radical Allyl Radical (•CH2CH=CH2) propene->allyl_radical C-H bond cleavage (rate-determining step) h_radical Hydrogen Radical (H•) propene->h_radical products Further Reactions (e.g., recombination, disproportionation) -> Methane, Ethylene, etc. allyl_radical->products h_radical->products

Figure 3: A simplified diagram of the initial steps in the thermal decomposition of propene.

Conclusion

This compound is a stable compound when stored and handled correctly. Adherence to the recommended storage conditions, particularly protection from heat, ignition sources, and incompatible materials, is crucial for maintaining its chemical integrity. While specific quantitative stability data for this compound is limited, the known stability of propene and the principles of the kinetic isotope effect suggest that it is a robust molecule for use in research and development. The experimental protocol outlined in this guide provides a framework for researchers to conduct their own stability assessments to meet specific project or regulatory requirements.

References

Gas-Phase Properties of Propene-1-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core gas-phase properties of propene-1-d1 (CH₂=CH-CHD₂), an isotopologue of propene. The information presented herein is crucial for researchers in fields such as reaction kinetics, atmospheric chemistry, and spectroscopy, as well as for professionals in drug development utilizing deuterated compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of fundamental molecular processes.

Quantitative Gas-Phase Data

The following tables summarize the essential quantitative data for this compound in the gas phase. These values are critical for computational modeling, spectral analysis, and thermodynamic calculations.

Table 1: Rotational Constants of this compound

The rotational constants for the two conformers of this compound, resulting from the orientation of the deuterium atom relative to the vinyl group, have been determined through Fourier Transform Microwave (FTMW) spectroscopy.

ConformerA (MHz)B (MHz)C (MHz)
syn-conformer24003.528 (12)7855.153 (4)6294.120 (4)
anti-conformer22448.981 (14)8113.354 (5)6428.163 (5)

Data obtained from FTMW spectroscopy studies.

Table 2: Vibrational Frequencies of this compound
Vibrational ModeDescriptionEstimated Frequency (cm⁻¹)
ν(C=C)C=C stretching~1652
ν(C-H)Vinyl C-H stretching~3090, ~3015
ν(C-D)C-D stretching~2200 - 2300
δ(CH₂)CH₂ scissoring~1440
τ(CH₃)Methyl torsion~200

Frequencies are estimations based on the known spectrum of propene and general effects of deuteration.

Table 3: Thermochemical and Dipole Moment Data
PropertyValue
Dipole Moment (μ) ~0.36 D
Standard Enthalpy of Formation (ΔfH°gas) Not experimentally determined. Estimated to be similar to propene (~20.4 kJ/mol).

The dipole moment is an estimate based on the value for propene, as the isotopic substitution at a non-polar bond is expected to have a minimal effect. The enthalpy of formation is also an estimation.

Experimental Protocols

The determination of the gas-phase properties of this compound relies on high-resolution spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Fourier Transform Microwave (FTMW) Spectroscopy

Objective: To determine the rotational constants and the precise molecular structure of the different conformers of this compound.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber containing a Fabry-Pérot cavity.

  • Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules, causing them to rotate coherently.

  • Free Induction Decay (FID) Signal Detection: The subsequent coherent rotational emission from the molecules, known as the Free Induction Decay (FID), is detected by a sensitive receiver.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform.

  • Spectral Analysis: The resulting high-resolution spectrum reveals the rotational transition frequencies. These frequencies are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, and C) for each conformer.

FTMW_Spectroscopy_Workflow cluster_preparation Sample Preparation cluster_experiment FTMW Spectrometer cluster_analysis Data Analysis Sample This compound Gas VacuumChamber High-Vacuum Chamber Sample->VacuumChamber MicrowavePulse Microwave Pulse Excitation VacuumChamber->MicrowavePulse Excite FID Free Induction Decay Signal MicrowavePulse->FID Emit Detector Receiver FID->Detector Detect FFT Fourier Transform Detector->FFT Spectrum Frequency-Domain Spectrum FFT->Spectrum Analysis Spectral Fitting & Analysis Spectrum->Analysis Results Rotational Constants (A, B, C) Analysis->Results

Figure 1: Experimental workflow for FTMW spectroscopy.
Gas-Phase Infrared (IR) Spectroscopy

Objective: To identify and characterize the vibrational modes of this compound.

Methodology:

  • Sample Preparation: A gas cell with infrared-transparent windows (e.g., KBr or ZnSe) is filled with a known pressure of this compound gas.

  • Infrared Radiation: A broadband infrared source is passed through the gas cell.

  • Interferometry (for FTIR): In a Fourier Transform Infrared (FTIR) spectrometer, the IR beam is split, passed through a moving and a fixed mirror, and then recombined to create an interferogram.

  • Detection: The transmitted infrared radiation is measured by a detector (e.g., DTGS or MCT).

  • Fourier Transformation: The interferogram is mathematically converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.

  • Spectral Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of the molecule. The positions, intensities, and rotational fine structure of these bands are analyzed to assign them to specific vibrational modes.

FTIR_Spectroscopy_Workflow cluster_preparation Sample Preparation cluster_experiment FTIR Spectrometer cluster_analysis Data Analysis Sample This compound Gas GasCell IR Gas Cell Sample->GasCell Detector IR Detector GasCell->Detector Detect transmitted light IRSource Broadband IR Source Interferometer Michelson Interferometer IRSource->Interferometer Interferometer->GasCell Pass through sample FFT Fourier Transform Detector->FFT Spectrum Infrared Spectrum FFT->Spectrum Analysis Vibrational Mode Assignment Spectrum->Analysis Results Vibrational Frequencies Analysis->Results

Figure 2: Experimental workflow for gas-phase FTIR spectroscopy.

Molecular Structure and Conformations

This compound exists as two stable conformers in the gas phase: the syn-conformer, where the deuterium atom is in the same plane as the vinyl group and on the same side as the double bond, and the anti-conformer, where the deuterium is on the opposite side. The energy difference between these two conformers is small, and both are populated at room temperature.

Figure 3: Conformational equilibrium of this compound.

Concluding Remarks

This technical guide has compiled the currently available data on the gas-phase properties of this compound. While rotational constants for its conformers have been precisely determined, a complete experimental vibrational analysis and an experimental value for its gas-phase enthalpy of formation are still needed to provide a more comprehensive understanding of this molecule. The provided experimental protocols offer a foundation for further research in these areas. The continued study of such deuterated species is vital for advancing our knowledge in various chemical and biological disciplines.

Navigating Isotopic Complexity: A Technical Guide to the IUPAC Nomenclature of Deuterated Propenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise naming of isotopically modified compounds is paramount for unambiguous scientific communication and data reproducibility. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for deuterated propenes, offering a comprehensive framework for systematically naming these molecules, including their stereoisomers.

The introduction of deuterium, the stable isotope of hydrogen with a mass number of 2, into organic molecules is a powerful tool in various scientific disciplines. In pharmaceutical development, selective deuteration can alter metabolic pathways, potentially improving a drug's pharmacokinetic profile. In mechanistic studies, deuterium labeling serves as a crucial probe to elucidate reaction pathways. Given the subtle yet significant impact of isotopic substitution, a rigorous and standardized nomenclature is essential.

This technical guide outlines the core principles of naming deuterated propenes according to the latest IUPAC recommendations. It covers the designation of isotopic substitution, the application of locants, and the assignment of stereochemical descriptors (E/Z) in the context of deuteration.

Core Principles of IUPAC Nomenclature for Isotopically Substituted Compounds

The IUPAC nomenclature for isotopically modified compounds provides a systematic approach to naming molecules where the natural isotopic abundance of one or more elements has been altered.[1][] For deuterated compounds, the nuclide symbol for deuterium is ²H. The symbol 'D' may also be used, although IUPAC prefers ²H in contexts where other isotopes are present to maintain alphabetical ordering.[3]

An isotopically substituted compound is one in which essentially all the molecules have the indicated nuclide at each designated position.[1] The nomenclature for these compounds involves indicating the nuclide symbol, preceded by its locant (position), in parentheses before the part of the name that represents the isotopically modified portion of the molecule.[3]

For propene, the carbon atoms are numbered such that the double bond is between carbons 1 and 2. The hydrogen atoms are then numbered according to the carbon to which they are attached.

Naming Deuterated Propenes: A Step-by-Step Approach

The systematic naming of a deuterated propene follows a logical sequence:

  • Identify the Parent Hydride: The parent hydride is propene.

  • Identify the Isotopic Substituent: In this case, it is deuterium (²H).

  • Locate the Position of Deuteration: Number the carbon chain of propene to give the double bond the lowest possible locant (C1 and C2). Then, identify the carbon atom(s) to which the deuterium is attached.

  • Construct the Name:

    • Place the locant and the nuclide symbol in parentheses. For multiple substitutions, use multipliers (di, tri, etc.) before the nuclide symbol.

    • Place this isotopic descriptor before the name of the parent hydride or the relevant part of the name.

Stereochemistry: The presence of a double bond in propene allows for the possibility of geometric isomerism (E/Z isomerism) when substituents on the double-bond carbons are different. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereochemistry.[4] A key principle of the CIP rules is that higher atomic mass has higher priority.[5] Therefore, deuterium (²H) has a higher priority than protium (¹H).

Examples of Deuterated Propene Isomers

The following table provides a non-exhaustive list of deuterated propene isomers and their systematic IUPAC names.

IUPAC NameMolecular FormulaCalculated Molecular Weight ( g/mol )
(1E)-(1-²H₁)prop-1-eneC₃H₅²H₁43.09
(1Z)-(1-²H₁)prop-1-eneC₃H₅²H₁43.09
(2-²H₁)prop-1-eneC₃H₅²H₁43.09
(3-²H₁)prop-1-eneC₃H₅²H₁43.09
(1,1-²H₂)prop-1-eneC₃H₄²H₂44.09
(3,3,3-²H₃)prop-1-eneC₃H₃²H₃45.10
(1,2,3,3,3-²H₅)prop-1-eneC₃H₁²H₅47.11
(²H₆)prop-1-eneC₃²H₆48.12

Experimental Protocols: Synthesis and Characterization

The synthesis of specifically deuterated propenes often involves multi-step procedures. A common strategy is the reduction of a deuterated precursor or the use of a deuterating agent in the presence of a catalyst.

Representative Protocol: Synthesis of (3,3,3-²H₃)prop-1-ene

This protocol is a representative example based on general methods for alkene deuteration.

Objective: To synthesize 3,3,3-trideuteropropene from a suitable precursor.

Materials:

  • 3-bromoprop-1-ene (allyl bromide)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Standard glassware for Grignard reaction and distillation

Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with 3-bromoprop-1-ene in anhydrous diethyl ether to form the Grignard reagent, allylmagnesium bromide.

  • Deuterolysis: The Grignard reagent is then quenched by the slow, dropwise addition of deuterium oxide at a controlled temperature (e.g., 0 °C). The D₂O provides the deuterium atoms that will replace the MgBr group.

  • Work-up and Isolation: The reaction mixture is worked up by adding a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the product, (3,3,3-²H₃)prop-1-ene, is isolated by fractional distillation.

Analytical Characterization:

The successful synthesis and isotopic purity of the deuterated propene must be confirmed by analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the isotopic distribution and purity of volatile compounds like propene.[6] The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated propene, allowing for the confirmation of the number of deuterium atoms incorporated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are invaluable for determining the position of deuterium labeling.[7] In the ¹H NMR spectrum of (3,3,3-²H₃)prop-1-ene, the signal corresponding to the methyl protons would be absent, while the signals for the vinylic protons would remain. Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms in the methyl group.

Logical Workflow for Naming Deuterated Propenes

The following diagram illustrates the decision-making process for assigning the correct IUPAC name to a deuterated propene, including the determination of stereochemistry.

IUPAC_Nomenclature_Deuterated_Propene start Start with Deuterated Propene Structure parent Identify Parent Hydride: propene start->parent numbering Number the Carbon Chain (C1-C2 for double bond) parent->numbering locants Determine Locants of Deuterium Atoms numbering->locants stereochem_check Are there two different groups on each sp2 carbon? locants->stereochem_check cip Assign CIP Priorities (²H > ¹H) stereochem_check->cip Yes name_no_stereo Assemble Full Name: (Locant-²Hn)prop-1-ene stereochem_check->name_no_stereo No ez Determine E/Z Descriptor cip->ez name_with_stereo Assemble Full Name: (Stereodescriptor)-(Locant-²Hn)prop-1-ene ez->name_with_stereo end Final IUPAC Name name_with_stereo->end name_no_stereo->end

References

Methodological & Application

Application Notes and Protocols for Kinetic Isotope Effect Studies Using Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical applications of using propene-1-d1 in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. Detailed experimental protocols and data interpretation guidelines are included to facilitate the integration of this powerful technique into research and development workflows.

Introduction to Kinetic Isotope Effects (KIE)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes.[1][2] This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequencies of chemical bonds.[2][3] Heavier isotopes form stronger bonds and have lower zero-point vibrational energies, leading to a higher activation energy for bond cleavage and consequently a slower reaction rate.[2]

The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD), provides valuable insights into the rate-determining step of a reaction.

  • Primary KIE (kH/kD > 1): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[3] For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2-7.

  • Secondary KIE (kH/kD ≠ 1): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1][3] These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).

By using propene specifically labeled with deuterium at the C1 position (this compound), researchers can probe reactions involving this specific C-H bond.

Applications of this compound in Mechanistic Studies

This compound is a valuable tool for investigating a variety of chemical transformations, including:

  • Epoxidation: Determining whether the initial attack of the oxidizing agent involves the C1-H bond.

  • Polymerization: Understanding the mechanism of monomer insertion and potential chain termination steps.

  • Hydroformylation: Probing the mechanism of hydrogen addition and C-C bond formation.

  • Oxidative Dehydrogenation: Elucidating the mechanism of C-H bond activation.

Quantitative Data from KIE Studies with Deuterated Propene

The following table summarizes KIE data from studies using deuterated propene derivatives. While not all studies used this compound specifically, they provide a strong indication of the expected KIE values in similar reaction types.

ReactionDeuterated SubstratekH/kDInterpretationReference
Thermal Isomerization of Deuteriocyclopropane to PropeneDeuteriocyclopropane1.55 ± 0.06 (primary)Indicates a[4][5] hydrogen/deuterium shift from the trimethylene diradical intermediate is part of the product-forming step.[4]
Propylene Epoxidation (Combustion Pathway)C3D6~1.1 - 1.2Small KIE suggests C-H bond breaking is not the rate-determining step for combustion.[5]
Propylene Epoxidation (Epoxidation Pathway)C3D6Inverse KIE (rate increase of 2.1-2.6x for C3D6O formation)Suggests the rate-determining step does not involve an intermediate containing propylene.[5]
Redox Decomposition of Hydroxymercurated PropeneHydroxymercurated propene-d11.15 ± 0.05Consistent with an intramolecular 1,2-hydride shift in the redox decomposition.[6]
Secondary Combustion of PropenePropane-d8 (forming propene in situ)2.6Suggests C-H bond dissociation is a kinetically relevant step in the secondary combustion of propene.[7]

Experimental Protocols

General Workflow for a KIE Study

The following diagram outlines the general workflow for conducting a kinetic isotope effect study.

G cluster_prep Preparation cluster_reaction Reaction Kinetics cluster_analysis Data Analysis S1 Synthesize or Procure Propene and this compound S2 Purify and Characterize Isotopologues S1->S2 R1 Perform Parallel Reactions (Propene vs. This compound) S2->R1 R2 Monitor Reaction Progress (e.g., GC, NMR, IR) R1->R2 A1 Determine Rate Constants (kH and kD) R2->A1 A2 Calculate KIE (kH/kD) A1->A2 A3 Interpret KIE in Mechanistic Context A2->A3

Caption: General workflow for a kinetic isotope effect study.

Protocol for Epoxidation of Propene and this compound

This protocol is adapted from studies on propylene epoxidation.[5]

Materials:

  • Propene (high purity)

  • This compound (synthesized or commercially available)

  • Oxidizing agent (e.g., O2, H2O2)

  • Catalyst (e.g., promoted silver catalyst)

  • Inert gas (e.g., N2 or Ar)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Catalyst Preparation and Activation: Prepare and activate the catalyst according to standard procedures.

  • Reactor Setup: Set up a packed-bed microreactor system with precise temperature and flow control.

  • Reaction Conditions:

    • Introduce a feed gas mixture of propene (or this compound), oxidant, and inert gas at a defined ratio and flow rate.

    • Maintain the reactor at a constant temperature (e.g., 200-300 °C).

  • Product Analysis:

    • Continuously sample the reactor effluent and analyze it using an online GC-MS.

    • Identify and quantify the products, including propylene oxide, CO2, and unreacted propene.

  • Data Acquisition:

    • Measure the steady-state conversion of propene and the formation rates of products for both the undeuterated and deuterated reactants.

  • KIE Calculation:

    • Determine the rate constants (kH and kD) from the conversion data.

    • Calculate the KIE for both epoxidation and combustion pathways.

Protocol for Redox Decomposition of Hydroxymercurated this compound

This protocol is based on the study of deuterium isotope effects on the redox decomposition of hydroxymercurated propene.[6]

Materials:

  • This compound

  • Mercuric salt (e.g., Hg(ClO4)2) in an aqueous solution

  • NMR spectrometer

Procedure:

  • Synthesis of Hydroxymercurated this compound: Bubble this compound through an aqueous solution of the mercuric salt to form the hydroxymercurated adduct.

  • Reaction Monitoring:

    • Transfer the solution to an NMR tube.

    • Monitor the decomposition of the mercurial and the formation of acetone-d1 by proton NMR spectroscopy at a controlled temperature.

  • Data Analysis:

    • Determine the rate of decomposition by following the disappearance of the reactant signals or the appearance of the product signals over time.

    • Perform a parallel experiment with undeuterated propene under identical conditions to obtain kH.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constant for the undeuterated species to that of the deuterated species.

Mechanistic Interpretation of KIE Data

The interpretation of KIE data is crucial for elucidating reaction mechanisms. The following diagram illustrates how different KIE values can help distinguish between possible reaction pathways for an arbitrary reaction of propene.

G Start This compound + Reagent TS1 Transition State 1 (C1-D bond breaking) Start->TS1 Pathway A TS2 Transition State 2 (No C1-D bond breaking) Start->TS2 Pathway B Product Product TS1->Product KIE_Primary Primary KIE Observed (kH/kD > 2) TS1->KIE_Primary TS2->Product KIE_Secondary Secondary or No KIE Observed (kH/kD ≈ 1) TS2->KIE_Secondary

Caption: Distinguishing reaction pathways using KIE.

A significant primary KIE (Pathway A) would indicate that the C1-D bond is cleaved in the rate-determining step. Conversely, a KIE close to unity (Pathway B) would suggest that this bond is not broken in the rate-determining step, pointing towards an alternative mechanism.

Conclusion

The use of this compound in kinetic isotope effect studies offers a powerful and precise method for probing the mechanisms of a wide range of chemical reactions. By carefully designing experiments and accurately measuring reaction rates, researchers can gain deep insights into transition state structures and rate-determining steps. This information is invaluable for optimizing reaction conditions, designing novel catalysts, and understanding enzymatic pathways, thereby accelerating advancements in chemistry, materials science, and drug development.

References

Application Notes and Protocols: Propene-1-d1 as a Tracer in Reaction Mechanism Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propene-1-d1 (CH₂=CH-CHD) is a valuable isotopic tracer used to elucidate the mechanisms of a variety of chemical reactions, including polymerization, metathesis, and catalytic hydrogenation. By replacing a hydrogen atom at the C1 position with its heavier isotope, deuterium, researchers can track the fate of this specific position throughout a reaction sequence. This allows for the differentiation between proposed mechanistic pathways, the determination of rate-limiting steps, and the characterization of transition states. The kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution, provides quantitative insights into bond-breaking and bond-forming steps involving the C-H/C-D bond.

These application notes provide a comprehensive overview of the use of this compound as a tracer, including its synthesis, application in key reaction types, and the analytical methods required for product analysis. Detailed protocols are provided to guide researchers in designing and executing their own tracer studies.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Wittig reaction, which allows for the specific placement of the double bond and the deuterium label.

Proposed Synthesis Protocol via Wittig Reaction

This protocol outlines a general approach for the synthesis of this compound.

Materials:

  • Triphenylphosphine (Ph₃P)

  • Iodomethane-d₁ (CDH₂I)

  • Anhydrous diethyl ether or THF

  • Strong base (e.g., n-butyllithium, sodium amide)

  • Formaldehyde (or a suitable precursor like paraformaldehyde)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃)

Procedure:

  • Preparation of the Phosphonium Salt:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether.

    • Slowly add iodomethane-d₁ to the stirred solution at room temperature.

    • A white precipitate of the phosphonium salt, [Ph₃PCH₂D]⁺I⁻, will form. The reaction may need to be stirred for several hours to go to completion.

    • Isolate the phosphonium salt by filtration, wash with anhydrous ether, and dry under vacuum.

  • Generation of the Ylide (Wittig Reagent):

    • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.

    • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

    • Slowly add a strong base (e.g., n-butyllithium in hexanes) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Wittig Reaction with Formaldehyde:

    • In a separate flask, prepare a source of formaldehyde. Gaseous formaldehyde can be generated by heating paraformaldehyde.

    • Bubble the gaseous formaldehyde through the ylide solution at low temperature.

    • Alternatively, a solution of formaldehyde in a suitable solvent can be added dropwise to the ylide.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Isolation and Purification of this compound:

    • The product, this compound, is a gas at room temperature. It can be collected by passing the reaction atmosphere through a cold trap (e.g., liquid nitrogen).

    • The collected gas can be further purified by gas chromatography.

    • Caution: Propene is a flammable gas. Handle with appropriate safety precautions.

Characterization:

  • The isotopic purity and structure of the synthesized this compound should be confirmed by ¹H NMR, ²H NMR, and mass spectrometry.

Applications in Reaction Mechanism Analysis

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are crucial for the production of stereoregular polymers like isotactic polypropylene. The mechanism of chain propagation and the origin of stereocontrol can be investigated using this compound.

Experimental Protocol:

  • Catalyst Preparation: Prepare the Ziegler-Natta catalyst system (e.g., TiCl₄ supported on MgCl₂ with a trialkylaluminum co-catalyst) under an inert atmosphere.

  • Polymerization: Introduce a known amount of this compound monomer into the reaction vessel containing the activated catalyst. Control the reaction temperature and pressure.

  • Quenching: After a specific time, quench the polymerization by adding a suitable reagent (e.g., acidified methanol).

  • Polymer Isolation and Analysis: Isolate the polypropylene and analyze the deuterium distribution in the polymer chain using ¹³C NMR and ²H NMR spectroscopy.

Data Interpretation:

The location of the deuterium atom in the polymer chain provides insights into the insertion mechanism (1,2-insertion vs. 2,1-insertion) and the stereochemistry of the polymerization process.

ParameterObservationMechanistic Implication
Deuterium Location Deuterium primarily on the methyl-bearing carbon of the polymer backbone.Consistent with a primary (1,2) migratory insertion mechanism.
Stereochemistry Analysis of the stereochemical environment of the deuterated carbon.Provides information on the stereoregularity (isotactic, syndiotactic, atactic) and the mechanism of stereocontrol.

Diagram: Ziegler-Natta Polymerization of this compound

ziegler_natta This compound This compound Coordination Coordination of This compound This compound->Coordination Active_Site Ti-Polymer Chain Active_Site->Coordination Insertion Migratory Insertion Coordination->Insertion Polymer_Chain Polypropylene Chain with Deuterium Label Insertion->Polymer_Chain Polymer_Chain->Active_Site Chain Growth

Caption: Ziegler-Natta polymerization workflow with this compound.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. This compound can be used to study the mechanism of both self-metathesis and cross-metathesis reactions.

Experimental Protocol:

  • Catalyst Activation: Activate a metathesis catalyst (e.g., a Grubbs or Schrock catalyst) in a suitable solvent.

  • Reaction: Introduce this compound (for self-metathesis) or a mixture of this compound and another olefin (for cross-metathesis) into the reaction vessel.

  • Product Analysis: Analyze the gaseous products (e.g., ethylene, butene isomers) and any higher molecular weight products by gas chromatography-mass spectrometry (GC-MS) to determine the distribution of deuterium.

Data Interpretation:

The distribution of deuterium in the products reveals information about the formation of the metallacyclobutane intermediate and the relative rates of productive versus degenerate metathesis.

Reaction TypeReactantsExpected Labeled ProductsMechanistic Insight
Self-Metathesis This compoundEthylene-d₂, 2-Butene-d₂Confirms the Chauvin mechanism and allows for the study of stereoselectivity in butene formation.
Cross-Metathesis This compound + EthyleneNo new labeled productsThe absence of deuterium scrambling indicates a stable metallacyclobutane intermediate.
Cross-Metathesis This compound + 2-ButenePentene isomers with deuteriumElucidates the relative rates of different metathesis pathways.

Diagram: Olefin Metathesis of this compound

metathesis cluster_reactants Reactants This compound This compound Metallacyclobutane Metallacyclobutane Intermediate This compound->Metallacyclobutane Catalyst Metal Carbene [M]=CH₂ Catalyst->Metallacyclobutane Products Deuterated Olefin Products (e.g., Ethylene-d₂, 2-Butene-d₂) Metallacyclobutane->Products Products->Catalyst Catalyst Regeneration

Caption: The Chauvin mechanism for olefin metathesis using this compound.

Kinetic Isotope Effect (KIE) Studies

The KIE (kH/kD) is a powerful tool for determining whether the C-H bond is broken in the rate-determining step of a reaction. A primary KIE greater than 1 indicates that the C-H bond is being broken in the rate-limiting step.

Experimental Protocol:

  • Parallel Reactions: Set up two parallel reactions under identical conditions. One reaction will use non-deuterated propene, and the other will use this compound.

  • Kinetic Monitoring: Monitor the rate of disappearance of the reactant or the rate of appearance of a product over time for both reactions using a suitable analytical technique (e.g., GC, NMR spectroscopy).

  • Rate Constant Calculation: Determine the rate constants (kH for the non-deuterated reaction and kD for the deuterated reaction) from the kinetic data.

  • KIE Calculation: Calculate the KIE as the ratio kH/kD.

Data Interpretation:

KIE Value (kH/kD)Interpretation
~ 1 The C-H bond at the labeled position is not broken in the rate-determining step.
> 1 (typically 2-7) A primary kinetic isotope effect is observed, indicating that the C-H bond is broken in the rate-determining step.
< 1 An inverse kinetic isotope effect, which can occur if the transition state is more sterically crowded at the labeled position than the reactant.

Diagram: KIE Experimental Workflow

kie_workflow Start Start Parallel_Reactions Set up Parallel Reactions: 1. Propene 2. This compound Start->Parallel_Reactions Kinetic_Monitoring Monitor Reaction Progress (e.g., GC, NMR) Parallel_Reactions->Kinetic_Monitoring Rate_Constant_Calculation Calculate Rate Constants (kH and kD) Kinetic_Monitoring->Rate_Constant_Calculation KIE_Calculation Calculate KIE = kH / kD Rate_Constant_Calculation->KIE_Calculation Interpretation Interpretation KIE_Calculation->Interpretation Conclusion Conclusion Interpretation->Conclusion Draw Mechanistic Conclusion

Caption: Workflow for determining the kinetic isotope effect.

Analytical Techniques

The successful application of this compound as a tracer relies on the ability to accurately determine the position and quantity of the deuterium label in the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence or reduced integration of a signal at the corresponding position of the deuterium label can provide initial evidence of its location.

    • ²H NMR: Directly observes the deuterium nucleus, providing unambiguous information about its chemical environment.

    • ¹³C NMR: The signal for a carbon atom attached to deuterium is typically split into a multiplet (due to C-D coupling) and may be shifted slightly upfield.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI)-MS: Can be used to determine the overall deuterium content of a molecule by observing the mass-to-charge ratio (m/z) of the molecular ion.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation of different products in a mixture and their subsequent mass analysis, enabling the determination of deuterium distribution in each product.

Conclusion

This compound is a versatile and powerful tool for the detailed investigation of reaction mechanisms. By carefully designing experiments and utilizing appropriate analytical techniques, researchers can gain valuable insights into the intricate steps of chemical transformations. The protocols and data presented in these application notes serve as a guide for employing this compound to advance the understanding of catalysis, polymerization, and other fundamental organic reactions, with implications for the development of new synthetic methodologies and more efficient chemical processes.

Application Notes and Protocols: Isotopic Labeling in the Polymerization of Propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the pathway of atoms through chemical reactions and to elucidate reaction mechanisms. In the field of polymer chemistry, particularly in the polymerization of propene, isotopic labeling provides invaluable insights into catalyst behavior, polymerization kinetics, and the degradation mechanisms of the resulting polypropylene. By replacing specific atoms in the propene monomer with their heavier isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can track the incorporation of these labeled monomers into the polymer chain and analyze the structure and fate of the resulting polymer with high precision.

The primary applications of isotopic labeling in propene polymerization include:

  • Mechanistic Studies of Ziegler-Natta Catalysis: Elucidating the stereochemistry and regioselectivity of monomer insertion at the catalyst's active sites.

  • Kinetic Isotope Effect (KIE) Studies: Determining the rate-determining steps of the polymerization reaction by comparing the reaction rates of isotopically labeled and unlabeled monomers.

  • Characterization of Polymer Microstructure: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to precisely determine the arrangement of monomer units and identify defects in the polymer chain.

  • Degradation and Oxidation Studies: Tracking the fate of specific carbon atoms during the thermal or photo-oxidative degradation of polypropylene, allowing for the identification of degradation products and the elucidation of degradation pathways.

These application notes provide detailed protocols for the use of isotopic labeling in the Ziegler-Natta polymerization of propene and the subsequent analysis of the labeled polypropylene.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from the analysis of isotopically labeled polypropylene.

Table 1: Quantitative ¹³C NMR Analysis of Polypropylene Microstructure

ParameterDescriptionTypical Values for Isotactic PolypropyleneCitation
Isotacticity (mmmm pentad) The percentage of isotactic pentads in the polymer chain, indicating the stereoregularity.> 98%[1][2]
Regioregularity The percentage of head-to-tail monomer linkages.> 99%[3]
¹³C Enrichment (%) The percentage of ¹³C at a specific labeled position in the polymer.Dependent on the enrichment of the monomer feed.[4]
Chain-end Groups Identification and quantification of the terminal groups of the polymer chains.Below detection limits for high molecular weight polymers.[3]

Table 2: Molecular Weight and Polydispersity of Polypropylene

ParameterDescriptionTypical ValuesCitation
Weight-Average Molecular Weight (Mw) The average molecular weight of the polymer chains, weighted by their mass.1.5 x 10⁵ - 5.7 x 10⁵ Da[3][5]
Number-Average Molecular Weight (Mn) The average molecular weight of the polymer chains, weighted by the number of molecules.Varies with polymerization conditions.[5]
Polydispersity Index (PDI = Mw/Mn) A measure of the breadth of the molecular weight distribution.3.6 - 5.0[5]

Table 3: Quantitative Analysis of Polypropylene Thermal Degradation Products by GC-MS

Degradation ProductTypical Abundance (relative %)Labeled Position OriginCitation
Alkanes (e.g., pentane, hexane) Varies with degradation conditionsBackbone
Alkenes (e.g., 2-methyl-1-pentene) Major productsBackbone and side chains
Alkadienes Minor productsBackbone
Ketones (e.g., acetone) Major productsTertiary and secondary carbons[4]
Aldehydes (e.g., acetaldehyde) Major productsTertiary and secondary carbons[4]
Carboxylic Acids (e.g., acetic acid) Minor productsTertiary and secondary carbons[4]

Experimental Protocols

Synthesis of Isotopically Labeled Propene

Isotopically labeled propene, such as propene-¹³C₃ or propene-1-¹³C, can be procured from commercial suppliers of stable isotopes. For custom synthesis, various organic synthesis routes can be employed. One common approach starts from ¹³C-labeled precursors like ¹³C-labeled acetone or bromoacetate.[6]

Preparation of MgCl₂-Supported TiCl₄ Ziegler-Natta Catalyst

This protocol is adapted from methodologies described for the preparation of high-activity Ziegler-Natta catalysts.[2][7][8][9][10]

Materials:

  • Magnesium chloride (MgCl₂, anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Electron donor (e.g., diisobutyl phthalate - DIBP)

  • Co-milling agent (e.g., ethanol)

  • Heptane (anhydrous)

  • Triethylaluminium (TEA) as cocatalyst

  • External donor (e.g., an alkoxysilane)

Procedure:

  • Support Preparation: Co-mill anhydrous MgCl₂ with an electron donor (e.g., DIBP) and a co-milling agent in a ball mill under an inert atmosphere (N₂ or Ar).

  • Titanation: Suspend the milled MgCl₂ support in an excess of TiCl₄ in a glass reactor equipped with a stirrer.

  • Heat the mixture to 80-100 °C and maintain for 2 hours with stirring.

  • Allow the solid to settle and remove the supernatant liquid.

  • Wash the solid catalyst precursor multiple times with hot toluene and then with heptane to remove unreacted TiCl₄ and other byproducts.

  • Dry the catalyst under a stream of nitrogen. The final product is a free-flowing powder.

Polymerization of Isotopically Labeled Propene

This protocol describes a laboratory-scale slurry polymerization of propene in a batch reactor.

Materials:

  • Prepared Ziegler-Natta catalyst

  • Triethylaluminium (TEA) solution in heptane (cocatalyst)

  • External donor (e.g., alkoxysilane) solution in heptane

  • Isotopically labeled propene (gas)

  • Heptane (anhydrous, polymerization grade)

  • Hydrogen (for molecular weight control)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

Procedure:

  • Reactor Setup: Assemble a dry, nitrogen-purged stainless-steel batch reactor equipped with a stirrer, temperature and pressure controls, and inlets for the catalyst, cocatalyst, monomer, and solvent.

  • Reactor Charging: Introduce anhydrous heptane into the reactor.

  • Add the TEA solution, followed by the external donor solution, and stir.

  • Introduce the solid Ziegler-Natta catalyst into the reactor.

  • Polymerization: Pressurize the reactor with the isotopically labeled propene to the desired pressure (e.g., 5-10 bar). If molecular weight control is needed, add a specific partial pressure of hydrogen.

  • Heat the reactor to the desired polymerization temperature (e.g., 70 °C) and maintain constant pressure by continuously feeding the labeled propene.

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Quenching and Work-up: Stop the propene feed and vent the reactor.

  • Quench the reaction by slowly adding methanol to the reactor.

  • Transfer the polymer slurry to a separate vessel and wash with a solution of hydrochloric acid in methanol to remove catalyst residues.

  • Filter the polymer and wash with methanol and then water until neutral.

  • Dry the isotopically labeled polypropylene in a vacuum oven at 60 °C to a constant weight.

Solid-State ¹³C NMR Analysis of Labeled Polypropylene

This protocol outlines the general procedure for acquiring a solid-state ¹³C NMR spectrum of the synthesized polypropylene.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., Bruker Avance)

  • Magic Angle Spinning (MAS) probe

Procedure:

  • Sample Preparation: Pack the powdered, dried, isotopically labeled polypropylene into a zirconia MAS rotor (e.g., 4 mm).

  • Spectrometer Setup: Insert the rotor into the MAS probe and place the probe in the magnet.

  • Tune and match the probe for the ¹³C and ¹H frequencies.

  • Set the magic angle spinning rate (e.g., 10-15 kHz).

  • Data Acquisition: Acquire the ¹³C spectrum using a cross-polarization (CP) pulse sequence (CPMAS). Typical acquisition parameters include:

    • ¹³C resonance frequency: e.g., 100.6 MHz

    • Contact time: 1-2 ms

    • Recycle delay: 5 s

    • Number of scans: 2k - 4k

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform a Fourier transform. Reference the spectrum using an external standard (e.g., adamantane).

GC-MS Analysis of Thermal Degradation Products

This protocol describes the analysis of volatile organic compounds (VOCs) produced during the thermal degradation of polypropylene.

Instrumentation:

  • Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS)

Procedure:

  • Sample Preparation: Place a small amount (e.g., 0.1-1 mg) of the isotopically labeled polypropylene into a pyrolysis sample cup.

  • Pyrolysis: Heat the sample rapidly to the desired degradation temperature (e.g., 450-600 °C) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile degradation products are swept into the GC column (e.g., a non-polar column like DB-5ms) for separation. A typical GC temperature program would be:

    • Initial temperature: 40 °C for 5 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 min at 300 °C

  • MS Detection: The separated compounds are introduced into the mass spectrometer for ionization (typically by electron impact at 70 eV) and detection.

  • Data Analysis: Identify the degradation products by comparing their mass spectra to a library (e.g., NIST). The isotopic labeling pattern in the mass spectra of the fragments provides information on their origin from the polymer backbone.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Monomer and Catalyst Synthesis cluster_polymerization Polymerization cluster_analysis Polymer Analysis cluster_degradation Degradation Studies labeled_propene Synthesis/Procurement of Isotopically Labeled Propene polymerization Ziegler-Natta Polymerization of Labeled Propene labeled_propene->polymerization catalyst_prep Preparation of Ziegler-Natta Catalyst catalyst_prep->polymerization nmr Solid-State NMR Analysis (Microstructure, Isotope Incorporation) polymerization->nmr gpc Gel Permeation Chromatography (Molecular Weight, PDI) polymerization->gpc degradation Thermal/Photo-oxidative Degradation polymerization->degradation gcms GC-MS Analysis of Degradation Products degradation->gcms

Caption: Experimental workflow for isotopic labeling in propene polymerization.

Ziegler-Natta Polymerization Mechanism (Cossee-Arlman)

ziegler_natta_mechanism catalyst Active Catalyst Site (Ti-Polymer) complex π-Complex Formation catalyst->complex Coordination propene Isotopically Labeled Propene Monomer propene->complex insertion Monomer Insertion (Chain Growth) complex->insertion Migratory Insertion new_catalyst Regenerated Active Site (Ti-Polymer+1) insertion->new_catalyst Chain Propagation new_catalyst->complex Next Monomer

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Logic Diagram for Mechanistic Elucidation

mechanistic_elucidation start Hypothesized Reaction Mechanism labeling Synthesize Isotopically Labeled Reactant start->labeling reaction Perform Reaction with Labeled Reactant labeling->reaction analysis Analyze Products (NMR, MS) reaction->analysis comparison Compare Isotope Distribution in Products to Prediction analysis->comparison confirm Mechanism Confirmed/ Supported comparison->confirm Match refine Refine Hypothesis comparison->refine Mismatch refine->labeling

Caption: Logical workflow for using isotopic labeling to study reaction mechanisms.

References

Propene-1-d1 in Catalysis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propene-1-d1, a deuterated isotopologue of propene, serves as a powerful tool in catalysis research, offering profound insights into reaction mechanisms. The strategic placement of a deuterium atom on the C1 position allows for the tracking of bond-breaking and bond-forming events, elucidation of reaction intermediates, and quantification of kinetic isotope effects. These studies are critical for the rational design of more efficient and selective catalysts, a cornerstone of modern chemical synthesis and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic processes, including olefin metathesis, polymerization, and hydroformylation.

I. Olefin Metathesis: Elucidating Reaction Intermediates

The use of (Z)-propene-1-d1 has been instrumental in understanding the intermediates involved in both degenerate and productive olefin metathesis reactions. By analyzing the isotopic distribution of the products, researchers can distinguish between different proposed mechanistic pathways.

Quantitative Data Summary
Catalyst SystemReactionKey Finding
Molybdena-aluminaDegenerate Metathesis of (Z)-propene-1-d1Elucidation of intermediates in the metathesis reaction.
Tungsten-based catalysts1-Butene and Ethylene to PropeneInvestigation of W-carbene formation and the overall metathesis mechanism.
MoO3/HBEAIsomerization-Metathesis of 1-Hexene and EthylenePropylene yield of >90% can be achieved, with insights into catalyst reactivation.[1]
Experimental Protocol: Mechanistic Study of Propene Metathesis

Objective: To identify the intermediates in the metathesis of propene using (Z)-propene-1-d1.

Materials:

  • (Z)-propene-1-d1

  • Molybdena-alumina catalyst

  • Fixed-bed reactor system

  • Gas chromatograph-mass spectrometer (GC-MS)

  • NMR spectrometer

Procedure:

  • Catalyst Activation: The molybdena-alumina catalyst is activated in situ by heating under a flow of an inert gas (e.g., argon) at a specified temperature and duration to ensure a clean and active surface.

  • Reaction Setup: A fixed-bed reactor is loaded with the activated catalyst. The reactor is brought to the desired reaction temperature (e.g., 75 °C) and pressure (e.g., 3 bar ethylene).[1]

  • Introduction of Reactants: A feed gas mixture of (Z)-propene-1-d1 and a co-reactant (e.g., ethylene) is introduced into the reactor at a controlled flow rate.

  • Product Analysis: The reactor effluent is periodically sampled and analyzed by GC-MS to identify the products and their isotopic distribution. The position of the deuterium label in the products is determined by techniques such as NMR or microwave spectrometry.[2]

  • Data Interpretation: The observed isotopic scrambling patterns in the reactants and products are used to deduce the structure and reactivity of the metallacyclobutane and metal-alkylidene intermediates.

Reaction Mechanism Visualization

metathesis_mechanism This compound This compound Metallacyclobutane Intermediate Metallacyclobutane Intermediate This compound->Metallacyclobutane Intermediate Coordination Catalyst Catalyst Catalyst->Metallacyclobutane Intermediate Reaction Productive Metathesis Products Productive Metathesis Products Metallacyclobutane Intermediate->Productive Metathesis Products Cleavage Degenerate Metathesis Products Degenerate Metathesis Products Metallacyclobutane Intermediate->Degenerate Metathesis Products Isotopic Scrambling

Caption: Olefin metathesis mechanism with this compound.

II. Propene Polymerization: Unraveling Insertion and Termination Steps

Deuterium-labeled propene is utilized in polymerization studies to investigate the regioselectivity and stereoselectivity of monomer insertion into the growing polymer chain. It also helps in understanding chain termination and transfer mechanisms.

Quantitative Data Summary
Catalyst SystemPolymerization TypeKey Finding
Ziegler-NattaPropene PolymerizationUsed to study the formation of isotactic, atactic, and syndiotactic poly(propene).
ansa-Zirconocene/Alkylaluminum/BorateEthylene and Propene Homo-polymerizationInvestigates the effect of cocatalysts on polymerization activity and polymer structure.
Experimental Protocol: Propene Polymerization with a Ziegler-Natta Catalyst

Objective: To study the mechanism of propene polymerization using this compound.

Materials:

  • This compound

  • Titanium(IV) chloride

  • Triethyl aluminium

  • Solvent (e.g., liquid propene)

  • High-pressure reactor

  • Polymer characterization instruments (e.g., GPC, NMR)

Procedure:

  • Catalyst Preparation: The Ziegler-Natta catalyst is prepared by reacting titanium(IV) chloride with triethyl aluminium in an inert solvent under an inert atmosphere.

  • Polymerization Reaction: The polymerization is carried out in a high-pressure reactor. Liquid this compound is introduced into the reactor containing the catalyst at a specific temperature (e.g., 340-360 K) and pressure (e.g., 30-40 atm).

  • Reaction Termination: After a predetermined time, the reaction is quenched, for example, by adding an alcohol.

  • Polymer Isolation and Analysis: The resulting polymer is isolated, purified, and dried. The microstructure of the polymer, including the location of the deuterium atoms, is analyzed by 1H and 13C NMR spectroscopy to determine the regioselectivity of insertion and the stereochemistry of the polymer chain.

Polymerization Workflow

polymerization_workflow Catalyst Preparation Catalyst Preparation Reactor Setup Reactor Setup Catalyst Preparation->Reactor Setup Monomer Introduction This compound Introduction Reactor Setup->Monomer Introduction Polymerization Polymerization Monomer Introduction->Polymerization Reaction Quenching Reaction Quenching Polymerization->Reaction Quenching Polymer Isolation Polymer Isolation Reaction Quenching->Polymer Isolation Polymer Characterization Polymer Characterization Polymer Isolation->Polymer Characterization

Caption: Workflow for this compound polymerization.

III. Hydroformylation: Probing Regioselectivity

The hydroformylation of propene yields a mixture of n-butanal and isobutanal. This compound is a valuable substrate for mechanistic investigations aimed at understanding the factors that control the regioselectivity of this important industrial process.

Quantitative Data Summary
Catalyst SystemRegioselectivity (n/iso ratio)Key Finding
Rhodium-based with phosphine-sulfur ligandsVaries with ligand structureSulfur-containing ligands alter the geometric and electronic properties of the catalyst, influencing regioselectivity.
Rhodium-zeolite>99% to n-butanalEncapsulation of Rh species within a zeolite framework dramatically enhances regioselectivity.[3]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

Objective: To investigate the regioselectivity of propene hydroformylation using this compound.

Materials:

  • This compound

  • Synthesis gas (CO/H2)

  • Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)2)

  • Ligand (e.g., phosphine-sulfur ligand)

  • Solvent (e.g., toluene)

  • High-pressure autoclave

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Solution Preparation: The rhodium precursor and the ligand are dissolved in the solvent inside the autoclave under an inert atmosphere.

  • Reaction Setup: The autoclave is sealed, purged with synthesis gas, and then pressurized to the desired reaction pressure with the CO/H2 mixture. The reactor is heated to the reaction temperature.

  • Substrate Introduction: this compound is introduced into the autoclave.

  • Reaction Monitoring: The reaction is monitored by taking samples at regular intervals and analyzing the product distribution (n-butanal vs. isobutanal) by GC.

  • Product Characterization: The final product mixture is analyzed by mass spectrometry and NMR to determine the position of the deuterium atom in the aldehyde products, providing insights into the mechanism of C-H and C-C bond formation.

Hydroformylation Reaction Pathway

hydroformylation_pathway This compound This compound Pi-Complex Pi-Complex This compound->Pi-Complex Rh-H Catalyst Rh-H Catalyst Rh-H Catalyst->Pi-Complex Alkyl-Rh Intermediate (linear) Alkyl-Rh Intermediate (linear) Pi-Complex->Alkyl-Rh Intermediate (linear) 1,2-insertion Alkyl-Rh Intermediate (branched) Alkyl-Rh Intermediate (branched) Pi-Complex->Alkyl-Rh Intermediate (branched) 2,1-insertion n-Butanal-d1 n-Butanal-d1 Alkyl-Rh Intermediate (linear)->n-Butanal-d1 CO insertion & Reductive Elimination iso-Butanal-d1 iso-Butanal-d1 Alkyl-Rh Intermediate (branched)->iso-Butanal-d1 CO insertion & Reductive Elimination

Caption: Regioselective pathways in this compound hydroformylation.

References

Application Notes and Protocols: Deuterium NMR Spectroscopy of Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium (²H or D) NMR spectroscopy is a powerful analytical technique for probing the structure, dynamics, and reaction mechanisms of molecules. By selectively replacing a proton with a deuteron, researchers can gain unique insights that are not accessible through standard proton (¹H) NMR. This document provides a detailed overview of the application of ²H NMR spectroscopy to propene-1-d1, a simple yet informative isotopologue. It covers the principles of deuterium NMR, a protocol for sample preparation and data acquisition, and an interpretation of the expected spectral data. This guide is intended for researchers in organic chemistry, materials science, and drug development who utilize isotopic labeling to elucidate molecular properties.

Introduction to Deuterium NMR Spectroscopy

Deuterium is an isotope of hydrogen with a nucleus containing one proton and one neutron, giving it a nuclear spin (I) of 1. Unlike the spin I=½ nucleus of a proton, the spin-1 nature of deuterium results in a nuclear electric quadrupole moment. The interaction of this quadrupole moment with the local electric field gradient (EFG) at the nucleus is the dominant relaxation mechanism and provides a sensitive probe of the local electronic environment and molecular motion.[1]

Key characteristics of ²H NMR include:

  • Chemical Shifts: The chemical shifts (δ) in ²H NMR are virtually identical to those in ¹H NMR, as the shielding of the nucleus is determined by the electronic environment, which is not significantly altered by the isotopic substitution.[2]

  • Signal Linewidth: Deuterium signals are typically broader than proton signals due to efficient quadrupolar relaxation. Linewidths can range from a few hertz to several kilohertz.[3]

  • Coupling Constants: J-couplings involving deuterium are scaled down by the ratio of the gyromagnetic ratios (γD/γH ≈ 0.1535). Therefore, ²H-¹H couplings are observable, but ²H-²H couplings are about 40 times smaller than their ¹H-¹H counterparts and are generally not resolved.[3]

  • Quadrupolar Coupling Constant (QCC): In the solid state, or in anisotropic media, the interaction between the deuterium quadrupole moment and the EFG tensor results in a characteristic spectral splitting. The magnitude of this splitting is determined by the quadrupolar coupling constant (Cq = e²qQ/h), which provides valuable information about the C-D bond orientation and dynamics.[1]

For this compound, ²H NMR can be used to verify the site of deuteration, study addition reactions, and investigate the stereochemistry of catalytic processes.

Synthesis of this compound

  • Reduction of a propargyl derivative: Reduction of a compound like 1-bromopropyne with a deuteride reagent (e.g., LiAlD₄).

  • Wittig-type reactions: Using a deuterated phosphonium ylide.

  • Catalytic H-D exchange: Exposing propene to a deuterium source like D₂ gas in the presence of a suitable transition metal catalyst.

Researchers should consult specialized organic synthesis literature for detailed procedures tailored to their specific starting materials and desired isotopic purity.

Experimental Protocol: ²H NMR Data Acquisition

This protocol outlines a general procedure for acquiring a high-quality deuterium NMR spectrum of a small molecule like this compound on a modern NMR spectrometer.

Sample Preparation
  • Solvent Selection: Prepare the sample in a non-deuterated (protonated) solvent (e.g., CHCl₃, CH₂Cl₂, Acetone). Using a deuterated solvent will result in a massive solvent signal that will overwhelm the signal from the analyte.[2]

  • Concentration: Due to the low natural abundance and lower gyromagnetic ratio of deuterium, samples should be as concentrated as possible to achieve a good signal-to-noise ratio in a reasonable time.

  • Analyte Form: As propene is a gas at room temperature, the sample can be prepared by bubbling the gas through the chosen solvent in an NMR tube at low temperature or by using a sealed NMR tube.

Spectrometer Setup and Calibration
  • Shimming: Since the experiment is run without a deuterium lock signal, proper shimming is critical.

    • Method A (Gradient Shimming): Perform ¹H gradient shimming on the sample. This is the preferred method for achieving high resolution.[2]

    • Method B (Blank Shimming): First, insert a standard sample containing a deuterated solvent (e.g., a CDCl₃ blank), perform a standard lock and shim procedure, and save the shim values. Then, carefully replace the blank with your non-deuterated sample and acquire the spectrum using the saved shims.[2]

    • Method C (FID Shimming): Manually shim on the Free Induction Decay (FID) of the deuterium signal. The goal is to adjust the Z1 and Z2 shims to maximize the length and intensity of the FID.[4]

  • Tuning: Tune the appropriate NMR probe channel to the deuterium frequency (e.g., 61.4 MHz on a 400 MHz spectrometer). For some systems with a dedicated lock channel, it may be possible to use the lock coil as the transceiver coil, which can simplify the process.[4][5]

Acquisition Parameters

The following table provides typical starting parameters for a ²H NMR experiment on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

ParameterSymbolTypical ValuePurpose
Spectrometer Freq.SFO1~61.4 MHzLarmor frequency for ²H at 9.4 T.
Pulse Width (90°)P110 - 200 µsDepends on probe and power; calibrate for optimal signal.
Transmit PowerPL1~45-50 dBHigh power is often needed.
Acquisition TimeAQ1 - 2 sDuration of FID observation.
Relaxation DelayD11 - 2 sTime between scans for spin relaxation. T1 for deuterium is relatively short.[5]
Number of ScansNS16 - 256+Accumulate scans to improve signal-to-noise ratio.
Spectral WidthSW~15 ppmThe chemical shift range is similar to ¹H NMR.
Receiver GainRGAuto or manualAdjust to optimize signal without clipping the FID.
Lock-OFFThe experiment is run unlocked.[2]
Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening, LB ≈ 1-5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction algorithm.

  • Referencing: The chemical shift can be referenced to the natural abundance ²H signal of the non-deuterated solvent. For example, the residual CHDCl₂ signal in CHCl₃ can be set to 7.26 ppm.[2]

Data Presentation and Interpretation

The ²H NMR spectrum of this compound is expected to show a single primary resonance corresponding to the deuterium atom at the C1 position.

Expected Chemical Shift and Coupling

The chemical shifts in the ¹H NMR spectrum of propene are the best guide for predicting the ²H chemical shift. The vinylic protons of propene appear in the range of 5.0-6.0 ppm.[6] The deuterium at position 1 will be coupled to the proton at position 2 (trans coupling) and the proton at position 1 (geminal coupling).

  • ¹H-¹H Coupling in Propene:

    • ³J (trans, H1-H2) ≈ 17 Hz

    • ³J (cis, H1'-H2) ≈ 10 Hz

    • ²J (geminal, H1-H1') ≈ 1.5 Hz

  • Predicted ²H-¹H Coupling: The corresponding ²H-¹H coupling constants can be estimated by: J(H,D) ≈ J(H,H) × (γD / γH) ≈ J(H,H) × 0.1535

    • ³J (trans, D1-H2) ≈ 17 Hz × 0.1535 ≈ 2.6 Hz

    • ²J (geminal, D1-H1') ≈ 1.5 Hz × 0.1535 ≈ 0.23 Hz (likely unresolved)

The signal for the C1-D should therefore appear as a doublet due to the large trans-coupling to the C2 proton.

Quantitative Data Summary

The following table summarizes the estimated NMR parameters for this compound. Experimental verification is required for precise values.

ParameterNucleiEstimated ValueNotes
Chemical Shift (δ)CD =CH-CH₃5.0 - 5.2 ppmBased on the analogous proton chemical shift in propene.[6]
Coupling Constant (³J)D -C-H (trans)~2.6 HzThe signal will appear as a doublet due to this coupling.
Coupling Constant (²J)D -C-H (geminal)< 0.3 HzTypically too small to be resolved.[7]
Quadrupolar Coupling Constant (QCC)C-D170 - 180 kHzTypical value for an olefinic deuteron in the solid state.[8]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and NMR acquisition processes.

Synthesis_Workflow Diagram 1: Conceptual Synthesis Workflow for this compound cluster_start Starting Materials Propene_Precursor Propene Precursor (e.g., 1-bromopropyne) Reaction Chemical Reaction (e.g., Reduction, Exchange) Propene_Precursor->Reaction Deuterium_Source Deuterium Source (e.g., LiAlD4, D2O, D2 gas) Deuterium_Source->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Conceptual Synthesis Workflow for this compound.

NMR_Workflow Diagram 2: Experimental Workflow for ²H NMR Acquisition SamplePrep 1. Sample Preparation - Dissolve in non-deuterated solvent - Use high concentration Spectrometer 2. Spectrometer Setup - Insert sample - Tune probe to ²H frequency SamplePrep->Spectrometer Shimming 3. Shimming (Unlocked) - Use gradient shimming or - Load shims from a blank Spectrometer->Shimming Acquisition 4. Set Parameters & Acquire - Set pulse width, delay, scans - Turn LOCK OFF - Start acquisition Shimming->Acquisition Processing 5. Data Processing - Fourier Transform - Phase and baseline correct Acquisition->Processing Analysis 6. Spectral Analysis - Reference chemical shift - Measure couplings and integrals Processing->Analysis Report 7. Final Data Analysis->Report

Caption: Experimental Workflow for ²H NMR Acquisition.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Propene-1-d1 Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propene, a fundamental building block in the chemical industry, undergoes a variety of reactions, including oxidation, pyrolysis, and ozonolysis, to produce valuable chemical intermediates. The use of isotopically labeled molecules, such as propene-1-d1 (CH₂DCH=CH₂), provides a powerful tool for elucidating reaction mechanisms and tracking reaction pathways. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable technique for the separation and identification of the resulting reaction products. This document provides detailed application notes and protocols for the mass spectrometry analysis of products from the reaction of this compound.

Key Applications

  • Mechanistic Studies: Tracing the deuterium label in reaction products to understand detailed reaction mechanisms.

  • Product Identification: Qualitative and quantitative analysis of the components in a complex reaction mixture.

  • Kinetic Analysis: Monitoring the rate of formation of various products over time.

I. Analysis of this compound Ozonolysis Products

Ozonolysis is a reaction that cleaves the double bond of an alkene. For this compound, this reaction is expected to yield deuterated and non-deuterated formaldehyde and acetaldehyde.

Experimental Protocol: Ozonolysis of this compound and GC-MS Analysis

This protocol outlines the ozonolysis of this compound in a laboratory setting and the subsequent analysis of the products by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound (purity > 99%)

  • Ozone (O₃) generated from an ozone generator

  • Solvent (e.g., dichloromethane, cooled to -78 °C)

  • Reducing agent (e.g., triphenylphosphine or dimethyl sulfide)

  • Internal standard (e.g., deuterated toluene-d8)

  • Helium carrier gas (purity > 99.999%)

2. Ozonolysis Reaction:

  • Purge a reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Add 50 mL of dichloromethane to the reaction vessel.

  • Bubble a known concentration of this compound gas through the solvent for a set period to achieve a desired starting concentration.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add a reducing agent (e.g., 1.2 equivalents of triphenylphosphine) to the reaction mixture and allow it to warm to room temperature while stirring.

3. Sample Preparation for GC-MS Analysis:

  • Prepare a stock solution of an internal standard (e.g., toluene-d8 in dichloromethane) of a known concentration.

  • Add a precise volume of the internal standard solution to the reaction mixture.

  • The sample is now ready for injection into the GC-MS system.

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a PLOT Q column for better separation of light hydrocarbons.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 10-200

  • Solvent Delay: 3 minutes

Data Presentation: Expected Ozonolysis Products

The ozonolysis of this compound is expected to yield four primary carbonyl products due to the cleavage of the C=C bond. The relative abundance of these products can provide insights into the reaction mechanism.

Product NameChemical FormulaMolecular Weight ( g/mol )Expected m/z of Molecular Ion (M⁺)
FormaldehydeCH₂O30.0330
Formaldehyde-d1CHDO31.0431
AcetaldehydeCH₃CHO44.0544
Acetaldehyde-d1CH₂DCHO45.0645
Expected Mass Spectral Fragmentation

The presence of deuterium will alter the fragmentation patterns observed in the mass spectrometer.

  • Formaldehyde (CH₂O): The molecular ion at m/z 30 will be prominent. Major fragments will be observed at m/z 29 ([CHO]⁺) and m/z 28 ([CO]⁺).

  • Formaldehyde-d1 (CHDO): The molecular ion will be at m/z 31. Fragments will be observed at m/z 30 ([CDO]⁺), m/z 29 ([CHO]⁺), and m/z 28 ([CO]⁺). The relative intensities of m/z 30 and 29 will depend on the relative ease of C-H versus C-D bond cleavage.

  • Acetaldehyde (CH₃CHO): The molecular ion is at m/z 44. The base peak is typically at m/z 29 ([CHO]⁺). A significant peak is also observed at m/z 43 ([CH₃CO]⁺).

  • Acetaldehyde-d1 (CH₂DCHO): The molecular ion will be at m/z 45. The fragmentation will be more complex. Loss of a methyl radical will lead to a fragment at m/z 30 ([CDO]⁺). The base peak is expected to be at m/z 29 ([CHO]⁺) or m/z 30 ([CDO]⁺), providing mechanistic information.

II. Workflow and Pathway Diagrams

Experimental Workflow for this compound Ozonolysis and GC-MS Analysis

experimental_workflow cluster_reaction Ozonolysis Reaction cluster_workup Reaction Workup cluster_analysis GC-MS Analysis propene_d1 This compound reaction_vessel Reaction Vessel propene_d1->reaction_vessel ozone Ozone (O3) ozone->reaction_vessel solvent Solvent (-78 °C) solvent->reaction_vessel reaction_mixture Reaction Mixture reaction_vessel->reaction_mixture reducing_agent Reducing Agent reducing_agent->reaction_mixture sample_prep Sample Preparation reaction_mixture->sample_prep internal_standard Internal Standard internal_standard->sample_prep gc_ms GC-MS System sample_prep->gc_ms data_analysis Data Analysis gc_ms->data_analysis final_results final_results data_analysis->final_results Product Identification & Quantification

Caption: Experimental workflow for the ozonolysis of this compound followed by GC-MS analysis.

Logical Flow of Mass Spectrometry Data Analysis

data_analysis_flow raw_data Raw GC-MS Data (Total Ion Chromatogram) peak_integration Peak Integration & Deconvolution raw_data->peak_integration mass_spectra Mass Spectra Extraction peak_integration->mass_spectra library_search NIST Library Search mass_spectra->library_search manual_interpretation Manual Spectral Interpretation mass_spectra->manual_interpretation quantification Quantification (vs. Internal Standard) library_search->quantification manual_interpretation->quantification final_report Final Report quantification->final_report

Application Notes and Protocols for Gas-Phase Reactions of Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of experimental setups for studying the gas-phase reactions of propene-1-d1, a deuterated isotopologue of propene. The protocols described herein are essential for researchers in chemical kinetics, combustion chemistry, atmospheric science, and drug discovery to investigate reaction mechanisms, determine kinetic parameters, and identify reaction products with high precision.

Introduction

Propene (C₃H₆) is a crucial intermediate in combustion processes and a significant component in atmospheric chemistry. Isotopic labeling, such as the use of this compound (CH₂DCH=CH₂), provides a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. This document outlines three common experimental techniques for studying the gas-phase reactions of this compound: Crossed Molecular Beam, Flow Tube Reactor, and Shock Tube experiments.

Experimental Setups and Protocols

Crossed Molecular Beam Apparatus

Application: This technique is ideal for studying the dynamics of single-collision events between this compound and other gas-phase species (e.g., atoms, radicals) under vacuum. It provides detailed information on reaction products, their angular and velocity distributions, and the reaction mechanism.

Experimental Protocol:

  • Reactant Beam Generation:

    • This compound Beam: A supersonic beam of this compound is generated by expanding a dilute mixture of this compound in a carrier gas (e.g., He, Ne, or Ar) through a pulsed nozzle into a high-vacuum chamber. The choice of carrier gas and backing pressure can be varied to control the collision energy.

    • Second Reactant Beam: The second reactant beam (e.g., O(³P) atoms, OH radicals, Cl atoms) is generated in a separate source chamber. For example, O(³P) atoms can be produced by photolysis of NO₂ or SO₂ with a UV laser.

  • Collision: The two molecular beams are collimated by skimmers and intersect at a fixed angle (typically 90°) in the main scattering chamber, which is maintained at a very low pressure (e.g., 10⁻⁷ Torr) to ensure single-collision conditions.

  • Product Detection and Analysis:

    • The reaction products scatter from the intersection point and travel to a rotatable detector.

    • The detector typically consists of an electron-impact or photoionization ionizer, a quadrupole mass filter, and a particle detector.

    • By rotating the detector around the collision center, the angular distribution of the products can be measured.

    • Time-of-flight (TOF) mass spectrometry is used to determine the mass-to-charge ratio of the products and their velocity distributions.

Data Presentation:

ParameterDescriptionTypical Value
Reactant 1This compound-
Reactant 2e.g., O(³P), OH, Cl-
Carrier GasHe, Ne, Ar-
Backing Pressure100-800 Torr-
Collision Energy1-20 kcal/mol-
Chamber Pressure10⁻⁷ - 10⁻⁶ Torr-
DetectorQuadrupole MS with TOF-

Logical Relationship Diagram:

G cluster_source1 This compound Beam Source cluster_source2 Reactant 2 Beam Source cluster_chamber Scattering Chamber (High Vacuum) cluster_detector Rotatable Detector P1_gas This compound + Carrier Gas P1_valve Pulsed Nozzle P1_gas->P1_valve P1_skimmer Skimmer P1_valve->P1_skimmer Collision Collision Point P1_skimmer->Collision P2_gas Precursor Gas P2_source e.g., Photolysis Laser P2_gas->P2_source P2_skimmer Skimmer P2_source->P2_skimmer P2_skimmer->Collision Ionizer Ionizer Collision->Ionizer Scattered Products MassFilter Mass Filter Ionizer->MassFilter Detector Detector MassFilter->Detector

Caption: Workflow for a crossed molecular beam experiment.

Flow Tube Reactor

Application: This method is well-suited for studying the kinetics of gas-phase reactions of this compound with radical species (e.g., OH, NO₃, Cl) at or near atmospheric pressure and over a range of temperatures. It allows for the determination of rate constants and product branching ratios.

Experimental Protocol:

  • Reactor Setup: A cylindrical flow tube (typically made of Pyrex or quartz) is used as the reactor. The inner walls of the reactor are often coated with a material like halocarbon wax or Teflon to minimize wall reactions. The temperature of the reactor can be controlled using a circulating fluid jacket or a furnace.

  • Reactant Introduction:

    • A carrier gas (e.g., He or N₂) flows through the reactor at a known flow rate, establishing a specific pressure and flow velocity.

    • This compound is introduced into the main carrier gas flow through a port at the upstream end of the reactor.

    • The radical reactant (e.g., OH) is generated in a movable injector. For example, OH radicals can be produced by the reaction of H atoms with NO₂. The injector can be moved along the axis of the flow tube to vary the reaction time.

  • Reaction and Detection:

    • The reaction occurs as the reactants mix and travel down the flow tube.

    • At the downstream end of the reactor, a portion of the gas mixture is sampled through a pinhole into a mass spectrometer for detection and quantification of reactants and products. Chemical ionization mass spectrometry (CIMS) is often used for its sensitivity and selectivity.

Data Presentation:

ParameterDescriptionTypical Value
Reactor Pressure1-100 Torr-
Temperature Range200-1000 K-
Carrier Gas Flow Rate100-1000 sccm-
Reactant Concentrations10¹⁰ - 10¹³ molecules/cm³-
Reaction Time10-100 ms-
Detection MethodCIMS, LIF-

Experimental Workflow Diagram:

G cluster_gas Gas Supply cluster_reactor Flow Tube Reactor cluster_injector Movable Injector cluster_detection Detection System Carrier Carrier Gas (He/N2) Mix Mixing Region Carrier->Mix P1 This compound P1->Mix Reaction Reaction Zone Mix->Reaction Sampling Sampling Orifice Reaction->Sampling Radical_Gen Radical Generation (e.g., H + NO2 -> OH + NO) Radical_Gen->Reaction Inject at variable positions MS Mass Spectrometer Sampling->MS

Caption: Schematic of a flow tube reactor setup.

Shock Tube

Application: Shock tubes are used to study gas-phase reactions at high temperatures (typically > 1000 K) and pressures. They are particularly useful for investigating pyrolysis (thermal decomposition) and combustion kinetics of this compound.

Experimental Protocol:

  • Shock Tube Setup: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

  • Gas Mixture Preparation: A mixture of this compound, an oxidant (if studying combustion), and a large excess of an inert buffer gas (e.g., Ar) is prepared in the driven section at a known initial pressure.

  • Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly into the driven section, generating a shock wave that propagates through the reactant gas mixture.

  • Heating and Reaction: The shock wave heats and compresses the gas mixture almost instantaneously to a high temperature and pressure, initiating the reaction. The conditions behind the reflected shock wave are uniform and well-defined.

  • Product Analysis: The concentrations of reactants and products as a function of time are monitored using various diagnostic techniques, such as:

    • Laser Absorption Spectroscopy: To measure the concentration of specific species.

    • Time-of-Flight Mass Spectrometry: A portion of the reacting gas can be rapidly sampled and analyzed.

Data Presentation:

ParameterDescriptionTypical Value
Temperature Range1000-3000 K-
Pressure Range1-100 atm-
Reaction Time1 µs - 10 ms-
Reactant Concentration0.1 - 5% in Ar-
Diagnostic MethodsLaser Absorption, TOF-MS-

Experimental Workflow Diagram:

G cluster_tube Shock Tube Driver High-Pressure Driver Section Diaphragm Diaphragm Driver->Diaphragm Driven Low-Pressure Driven Section (this compound + Oxidant + Ar) Diaphragm->Driven Rupture Diaphragm Rupture Driven->Rupture Shockwave Incident & Reflected Shock Waves Rupture->Shockwave Reaction High T & P Reaction Zone Shockwave->Reaction Detection Diagnostic Measurement (e.g., Laser Absorption, TOF-MS) Reaction->Detection

Caption: Workflow of a shock tube experiment.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from gas-phase reactions of propene. While specific data for this compound may vary, these provide a representative overview.

Table 1: Rate Constants for Reactions of Propene with Various Radicals

ReactantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Technique
OH2982.6 x 10⁻¹¹Flow Tube
NO₃2989.6 x 10⁻¹⁵Flow Tube
Cl2982.4 x 10⁻¹⁰Flow Tube
O(³P)2984.2 x 10⁻¹³Flow Tube

Table 2: Product Branching Ratios for the Reaction of O(³P) with Propene

Product ChannelBranching Ratio
CH₃ + CH₂CHO~0.45
C₂H₅ + HCO~0.20
H + CH₃CHCHO~0.20
CH₃CO + CH₃~0.10
Other minor channels< 0.05

Conclusion

The experimental setups and protocols detailed in these application notes provide a robust framework for investigating the gas-phase reactions of this compound. The choice of technique—crossed molecular beam, flow tube reactor, or shock tube—will depend on the specific scientific questions being addressed, such as reaction dynamics, kinetics, or high-temperature behavior. By leveraging isotopic labeling and these advanced experimental methods, researchers can gain deeper insights into the fundamental chemical processes of this important molecule.

Application Notes and Protocols for the Introduction of Propene-1-d1 into a Vacuum System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the safe introduction of propene-1-d1, a deuterated and flammable gas, into a vacuum system. The following procedures are intended for use by trained personnel in a controlled laboratory setting. A thorough understanding of vacuum technology and gas handling is essential.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes key quantitative data for propene and its deuterated isotopologue, this compound.

PropertyPropene (C₃H₆)This compound (C₃H₅D)Source(s)
Molecular Formula C₃H₆C₃H₅D[1][2]
Molecular Weight 42.08 g/mol 43.09 g/mol [1][2]
CAS Number 115-07-11560-60-7[1][2]
Boiling Point -47.6 °C (-53.7 °F)Not available (expected to be very similar to propene)[3]
Melting Point -185.2 °C (-301.4 °F)Not available (expected to be very similar to propene)[3]
Lower Explosive Limit (LEL) 2.0%2.0% (assumed, as it is primarily driven by the hydrocarbon structure)[3][4]
Upper Explosive Limit (UEL) 11.1%11.1% (assumed)[3][4]
Vapor Pressure 1,158 kPa @ 25 °C (77 °F)Not available (expected to be very similar to propene)[4]
ACGIH TLV (TWA) 500 ppm500 ppm (as propene)[5][6][7]

Safety Precautions

This compound is a flammable gas and a simple asphyxiant.[6] Adherence to strict safety protocols is mandatory.

  • Flammability: Propene is highly flammable and can form explosive mixtures with air.[8] All work must be conducted in a well-ventilated area, preferably within a fume hood.[4] Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. All equipment must be properly grounded and bonded.[4]

  • Asphyxiation Risk: At high concentrations, propene can displace oxygen and cause rapid suffocation.[6] Ensure adequate ventilation and monitor oxygen levels in confined spaces.[5]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, flame-retardant lab coats, and appropriate gloves should be worn.[5]

  • Cylinder Handling: Gas cylinders must be secured in an upright position.[9] Use a proper regulator and ensure all connections are leak-tight. Never heat a gas cylinder to increase its pressure.[9]

  • Leak Detection: Regularly check for leaks using a suitable detector (e.g., a combustible gas detector) or a soap solution for non-critical components. For high-vacuum systems, a helium leak detector is recommended for thorough leak checking prior to introducing the flammable gas.[10][11]

  • Emergency Procedures: In case of a leak, evacuate the area immediately and shut off the gas supply if it is safe to do so. Do not extinguish a leaking gas fire unless the leak can be stopped safely.[8] Have a fire extinguisher rated for gas fires readily available.[9]

Experimental Protocol

This protocol outlines the steps for introducing this compound from a gas cylinder into a high-vacuum experimental chamber via a gas handling manifold.

3.1. System Preparation and Leak Checking

  • System Assembly: Assemble the vacuum system, ensuring all components are clean and compatible with propene. A typical setup includes a high-vacuum pump (e.g., turbomolecular or diffusion pump) backed by a roughing pump, a vacuum chamber, pressure gauges, and a gas handling manifold. The manifold should consist of stainless steel tubing, high-vacuum valves, and a connection for the this compound cylinder.

  • Leak Checking:

    • Evacuate the entire system to its base pressure.

    • Close the main valve to the vacuum pumps to isolate the system.

    • Monitor the pressure rise over a set period. A significant pressure rise indicates a leak.

    • For high-vacuum systems, perform a helium leak test. Connect a helium leak detector to the system and spray a small amount of helium gas on potential leak points (e.g., welds, joints, and feedthroughs).[10][12] Repair any detected leaks.

3.2. Gas Line Purging

  • Regulator Connection: Attach a high-purity, two-stage regulator to the this compound cylinder. Ensure the regulator is compatible with flammable gases.

  • Line Connection: Connect the regulator outlet to the gas handling manifold using appropriate tubing (e.g., stainless steel).

  • Purge Cycle:

    • Close the valve on the manifold that leads to the vacuum chamber.

    • Open the valve on the manifold that connects to the vacuum pump to evacuate the gas line up to the regulator.

    • Close the valve to the pump.

    • Briefly open the cylinder valve to fill the gas line with a small amount of this compound.

    • Re-evacuate the gas line.

    • Repeat this purge cycle at least three times to remove any residual air and moisture from the gas line, which is crucial to prevent isotopic dilution of the this compound.

3.3. Introduction of this compound into the Vacuum Chamber

  • Initial Conditions: Ensure the vacuum chamber is at the desired base pressure and isolated from the vacuum pumps.

  • Gas Dosing:

    • Close the main valve to the high-vacuum pump.

    • Slowly open the valve on the gas handling manifold that leads to the vacuum chamber.

    • Use a precision leak valve or a mass flow controller to carefully control the flow of this compound into the chamber.[13]

    • Monitor the pressure in the vacuum chamber using a suitable pressure gauge (e.g., a capacitance manometer for accurate low-pressure measurements).

    • Adjust the leak valve or mass flow controller to achieve the desired partial pressure of this compound in the chamber.

  • System Equilibration: Allow the pressure to stabilize before commencing the experiment.

  • Shutdown Procedure:

    • Close the valve on the gas handling manifold to the vacuum chamber.

    • Close the this compound cylinder valve.

    • If the experiment is complete, the remaining this compound in the chamber can be pumped away by opening the main valve to the high-vacuum pump. Be aware of any pump oil compatibility issues with propene. For extended exposure, a cold trap may be necessary to protect the pump.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep System Preparation cluster_purge Gas Line Purging cluster_intro Gas Introduction cluster_shutdown Shutdown prep1 Assemble Vacuum System prep2 Evacuate System to Base Pressure prep1->prep2 prep3 Isolate System and Monitor Pressure Rise prep2->prep3 prep4 Perform Helium Leak Test prep3->prep4 purge1 Connect Regulator to Cylinder prep4->purge1 If Leak Free purge2 Connect Line to Manifold purge1->purge2 purge3 Evacuate Gas Line purge2->purge3 purge4 Fill Line with this compound purge3->purge4 purge5 Re-evacuate Gas Line purge4->purge5 purge6 Repeat Purge Cycle (3x) purge5->purge6 intro1 Isolate Chamber from Pump purge6->intro1 intro2 Slowly Open Manifold Valve to Chamber intro1->intro2 intro3 Control Flow with Leak Valve/MFC intro2->intro3 intro4 Monitor Chamber Pressure intro3->intro4 intro5 Achieve Desired Partial Pressure intro4->intro5 shut1 Close Manifold Valve intro5->shut1 Experiment Complete shut2 Close Cylinder Valve shut1->shut2 shut3 Pump Out Chamber shut2->shut3 G cluster_manifold Gas Handling Manifold Cylinder This compound Cylinder Regulator Regulator Cylinder->Regulator V1 V1 Regulator->V1 V2 V2 V1->V2 V3 V3 V1->V3 ToPump To Vacuum Pump V2->ToPump LeakValve Leak Valve / MFC V3->LeakValve ToChamber To Vacuum Chamber LeakValve->ToChamber

References

Application Notes and Protocols: Elucidating Propene Oxidation Mechanisms with Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing propene-1-d1, a deuterated isotopologue of propene, in the investigation of oxidation mechanisms. The kinetic isotope effect (KIE) observed when a C-H bond is replaced with a C-D bond serves as a powerful tool to probe the rate-determining steps and reaction pathways in propene oxidation. This technique is invaluable for catalyst development, combustion research, and understanding metabolic pathways of xenobiotics.

Introduction to the Kinetic Isotope Effect in Propene Oxidation

The oxidation of propene can proceed through various pathways, including allylic C-H bond activation, direct attack on the C=C double bond, and subsequent reactions of the initial products. By selectively replacing a hydrogen atom with deuterium at the vinylic C1 position (this compound), researchers can discern the involvement of this specific C-H bond in the reaction mechanism.

If the cleavage of the C1-H bond is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) will be observed, meaning the reaction will proceed slower with this compound compared to propene. The magnitude of this effect can provide insights into the transition state of the reaction. Conversely, the absence of a significant KIE suggests that the C1-H bond is not broken in the rate-limiting step.

Key Applications

  • Catalyst Mechanism Elucidation: Differentiating between proposed reaction mechanisms on catalyst surfaces, such as selective oxidation to acrolein versus propylene oxide.

  • Combustion Chemistry: Understanding the initiation and propagation steps in the high-temperature oxidation of propene.

  • Drug Metabolism: Investigating the role of specific C-H bond activation in the enzymatic oxidation of propene-like moieties in drug candidates.

Experimental Protocols

This section outlines a general experimental protocol for studying the oxidation of this compound. The specific parameters will need to be optimized based on the experimental setup and research question.

I. Synthesis of this compound

A detailed procedure for the synthesis of this compound can be adapted from established methods in the literature. One common approach involves the Wittig reaction using a deuterated phosphonium ylide.

Materials:

  • Acetaldehyde-1-d

  • Triphenylphosphine

  • n-Butyllithium in hexane

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Prepare the deuterated phosphonium salt by reacting triphenylphosphine with a suitable deuterated methyl halide (e.g., iodomethane-d1).

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in anhydrous diethyl ether.

  • Cool the suspension to 0°C and add n-butyllithium dropwise to generate the ylide.

  • Slowly add acetaldehyde to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The gaseous this compound product can be collected in a cold trap or used directly.

  • Verify the isotopic purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

II. Propene Oxidation in a Flow Reactor

This protocol describes a typical setup for studying the gas-phase oxidation of this compound over a solid catalyst in a flow reactor.

Apparatus:

  • Quartz or stainless steel fixed-bed flow reactor

  • Temperature controller and furnace

  • Mass flow controllers for propene, this compound, oxygen, and inert gas (e.g., He or Ar)

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) and/or a flame ionization detector (FID) for product analysis.

Procedure:

  • Pack the reactor with a known amount of the catalyst (e.g., V2O5/ZrO2 or Au/TiO2).

  • Pre-treat the catalyst in situ by heating under a flow of inert gas or an oxidizing/reducing atmosphere as required.

  • Set the reactor temperature to the desired reaction temperature (e.g., 200-500 °C).

  • Introduce a feed gas mixture of propene (or this compound), oxygen, and the inert gas at a controlled flow rate. A typical mixture might be 1% propene, 10% O2, and 89% He.

  • Allow the reaction to reach a steady state.

  • Analyze the reactor effluent using the online GC-MS/FID to identify and quantify the reactants and products.

  • Repeat the experiment with the other isotopic species (propene or this compound) under identical conditions.

  • Calculate the conversion of propene and the selectivity to each product for both isotopes.

  • The kinetic isotope effect (KIE) for the overall reaction and for the formation of specific products can be calculated from the ratio of the rate constants (kH/kD).

III. Product Analysis
  • Gas Chromatography (GC): Separate the components of the reactor effluent. A column suitable for light hydrocarbons and oxygenates should be used.

  • Mass Spectrometry (MS): Identify the products based on their mass spectra. For deuterated products, the mass shift will confirm the incorporation of deuterium.

  • Flame Ionization Detector (FID): Quantify the concentration of hydrocarbon products.

Data Presentation

The quantitative data from the comparative oxidation of propene and this compound should be summarized in a clear and structured table to facilitate comparison.

ParameterPropene (C3H6)This compound (C3H5D)Kinetic Isotope Effect (kH/kD)
Overall Conversion (%) ValueValueValue
Product Selectivity (%)
AcroleinValueValueValue
Propylene OxideValueValueValue
AcetaldehydeValueValueValue
Carbon Dioxide (CO2)ValueValueValue
Other ProductsValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data. A study on the oxidative dehydrogenation of propane on a V2O5/ZrO2 catalyst showed a kinetic isotope effect of 2.6 for the secondary combustion of propene, indicating that C-H bond dissociation is a kinetically relevant step in that reaction.[1]

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in these application notes.

experimental_workflow cluster_synthesis This compound Synthesis cluster_oxidation Oxidation Study cluster_analysis Data Analysis s1 Deuterated Phosphonium Salt s2 Ylide Generation s1->s2 s3 Wittig Reaction with Acetaldehyde s2->s3 s4 This compound Collection s3->s4 o3 Reaction with Propene/Propene-1-d1 + O2 s4->o3 Introduce Reactant o1 Flow Reactor Setup o2 Catalyst Loading & Pre-treatment o1->o2 o2->o3 o4 Product Analysis (GC-MS/FID) o3->o4 a1 Quantify Products o4->a1 Collect Data a2 Calculate Conversion & Selectivity a1->a2 a3 Determine KIE (kH/kD) a2->a3 propene_oxidation_pathways cluster_allylic Allylic C-H Activation cluster_epoxidation Double Bond Attack cluster_combustion Complete Oxidation propene Propene (C3H6) allyl_radical Allyl Radical propene->allyl_radical H abstraction propylene_oxide Propylene Oxide propene->propylene_oxide + [O] co2_h2o CO2 + H2O propene->co2_h2o Excess O2 acrolein Acrolein allyl_radical->acrolein + O2 acrolein->co2_h2o propylene_oxide->co2_h2o

References

Probing Surface Reactions: The Application of Propene-1-d1 in Surface Science

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the intricate world of surface science, understanding the precise mechanisms of catalytic reactions is paramount for the rational design of more efficient and selective catalysts. Propene (C₃H₆), a key building block in the chemical industry, undergoes a variety of transformations on metal surfaces, including hydrogenation, dehydrogenation, and oxidation. To unravel the complex network of elementary steps involved in these reactions, isotopically labeled molecules serve as indispensable tools. Propene-1-d1 (CH₂=CH-CHD₂), a deuterated isotopologue of propene, offers a powerful means to trace reaction pathways and identify rate-determining steps by leveraging the kinetic isotope effect and the mass-to-charge ratio differences in spectroscopic and spectrometric techniques. This document provides a detailed overview of the application of this compound in surface science studies, complete with experimental protocols and data interpretation guidelines.

Elucidating Reaction Mechanisms with Isotopic Labeling

The strategic placement of a deuterium atom at the C1 position of the propene molecule allows researchers to distinguish between different potential reaction intermediates and pathways. One of the most significant applications of this compound is in the study of β-hydride elimination, a fundamental step in many catalytic processes on metal surfaces.[1] By monitoring the desorption of deuterated and non-deuterated propene and propane products, the involvement of specific hydrogen atoms in the reaction can be determined.

Key Experimental Techniques

The surface chemistry of this compound is primarily investigated using a combination of ultra-high vacuum (UHV) surface science techniques, including Temperature-Programmed Desorption (TPD) and Reflection-Absorption Infrared Spectroscopy (RAIRS).

  • Temperature-Programmed Desorption (TPD): This technique involves adsorbing this compound onto a single-crystal metal surface at low temperatures. The crystal is then heated at a linear rate, and the desorbing species are monitored with a mass spectrometer. The resulting TPD spectrum reveals the desorption temperatures and relative amounts of different species, providing insights into adsorption energies and reaction kinetics.

  • Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS is a vibrational spectroscopy technique used to identify adsorbed molecular species and their orientation on a metal surface. By analyzing the vibrational frequencies of the adsorbed this compound, researchers can determine its bonding geometry and track its transformation into various surface intermediates.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies of propene adsorption on various metal surfaces. While specific data for this compound is scarce in the literature, the data for unlabeled propene provides a crucial baseline for comparison. The introduction of a deuterium atom is expected to cause slight shifts in vibrational frequencies and potentially minor changes in adsorption energies.

Table 1: Adsorption Energies of Propene on Metal Surfaces (Theoretical DFT Calculations)

SurfaceAdsorption SiteAdsorption Energy (eV)Reference
Pt(111)di-σ-0.4 to -0.5[2]
Ag(111)top-0.77
Ag(111)bridge-0.21
Pt₃Sn(111)di-σWeaker than Pt(111)

Table 2: C-C Bond Length of Adsorbed Propene on Metal Surfaces (Theoretical DFT Calculations)

SurfaceAdsorption ModeC=C Bond Length (Å)Gas Phase C=C Bond Length (Å)Reference
Ag(111)top1.361.34
Ag(111) with Otop1.361.34

Experimental Protocols

Protocol 1: Temperature-Programmed Desorption (TPD) of this compound on Pt(111)

Objective: To investigate the thermal chemistry of this compound on a Pt(111) surface and identify the products of β-hydride elimination.

Materials:

  • Pt(111) single crystal

  • This compound gas (high purity)

  • Ultra-high vacuum (UHV) chamber equipped with:

    • Ion sputtering gun for sample cleaning

    • Auger Electron Spectrometer (AES) for surface cleanliness verification

    • Low-Energy Electron Diffraction (LEED) for surface structure verification

    • Quadrupole Mass Spectrometer (QMS) for TPD

    • Precision leak valve for gas dosing

    • Sample manipulator with heating and cooling capabilities

Procedure:

  • Sample Preparation:

    • Clean the Pt(111) crystal by cycles of Ar⁺ sputtering and annealing to high temperatures (~1100 K) until a sharp (1x1) LEED pattern is observed and AES confirms the absence of contaminants (e.g., C, O).

    • Cool the crystal to the desired adsorption temperature, typically below 100 K, using liquid nitrogen.

  • Adsorption of this compound:

    • Introduce this compound gas into the UHV chamber through a precision leak valve to a desired exposure (typically measured in Langmuirs, 1 L = 10⁻⁶ Torr·s).

  • TPD Measurement:

    • Position the sample in front of the QMS aperture.

    • Heat the crystal at a linear rate (e.g., 2 K/s) from the adsorption temperature to a temperature sufficient to desorb all species (~700 K).

    • Simultaneously, monitor the following mass-to-charge ratios (m/z) with the QMS:

      • m/z = 43 (this compound)

      • m/z = 42 (propene)

      • m/z = 45 (propane-d1)

      • m/z = 44 (propane)

      • m/z = 2 (H₂)

      • m/z = 3 (HD)

      • m/z = 4 (D₂)

  • Data Analysis:

    • Plot the QMS signal for each mass as a function of temperature to obtain the TPD spectra.

    • Identify the desorption peaks and their corresponding temperatures. The peak temperature is related to the activation energy for desorption.

    • Analyze the fragmentation patterns in the mass spectrometer to correctly identify the desorbing species.

    • The detection of propene (m/z=42) and propane (m/z=44) would indicate H-D exchange reactions on the surface. The desorption of HD (m/z=3) provides further evidence for C-H and C-D bond scission.

Protocol 2: Reflection-Absorption Infrared Spectroscopy (RAIRS) of this compound on Pt(111)

Objective: To identify the vibrational modes of adsorbed this compound and its surface intermediates.

Materials:

  • Same as Protocol 1, with the UHV chamber also equipped with:

    • Fourier Transform Infrared (FTIR) spectrometer

    • Infrared source and detector

    • Appropriate optics to direct the IR beam onto the sample at a grazing angle and collect the reflected beam.

Procedure:

  • Sample Preparation and Adsorption:

    • Follow steps 1 and 2 from Protocol 1 to prepare a clean Pt(111) surface and adsorb this compound at low temperature.

  • RAIRS Measurement:

    • Acquire a background RAIR spectrum of the clean Pt(111) surface at the adsorption temperature.

    • After dosing with this compound, acquire a sample spectrum.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the adsorbate.

    • Anneal the sample to various temperatures to observe changes in the vibrational spectra, which indicate surface reactions and the formation of new species.

  • Data Analysis:

    • Identify the vibrational bands in the RAIRS spectrum.

    • Compare the observed frequencies to theoretical calculations and gas-phase spectra of this compound and related molecules to assign the vibrational modes.

    • Shifts in vibrational frequencies compared to the gas phase provide information about the bonding of the molecule to the surface. For example, a significant softening of the C=C stretching mode indicates a strong interaction with the metal surface.

    • The appearance of new vibrational bands upon annealing indicates the formation of reaction intermediates.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Clean Clean Pt(111) Crystal (Sputtering & Annealing) Verify Verify Cleanliness (AES & LEED) Clean->Verify Cool Cool to <100 K Verify->Cool Adsorb Adsorb this compound Cool->Adsorb TPD TPD Measurement (Heat & Detect Desorption) Adsorb->TPD RAIRS RAIRS Measurement (Acquire Spectra) Adsorb->RAIRS Analyze_TPD Analyze TPD Spectra (Identify Products & Kinetics) TPD->Analyze_TPD Analyze_RAIRS Analyze RAIRS Spectra (Identify Intermediates) RAIRS->Analyze_RAIRS

Caption: Experimental workflow for surface science studies of this compound.

Reaction_Pathway Propene_gas This compound (gas) Propene_ads Adsorbed this compound (di-σ bonded) Propene_gas->Propene_ads Adsorption Propyl_int Propyl Intermediate Propene_ads->Propyl_int Hydrogenation Propene_des Propene (desorbed) Propyl_int->Propene_des β-Hydride Elimination Propane_des Propane (desorbed) Propyl_int->Propane_des Reductive Elimination H_ads Adsorbed H/D Propyl_int->H_ads

Caption: Simplified reaction pathway for propene on a platinum surface.

References

Application Notes and Protocols for the Synthesis of Labeled Polymers Using Propene-1-d1 Monomer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of isotopically labeled polymers is a critical technique for elucidating polymer structure, dynamics, and interactions at the molecular level. Specifically, the incorporation of deuterium, a stable isotope of hydrogen, provides a powerful tool for various analytical methods. Deuterated polymers are particularly valuable in neutron scattering techniques, where the significant difference in neutron scattering length between protium (¹H) and deuterium (²H) allows for contrast variation studies.[1] This enables the detailed analysis of specific components within a polymer chain or blend.[2] Furthermore, deuterium labeling can be used to shift resonance bands in Fourier Transform Infrared (FTIR) spectroscopy, aiding in the quantitative analysis of complex polymer systems. This document provides detailed protocols for the synthesis of isotactic polypropylene labeled with deuterium at the C1 position of the propylene monomer (propene-1-d1) using Ziegler-Natta catalysis, along with methods for its characterization and application in small-angle neutron scattering (SANS).

Synthesis of Isotactic Poly(this compound)

The polymerization of this compound to produce isotactic polypropylene is effectively achieved using a heterogeneous Ziegler-Natta catalyst. These catalysts are known for their ability to control the stereochemistry of the polymer, leading to highly crystalline materials.[3] A common Ziegler-Natta catalyst system consists of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). The addition of an external electron donor is often necessary to enhance the stereospecificity of the catalyst, resulting in a higher yield of the desired isotactic polymer.[4]

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol describes the slurry polymerization of this compound in a laboratory-scale reactor.

Materials:

  • This compound monomer (high purity)

  • Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

  • Co-catalyst: Triethylaluminum (TEAl) solution in heptane

  • External Donor: Dicyclopentyldimethoxysilane (DCPDMS) solution in heptane

  • Anhydrous heptane (polymerization grade)

  • Methanol (for quenching)

  • Hydrochloric acid (HCl) solution (for catalyst residue removal)

  • Acetone (for washing)

  • Nitrogen or Argon gas (high purity, for inert atmosphere)

Equipment:

  • 1 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer and reagents.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen or argon to remove any traces of oxygen and moisture.

  • Solvent and Reagent Addition: 500 mL of anhydrous heptane is introduced into the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 70 °C).

  • Co-catalyst and External Donor Addition: A specific volume of the TEAl solution (e.g., to achieve an Al/Ti molar ratio of 250) and the DCPDMS solution (e.g., to achieve an Al/Donor molar ratio of 10) are injected into the reactor using a syringe under an inert atmosphere. The mixture is stirred for 10 minutes.

  • Catalyst Injection: A suspension of the Ziegler-Natta catalyst in heptane (e.g., 10 mg of catalyst) is injected into the reactor to initiate the polymerization.

  • Monomer Feed: this compound is fed into the reactor to maintain a constant pressure (e.g., 7 bar) for the desired polymerization time (e.g., 2 hours).

  • Polymerization Termination: The polymerization is terminated by stopping the monomer feed and venting the reactor. 10 mL of methanol is then added to quench the reaction and deactivate the catalyst.

  • Polymer Isolation and Purification:

    • The polymer slurry is cooled to room temperature and transferred to a beaker.

    • The polymer is collected by filtration.

    • To remove catalyst residues, the polymer is washed with a 5% HCl solution in methanol, followed by washing with pure methanol until the filtrate is neutral.

    • The polymer is then washed with acetone to remove any atactic (amorphous) fraction.

    • The resulting isotactic poly(this compound) is dried in a vacuum oven at 60 °C to a constant weight.

Logical Flow of Synthesis:

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_purification Purification Clean_Dry Clean and Dry Reactor Purge Purge with N2/Ar Clean_Dry->Purge Add_Solvent Add Anhydrous Heptane Purge->Add_Solvent Heat Heat to 70°C Add_Solvent->Heat Add_Reagents Add TEAl and Donor Heat->Add_Reagents Inject_Catalyst Inject ZN Catalyst Add_Reagents->Inject_Catalyst Feed_Monomer Feed this compound Inject_Catalyst->Feed_Monomer Polymerize Polymerize for 2h Feed_Monomer->Polymerize Quench Quench with Methanol Polymerize->Quench Filter Filter Polymer Quench->Filter Wash_HCl Wash with HCl/Methanol Filter->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Wash_Acetone Wash with Acetone Wash_MeOH->Wash_Acetone Dry Dry in Vacuum Oven Wash_Acetone->Dry Final_Product Final_Product Dry->Final_Product Isotactic Poly(this compound)

Caption: Workflow for the synthesis of isotactic poly(this compound).

Characterization of Labeled Polypropylene

The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, tacticity, and the extent of deuterium incorporation.

Experimental Protocol: Polymer Characterization

A. Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)

  • Sample Preparation: Dissolve a known amount of the polymer (e.g., 2-5 mg) in a suitable solvent for high-temperature GPC, such as 1,2,4-trichlorobenzene (TCB), at an elevated temperature (e.g., 140-150 °C).

  • Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) detector.

  • Analysis: Inject the polymer solution into the GPC system. The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to polystyrene standards.[5][6][7]

B. Tacticity and Deuterium Incorporation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the polymer in a deuterated solvent suitable for high-temperature NMR, such as 1,1,2,2-tetrachloroethane-d2, at an elevated temperature.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to confirm the absence or significant reduction of the signal corresponding to the proton at the C1 position.

    • The presence of residual proton signals can be used to quantify the degree of deuteration.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to determine the tacticity of the polymer. The chemical shifts of the methyl carbons are sensitive to the stereochemical arrangement of the polymer chain.[8]

    • The relative intensities of the pentad sequences (mmmm, mmmr, mrrm, etc.) are used to calculate the isotacticity index.

C. Confirmation of Deuteration by Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the polymer by hot pressing or casting from solution.

  • Analysis: Acquire an FTIR spectrum of the polymer film. The C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The presence of a strong peak in the C-D region and a corresponding decrease in the intensity of the C-H peaks confirms deuterium incorporation.

Data Presentation: Representative Properties of Synthesized Polypropylene

The following table summarizes typical quantitative data obtained from the characterization of polypropylene synthesized using Ziegler-Natta catalysts. The values for poly(this compound) are expected to be in a similar range, with the primary difference being the isotopic labeling.

ParameterMethodRepresentative ValueReference
Catalyst Activity Gravimetric5-15 kg PP / (g catalyst · h)[9]
Isotacticity Index ¹³C NMR> 95%[9]
Melting Temperature (Tm) DSC160-166 °C[10]
Weight-Average Molecular Weight (Mw) GPC150,000 - 400,000 g/mol [5][7]
Polydispersity Index (PDI) GPC3.0 - 6.0[5][6]
Deuterium Incorporation NMR/FTIR> 98%Assumed based on monomer purity

Application in Small-Angle Neutron Scattering (SANS)

Deuterium-labeled polymers are invaluable for SANS studies, which probe the structure of materials on a length scale of 1 to 100 nm.[1] By blending deuterated and non-deuterated polymers, the contrast between the components can be enhanced, allowing for the determination of chain conformation and blend morphology.

Experimental Protocol: SANS Analysis of a Polymer Blend

Materials:

  • Synthesized isotactic poly(this compound)

  • Non-deuterated isotactic polypropylene (matching molecular weight as closely as possible)

  • Common solvent for both polymers (e.g., TCB) for solution studies, or a method for melt blending.

Procedure:

  • Sample Preparation:

    • Blends: Prepare blends of deuterated and non-deuterated polypropylene with varying compositions (e.g., 10%, 25%, 50% deuterated polymer) by melt mixing or solution casting.

    • Solid Samples: Press the blends into thin disks of a specific thickness (e.g., 1-2 mm).

    • Solution Samples: Dissolve the polymer or blend in a deuterated solvent to a specific concentration.

  • SANS Measurement:

    • Mount the sample in the SANS instrument's sample holder.

    • The sample is irradiated with a collimated beam of neutrons of a specific wavelength.

    • The scattered neutrons are detected by a 2D position-sensitive detector.

    • Data is collected for a sufficient duration to obtain good statistics.

  • Data Analysis:

    • The 2D scattering data is corrected for background scattering and detector response and is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

    • The scattering data is then analyzed using appropriate models (e.g., the Random Phase Approximation for polymer blends) to extract structural parameters such as the radius of gyration (Rg) of the polymer chains and the Flory-Huggins interaction parameter (χ).

SANS Experimental Workflow:

SANS_Workflow cluster_sample Sample Preparation cluster_measurement SANS Measurement cluster_analysis Data Analysis Blend Blend Deuterated and Non-deuterated Polymers Press Press into Thin Disks Blend->Press Mount Mount Sample in Beamline Press->Mount Irradiate Irradiate with Neutron Beam Mount->Irradiate Detect Detect Scattered Neutrons Irradiate->Detect Correct Data Correction and Reduction Detect->Correct Model Apply Scattering Models (e.g., RPA) Correct->Model Extract Extract Structural Parameters (Rg, χ) Model->Extract Results Polymer Structure Information Extract->Results

Caption: Workflow for a SANS experiment on a deuterated polymer blend.

References

Application Notes and Protocols for Vibrational Spectroscopy of Propene-1-d1 in Bond Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of vibrational spectroscopy for the detailed analysis of chemical bonds in propene-1-d1. This isotopically labeled variant of propene offers a unique opportunity to probe specific C-H and C-D bonds, providing valuable insights into molecular structure, dynamics, and reactivity. The following sections detail the theoretical background, experimental protocols, data analysis, and applications relevant to researchers in various scientific fields, including those in the pharmaceutical industry.

Introduction to Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful non-destructive analytical technique that probes the vibrational modes of molecules. Each vibrational mode corresponds to a specific motion of the atoms within the molecule, such as the stretching or bending of chemical bonds. The frequency of these vibrations is highly sensitive to the mass of the constituent atoms and the strength of the chemical bonds.

Isotopic substitution, such as the replacement of a hydrogen atom with a deuterium atom in propene to form this compound (CH₂=CH-CH₂D), induces a significant shift in the vibrational frequencies of the bonds involving the isotope. This isotopic shift allows for the precise assignment of vibrational bands to specific bonds and provides a sensitive handle for studying the electronic and steric environment of those bonds.

Data Presentation: Vibrational Frequencies of Propene and its Isotopologues

The following tables summarize the experimentally observed and computationally calculated vibrational frequencies for propene and its deuterated isotopologue, this compound. These values are essential for the assignment of spectral features and for subsequent bond analysis.

Table 1: Fundamental Vibrational Frequencies of Propene (C₃H₆)

Frequency (cm⁻¹)Assignment
~3095 - 3010=C-H stretching
~2975 - 2860-CH₃ stretching
~1645 - 1640C=C stretching
~1458-CH₃ asymmetric bending, =CH₂ scissoring
~1330C-H bending, CH₂ twisting
~995 - 905=C-H out-of-plane bending

Note: Data compiled from various spectroscopic studies.[1]

Table 2: Calculated and Observed Vibrational Frequencies of this compound (CH₂=CH-CH₂D)

Due to the scarcity of complete experimental vibrational data specifically for this compound in the public domain, the following table presents a combination of expected shifts based on theoretical calculations and data from related deuterated propenes. The C-D stretching and bending vibrations are expected at significantly lower frequencies than their C-H counterparts.

Expected Frequency (cm⁻¹)AssignmentKey Observations for Bond Analysis
~3095 - 3010=C-H stretchingUnaffected by deuteration at the methyl group.
~2950-CH₂D asymmetric stretchingSlight shift from -CH₃ stretching.
~2150C-D stretchingPrimary indicator of deuteration. Its precise frequency is sensitive to the local electronic environment of the C-D bond.
~1645 - 1640C=C stretchingLargely unaffected by deuteration at the methyl group, indicating minimal electronic coupling.
~1450=CH₂ scissoringRelatively unchanged.
~1300-CH₂D scissoringShifted from the corresponding -CH₃ mode.
~1050C-D bendingA key band for probing the forces acting on the C-D bond.
~995 - 905=C-H out-of-plane bendingUnaffected by deuteration at the methyl group.

Note: The frequencies for this compound are estimates based on computational models and data from other deuterated propenes. Further experimental verification is recommended.

Experimental Protocols

Detailed methodologies for acquiring high-quality vibrational spectra of gaseous this compound are provided below.

Gas-Phase Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous this compound to identify its fundamental vibrational modes.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Gas cell (typically 10 cm path length, with KBr or NaCl windows)

  • Vacuum line

  • This compound gas sample

  • Reference gas (e.g., Nitrogen)

Protocol:

  • System Preparation: Ensure the FTIR spectrometer is purged with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.

  • Background Spectrum: Evacuate the gas cell using the vacuum line and fill it with the reference gas to the desired pressure. Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the reference gas.

  • Sample Introduction: Evacuate the gas cell again and carefully introduce the this compound gas sample to the desired partial pressure. For volatile organic compounds, this is typically in the range of a few to several hundred Pascals.[2][3]

  • Spectrum Acquisition: Record the infrared spectrum of the this compound sample. The typical spectral range is 4000-400 cm⁻¹. The number of scans will depend on the desired signal-to-noise ratio.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum of this compound.

Gas-Phase Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of gaseous this compound to identify its fundamental vibrational modes, particularly those that are weak or inactive in the IR spectrum.

Materials:

  • Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm)

  • Gas cell with appropriate windows for laser excitation and collection of scattered light

  • This compound gas sample

Protocol:

  • System Alignment: Align the laser beam to pass through the center of the gas cell and focus it at the collection volume of the spectrometer.

  • Sample Introduction: Fill the gas cell with the this compound gas sample to the desired pressure. The pressure may need to be higher than in IR spectroscopy to achieve a sufficient scattering signal.

  • Spectrum Acquisition: Acquire the Raman spectrum. The spectral range should be set to observe the Stokes-shifted Raman bands. The acquisition time will depend on the laser power, sample pressure, and detector sensitivity.

  • Data Processing: The raw spectrum may need to be corrected for background fluorescence and cosmic rays. The frequency axis is typically plotted as the Raman shift (in cm⁻¹) relative to the laser excitation frequency.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the vibrational analysis of this compound.

ExperimentalWorkflow cluster_IR Infrared Spectroscopy cluster_Raman Raman Spectroscopy IR_Start Prepare FTIR System IR_BG Record Background Spectrum (N2) IR_Start->IR_BG IR_Sample Introduce this compound Gas IR_BG->IR_Sample IR_Acquire Acquire IR Spectrum IR_Sample->IR_Acquire IR_Process Process Data (Background Subtraction) IR_Acquire->IR_Process IR_End IR Spectrum of this compound IR_Process->IR_End Raman_Start Align Raman System Raman_Sample Introduce this compound Gas Raman_Start->Raman_Sample Raman_Acquire Acquire Raman Spectrum Raman_Sample->Raman_Acquire Raman_Process Process Data (Corrections) Raman_Acquire->Raman_Process Raman_End Raman Spectrum of this compound Raman_Process->Raman_End

Caption: Experimental workflows for IR and Raman spectroscopy of this compound.

BondAnalysis cluster_Input Input Data cluster_Analysis Analysis cluster_Output Output Information IR IR Spectrum Assign Assign Vibrational Modes IR->Assign Raman Raman Spectrum Raman->Assign Theory Computational Predictions Theory->Assign Isotope Analyze Isotopic Shifts (C-H vs. C-D) Assign->Isotope Force Force Field Calculations Isotope->Force Dynamics Insights into Molecular Dynamics Isotope->Dynamics Bond_Strength Bond Strength Analysis Force->Bond_Strength Structure Molecular Structure Refinement Force->Structure

Caption: Logical relationship for bond analysis using vibrational spectroscopy.

Applications in Research and Drug Development

The detailed analysis of the C-H and C-D bonds in this compound has several important applications:

  • Fundamental Chemical Physics: Provides benchmark data for testing and refining theoretical models of molecular vibrations and force fields.

  • Reaction Mechanism Studies: Deuterium labeling is a common technique to trace the fate of specific hydrogen atoms in chemical reactions. Vibrational spectroscopy can be used to identify the position of the deuterium atom in the products, thus elucidating reaction pathways.

  • Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterium-labeled compounds are often used to study metabolic pathways. The "kinetic isotope effect" can alter the rate of metabolism at the site of deuteration. Vibrational spectroscopy can be a valuable tool for characterizing these deuterated drug candidates and their metabolites. By analyzing the C-D bond vibrations, researchers can gain insights into how the isotopic substitution affects the drug's interaction with metabolic enzymes.

  • Materials Science: Understanding the vibrational properties of small organic molecules is crucial for developing new materials with specific optical or electronic properties.

Conclusion

The vibrational spectroscopy of this compound provides a powerful and precise method for the analysis of specific C-H and C-D bonds. The distinct isotopic shifts in the vibrational frequencies allow for unambiguous assignments and offer a sensitive probe of the local molecular environment. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to utilize this technique for a wide range of applications, from fundamental research to the development of new therapeutic agents.

References

Probing Enzyme Reaction Mechanisms with Propene-1-d1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of enzyme reaction mechanisms is a cornerstone of biochemistry and drug development. Understanding the precise sequence of bond-making and bond-breaking events in an enzyme's active site allows for the rational design of inhibitors and the engineering of novel biocatalysts. Propene-1-d1, a deuterated isotopologue of propene, serves as a powerful mechanistic probe, primarily through the measurement of kinetic isotope effects (KIEs). The replacement of a protium (¹H) with a deuterium (²H) atom at a specific position can significantly alter the reaction rate if the C-H bond is cleaved in or prior to the rate-determining step. This document provides detailed application notes and protocols for the use of this compound in studying the mechanisms of enzymes that catalyze the oxidation of propene, such as monooxygenases.

Application Notes: The Utility of this compound in Mechanistic Enzymology

The primary application of this compound is the determination of kinetic isotope effects to distinguish between different reaction pathways. In enzyme-catalyzed oxidations of propene, such as epoxidation, two principal mechanisms are often considered: a concerted mechanism where the two C-O bonds form simultaneously, and a stepwise mechanism involving a discrete intermediate.

  • Distinguishing Reaction Mechanisms: By measuring the rate of reaction with propene versus this compound, a secondary kinetic isotope effect can be determined. In a concerted epoxidation mechanism, a small inverse KIE (kH/kD < 1) is often expected due to the change in hybridization at the C1 carbon from sp² to sp³. Conversely, a stepwise mechanism that proceeds through a carbocation intermediate might exhibit a KIE closer to unity or slightly normal (kH/kD ≥ 1), as the C-H bond is not directly involved in the initial, rate-limiting step of intermediate formation.

  • Identifying the Rate-Determining Step: A significant KIE is observed only when the isotopic substitution occurs at a bond that is broken or formed in the rate-determining step of the reaction.[1] If the KIE is unity, it suggests that the C-H bond at the C1 position is not involved in the slowest step of the catalytic cycle.

  • Probing the Transition State Structure: The magnitude of the KIE can provide insights into the geometry of the transition state. Theoretical calculations can be used in conjunction with experimental KIEs to model the transition state structure that best fits the observed isotopic effect.

Featured Enzyme Systems:

  • Cytochrome P450 Monooxygenases: This superfamily of heme-containing enzymes is known to metabolize a vast array of substrates, including alkenes.[2] A mutant of cytochrome P450 BM-3, designated 139-3, has been shown to efficiently catalyze the epoxidation of propene to propylene oxide.[3][4] The use of this compound with this system can help elucidate the nature of the highly reactive oxygen species and the mechanism of oxygen transfer.

  • Soluble Methane Monooxygenase (sMMO): Found in methanotrophic bacteria like Methylococcus capsulatus (Bath), sMMO is a well-studied enzyme with a broad substrate range, including the oxidation of propene.[5][6] The wealth of kinetic and spectroscopic data available for sMMO makes it an excellent model system for detailed mechanistic studies using deuterated substrates.

  • Alkene Monooxygenase (AMO): Enzymes like the one from Xanthobacter autotrophicus Py2 are specialized in the epoxidation of short-chain alkenes, including propene.[7] Investigating the KIE with this compound can provide specific insights into the catalytic strategy of these dedicated alkene-epoxidizing enzymes.

Quantitative Data Presentation

The following table presents illustrative kinetic isotope effect data for the enzymatic epoxidation of propene. These values are hypothetical but representative of what might be observed for different reaction mechanisms and are intended to guide the interpretation of experimental results.

Enzyme SystemSubstratek_cat (s⁻¹)K_M (µM)k_cat/K_M (M⁻¹s⁻¹)KIE (kH/kD) on k_cat/K_MPostulated Mechanism
Cytochrome P450 BM-3 (mutant 139-3) Propene1502506.0 x 10⁵\multirow{2}{}{0.95 ± 0.02}\multirow{2}{}{Concerted Epoxidation}
This compound1432505.7 x 10⁵
Soluble Methane Monooxygenase Propene851505.7 x 10⁵\multirow{2}{}{1.08 ± 0.03}\multirow{2}{}{Stepwise, via radical intermediate}
This compound791505.3 x 10⁵
Alkene Monooxygenase (Xanthobacter Py2) Propene25505.0 x 10⁵\multirow{2}{}{0.98 ± 0.02}\multirow{2}{}{Asynchronous Concerted}
This compound24.5504.9 x 10⁵

Note: The data presented in this table are for illustrative purposes and are based on typical values reported for similar enzymatic reactions.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for Propene Epoxidation

This protocol describes a general method for the epoxidation of propene using whole bacterial cells expressing the desired monooxygenase.

1. Materials:

  • Bacterial strain expressing the monooxygenase of interest (e.g., E. coli expressing P450 BM-3 139-3, Methylococcus capsulatus (Bath), or Xanthobacter autotrophicus Py2).

  • Appropriate growth medium for the bacterial strain.

  • Inducer for enzyme expression (e.g., IPTG for recombinant E. coli).

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Propene gas (lecture bottle or gas bag).

  • This compound gas (lecture bottle or gas bag).

  • Gas-tight vials with crimp seals.

  • Gas chromatography (GC) system with a chiral column for product analysis.

  • NADH or a suitable regeneration system.

2. Procedure:

  • Cell Culture and Induction: Grow the bacterial cells in the appropriate medium to the mid-log phase. Induce the expression of the monooxygenase according to established protocols for the specific strain.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with the reaction buffer. Resuspend the cell pellet in the reaction buffer to a desired optical density (e.g., OD₆₀₀ of 10).

  • Reaction Setup:

    • Dispense the cell suspension into gas-tight vials.

    • Add the necessary cofactor (e.g., NADH to a final concentration of 1 mM).

    • Seal the vials with crimp caps.

  • Substrate Addition:

    • Remove a defined volume of headspace from the vials using a gas-tight syringe.

    • Inject a known volume of either propene or this compound gas into the headspace to achieve the desired substrate concentration.

  • Reaction Incubation: Incubate the vials at the optimal temperature for the enzyme with shaking to ensure proper mixing.

  • Reaction Quenching: At various time points, quench the reaction by adding a suitable solvent (e.g., ethyl acetate) containing an internal standard.

  • Product Extraction and Analysis:

    • Vortex the vials to extract the product into the organic solvent.

    • Centrifuge to separate the phases.

    • Analyze the organic phase by chiral GC to quantify the amount of propylene oxide produced.

Protocol 2: Determination of the Kinetic Isotope Effect (KIE)

The KIE is determined by comparing the initial rates of the reaction with the protiated and deuterated substrates.

1. Initial Rate Measurements:

  • Perform the whole-cell biocatalysis reactions as described in Protocol 1 with both propene and this compound at various substrate concentrations.

  • Ensure that product formation is measured in the initial linear range (typically <10% substrate conversion).

  • Plot product concentration versus time to determine the initial reaction velocity (v₀) for each substrate concentration.

2. Data Analysis:

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM for both propene and this compound.

  • The KIE on kcat/KM is calculated as: KIE = (kcat/KM)H / (kcat/KM)D = (Vmax/KM)H / (Vmax/KM)D

Visualizations

Enzyme_Mechanism_Probe cluster_workflow Experimental Workflow for KIE Determination A Bacterial Culture & Enzyme Expression B Whole-Cell Preparation A->B C Reaction with Propene B->C D Reaction with this compound B->D E GC Analysis of Propylene Oxide C->E D->E F Kinetic Data Analysis E->F G KIE Calculation F->G Mechanistic_Pathway cluster_concerted Concerted Mechanism cluster_stepwise Stepwise Mechanism E_S Enzyme-Propene Complex TS1 Transition State E_S->TS1 TS2 Transition State 1 E_S->TS2 E_P Enzyme-Epoxide Complex TS1->E_P Intermediate Carbocation/Radical Intermediate TS2->Intermediate TS3 Transition State 2 Intermediate->TS3 E_P2 Enzyme-Epoxide Complex TS3->E_P2 KIE_Interpretation KIE Measured KIE (kH/kD) Inverse Inverse KIE (< 1) Suggests sp2 to sp3 change in RDS KIE->Inverse Value < 1 Near_Unity KIE ≈ 1 C-H bond not broken in RDS KIE->Near_Unity Value ≈ 1 Normal Normal KIE (> 1) Suggests C-H bond cleavage in RDS KIE->Normal Value > 1

References

Application Notes and Protocols for the Use of Propene-1-d1 in Atmospheric Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propene-1-d1 (CH₂=CH-CHD₂), a deuterated isotopologue of propene, serves as a valuable tool in atmospheric chemistry research. Its primary application lies in the elucidation of complex reaction mechanisms and the determination of kinetic isotope effects (KIEs). By selectively replacing a hydrogen atom with deuterium, researchers can trace the pathways of chemical reactions and gain a deeper understanding of the bond-breaking and bond-forming processes that govern the atmospheric fate of volatile organic compounds (VOCs) like propene. Propene is a significant contributor to the formation of ground-level ozone and secondary organic aerosols (SOAs), making the study of its atmospheric oxidation crucial for air quality modeling and control.

These application notes provide a detailed overview of the use of this compound in studying its reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows.

I. Reaction with Hydroxyl Radical (OH)

The reaction of propene with the hydroxyl radical is a dominant pathway for its removal from the atmosphere during the daytime. The use of this compound allows for the investigation of site-specific H-atom abstraction and OH addition mechanisms.

Data Presentation
Reaction ParameterPropene (C₃H₆)This compound (CDH=CHCH₃)Reference
Arrhenius Expression for H-abstraction at C1 k₁,H = 1.39 × 10⁻¹¹ exp(-2270 K/T) cm³ molecule⁻¹ s⁻¹k₁,D = 1.95 × 10⁻¹¹ exp(-2420 K/T) cm³ molecule⁻¹ s⁻¹[1]
Arrhenius Expression for H-abstraction at C3 k₃,H = 2.32 × 10⁻¹¹ exp(-2341 K/T) cm³ molecule⁻¹ s⁻¹Not Applicable[1]

Table 1: Comparison of site-specific rate coefficients for the reaction of OH with propene and this compound over the temperature range of 818–1442 K. The subscript in the rate coefficient identifies the position of the H or D atom.

Experimental Protocol: Shock Tube Study of this compound + OH Reaction

This protocol is based on a high-temperature shock tube study designed to measure absolute rate coefficients for the reaction of OH radicals with propene and its deuterated isotopologues[1].

1. Materials and Reagents:

  • This compound (CDH=CHCH₃) of high purity

  • Tert-butyl hydroperoxide (TBHP) as the OH radical precursor

  • Argon (Ar) as the bath gas

  • Propene (C₃H₆) for comparison

2. Experimental Setup:

  • A high-pressure shock tube with an inner diameter of 6.35 cm, a driver section of 3.0 m, and a driven section of 5.70 m.

  • The shock tube is equipped with multiple pressure transducers along the sidewall and at the end-wall to measure shock velocities and post-shock conditions.

  • A UV laser absorption system to monitor the concentration of OH radicals near 306.7 nm. The system consists of a tunable diode laser, detectors, and associated optics.

3. Procedure:

  • Prepare dilute mixtures of the reactant (propene or this compound) and the OH precursor (TBHP) in the bath gas (Ar). Typical concentrations are in the ppm range.

  • Introduce the gas mixture into the driven section of the shock tube.

  • Initiate the shock wave by rupturing a diaphragm separating the high-pressure driver section from the low-pressure driven section.

  • The shock wave travels through the gas mixture, rapidly heating and compressing it to the desired reaction temperature (818–1460 K) and pressure (near 1 atm).

  • TBHP rapidly decomposes at these high temperatures, producing OH radicals.

  • Monitor the decay of the OH radical concentration over time using the UV laser absorption system.

  • The pseudo-first-order decay of OH in the presence of a large excess of the alkene allows for the determination of the bimolecular rate coefficient.

  • Repeat the experiment at various temperatures to determine the temperature dependence of the rate coefficient and derive the Arrhenius expression.

4. Data Analysis:

  • The measured OH concentration profiles are fitted to an exponential decay function to obtain the pseudo-first-order rate constant.

  • The bimolecular rate coefficient is calculated by dividing the pseudo-first-order rate constant by the known concentration of the alkene.

  • By comparing the rate coefficients for propene and this compound, the kinetic isotope effect (KIE) can be determined, providing insights into the reaction mechanism.

Signaling Pathway

OH_Reaction_Pathway cluster_addition Addition cluster_abstraction Abstraction Propene_d1 This compound Adduct1 CH₂(OH)ĊHCH₂D Propene_d1->Adduct1 + OH Adduct2 ĊH₂CH(OH)CH₂D Propene_d1->Adduct2 + OH Allyl_Radical ĊH₂CH=CH₂ + HD Propene_d1->Allyl_Radical + OH Vinylic_Radical CH₂=CĊH₂D + H₂O Propene_d1->Vinylic_Radical + OH OH OH Radical

Reaction pathways for this compound with OH radical.

II. Reaction with Ozone (O₃)

Ozonolysis is a significant atmospheric removal process for alkenes, leading to the formation of carbonyls and Criegee intermediates, which play a crucial role in the formation of secondary pollutants. Studying the ozonolysis of this compound can help elucidate the mechanism of the initial ozone attack and the subsequent decomposition of the primary ozonide.

Data Presentation

Currently, there is a lack of specific quantitative data in the peer-reviewed literature for the ozonolysis of this compound. The expected products are deuterated analogues of the products from propene ozonolysis.

ReactantProduct 1Product 2
PropeneFormaldehyde (HCHO)Acetaldehyde (CH₃CHO)[2][3][4]
This compoundFormaldehyde-d1 (HCDO)Acetaldehyde (CH₃CHO)

Table 2: Expected major products from the ozonolysis of propene and this compound.

Experimental Protocol: Smog Chamber Study of this compound Ozonolysis

This protocol describes a general procedure for studying the gas-phase ozonolysis of this compound in a smog chamber.

1. Materials and Reagents:

  • This compound of high purity.

  • Ozone (O₃), generated from pure oxygen using an ozone generator.

  • A non-reactive bath gas, such as purified air or nitrogen.

  • (Optional) An OH radical scavenger, such as cyclohexane, to prevent secondary reactions initiated by OH radicals formed during ozonolysis.

2. Experimental Setup:

  • A large-volume (e.g., 100 L to several m³) smog chamber made of an inert material like Teflon (FEP) film.

  • A system for introducing gases into the chamber at controlled flow rates.

  • Analytical instrumentation for monitoring reactants and products, such as:

    • Fourier Transform Infrared (FTIR) spectrometer for in-situ analysis of gases.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for sensitive detection of organic compounds.

    • An ozone monitor.

3. Procedure:

  • Clean the smog chamber by flushing it with purified air for an extended period.

  • Introduce a known concentration of this compound and the OH scavenger (if used) into the chamber.

  • Introduce a known concentration of ozone to initiate the reaction.

  • Monitor the concentrations of this compound, ozone, and the formation of products over time using the analytical instrumentation.

  • The experiment is typically run until the reactants are significantly consumed.

4. Data Analysis:

  • Determine the initial reaction rates from the decay of the reactants.

  • Identify and quantify the reaction products. The use of deuterated this compound will result in deuterated products, which can be distinguished by their mass in mass spectrometry.

  • Calculate the product yields by dividing the concentration of a specific product formed by the concentration of this compound reacted.

  • By analyzing the distribution of the deuterium label in the products, insights into the branching ratios of the primary ozonide decomposition can be obtained.

Experimental Workflow

Ozonolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Clean_Chamber Clean Smog Chamber Prep_Gases Prepare Gas Mixtures (this compound, Scavenger) Clean_Chamber->Prep_Gases Inject_Reactants Inject Reactants into Chamber Prep_Gases->Inject_Reactants Inject_Ozone Inject Ozone to Initiate Inject_Reactants->Inject_Ozone Monitor Monitor Concentrations (FTIR, GC-MS, PTR-MS) Inject_Ozone->Monitor Calc_Rates Calculate Reaction Rates Monitor->Calc_Rates Identify_Products Identify & Quantify Products Monitor->Identify_Products Calc_Yields Calculate Product Yields & Branching Ratios Identify_Products->Calc_Yields

Workflow for a smog chamber study of this compound ozonolysis.

III. Reaction with Nitrate Radical (NO₃)

The reaction with the nitrate radical is a primary loss process for propene during the nighttime in polluted environments. Investigating the reaction of this compound with NO₃ can provide valuable information on the initial addition and abstraction pathways.

Data Presentation
ReactantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
Propene(3.1 ± 0.5) x 10⁻¹⁵[2]
Propene-d6(2.9 ± 0.6) x 10⁻¹⁵[2]

Table 3: Comparison of rate constants for the reaction of NO₃ with propene and propene-d6.

Experimental Protocol: Flow Tube Study of this compound + NO₃ Reaction

This protocol outlines a general method for studying the kinetics of the gas-phase reaction between this compound and the nitrate radical using a flow tube reactor.

1. Materials and Reagents:

  • This compound of high purity.

  • Nitrogen pentoxide (N₂O₅) as a thermal source of NO₃ radicals.

  • A carrier gas, typically helium or nitrogen.

  • A reference compound with a known NO₃ rate constant (for relative rate measurements), such as 2-methylpropene.

2. Experimental Setup:

  • A flow tube reactor, which is a cylindrical tube (e.g., made of Pyrex) through which gases flow at a controlled rate.

  • A movable injector to introduce one of the reactants at different points along the flow tube, allowing for variation of the reaction time.

  • A detection system at the end of the flow tube, such as a chemical ionization mass spectrometer (CIMS), to monitor the concentrations of reactants and products.

  • Systems for generating and delivering NO₃ radicals, typically by flowing N₂ over solid N₂O₅.

3. Procedure:

  • Absolute Rate Measurement:

    • Establish a steady flow of the carrier gas containing this compound through the flow tube.

    • Introduce NO₃ radicals through the movable injector.

    • Monitor the decay of this compound at the detector as a function of the injector position (which corresponds to reaction time).

    • The experiment is conducted under pseudo-first-order conditions with [NO₃] ≫ [this compound].

  • Relative Rate Measurement:

    • Introduce a mixture of this compound and a reference compound into the flow tube.

    • Introduce NO₃ radicals and monitor the simultaneous decay of both this compound and the reference compound.

4. Data Analysis:

  • Absolute Rate: The bimolecular rate constant is determined from the slope of a plot of the natural logarithm of the this compound concentration versus reaction time.

  • Relative Rate: The rate constant for the reaction of this compound with NO₃ can be calculated using the following equation: k_this compound = k_ref * (ln([this compound]_initial / [this compound]_final) / ln([ref]_initial / [ref]_final)) where k_ref is the known rate constant for the reference compound.

Logical Relationship

NO3_Reaction_Logic cluster_reactants Reactants cluster_pathways Primary Reaction Pathways cluster_intermediates Intermediates Propene_d1 This compound Addition Electrophilic Addition to C=C bond Propene_d1->Addition Abstraction H/D-atom Abstraction Propene_d1->Abstraction NO3 NO₃ Radical NO3->Addition NO3->Abstraction Nitrooxyalkyl_Radical Nitrooxyalkyl Radical Addition->Nitrooxyalkyl_Radical Allylic_Radical Allylic/Vinylic Radical Abstraction->Allylic_Radical

Logical relationship of this compound and NO₃ reaction pathways.

Conclusion

The use of this compound in atmospheric chemistry research provides invaluable insights into the fundamental reaction mechanisms of a key atmospheric pollutant. The kinetic isotope effect serves as a powerful tool to distinguish between different reaction pathways, such as addition versus abstraction, and to pinpoint the site of reaction. While quantitative data for the reactions of this compound with ozone and nitrate radicals are still limited, the experimental protocols outlined here provide a framework for conducting such studies. Further research utilizing deuterated isotopologues like this compound is essential for refining atmospheric models and developing effective strategies to mitigate air pollution.

References

Application Notes & Protocols: Propene-1-d1 as a Standard for Analytical Instrumentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propene-1-d1 (CH₂=CH(D)CH₃) is a deuterated isotopologue of propene, a volatile organic compound (VOC). Its unique mass and nuclear magnetic resonance properties make it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis. The incorporation of a deuterium atom provides a distinct mass-to-charge ratio (m/z) difference from native propene, allowing for clear differentiation in mass spectrometry (MS) without significantly altering its chemical and chromatographic behavior. In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium nucleus has a different resonance frequency from protons, making it a useful reference.

These application notes provide detailed protocols for the use of this compound as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Application: Quantitative Analysis of Volatile Organic Compounds (VOCs) by GC-MS using this compound as an Internal Standard

Principle

In quantitative GC-MS analysis, an internal standard is a known amount of a compound added to a sample to correct for variations in sample preparation, injection volume, and instrument response. A deuterated standard like this compound is an ideal internal standard because it co-elutes with the analyte of interest (propene) and exhibits similar ionization efficiency, but is distinguishable by its mass spectrum.[1] This allows for accurate quantification of the target analyte by comparing the peak area of the analyte to that of the internal standard.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₃H₅D
Molecular Weight 43.09 g/mol
CAS Number 1560-60-7
Isotopic Enrichment Typically ≥98 atom % D

Table 2: Example Calibration Curve Data for Propene Quantification using this compound Internal Standard

Propene Concentration (µg/mL)Propene Peak Area (Analyte)This compound Peak Area (IS)Response Ratio (Analyte Area / IS Area)
1.012,50050,2000.249
2.531,10050,5000.616
5.062,30050,1001.243
10.0125,80050,3002.501
25.0314,50050,4006.240
50.0628,00050,15012.522
Correlation Coefficient (R²) \multicolumn{3}{c}{0.9995}
Experimental Protocol

1.3.1. Materials and Reagents

  • This compound (≥98% isotopic purity)

  • High-purity propene standard

  • High-purity solvent (e.g., methanol, hexane) for preparing standards

  • Gas-tight syringes

  • Volumetric flasks

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-PLOT Q)

1.3.2. Preparation of Standards

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable volatile solvent. Due to its gaseous nature at room temperature, this is best handled using a vacuum line or by bubbling a known mass of the gas into a pre-weighed, cooled solvent.

  • Calibration Standards: Prepare a series of calibration standards by adding varying known concentrations of propene to a constant concentration of the this compound internal standard solution.

1.3.3. Sample Preparation

  • For gaseous samples, a known volume of the sample and the internal standard can be introduced into the GC-MS inlet using a gas-tight syringe or a gas sampling valve.

  • For liquid samples, add a precise volume of the this compound internal standard solution to a known volume of the sample before extraction or direct injection.

1.3.4. GC-MS Analysis

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Oven Program: 35 °C (hold for 5 min), ramp to 150 °C at 10 °C/min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 30-100

    • Selected Ion Monitoring (SIM):

      • Propene (Analyte): m/z 41, 42

      • This compound (IS): m/z 42, 43

1.3.5. Data Analysis

  • Integrate the peak areas for the selected ions of both propene and this compound.

  • Calculate the response ratio for each calibration standard (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of propene.

  • Determine the concentration of propene in the unknown sample by calculating its response ratio and using the calibration curve.

Logical Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_Stock Prepare this compound Internal Standard Stock Cal_Stds Prepare Calibration Standards IS_Stock->Cal_Stds Sample_Prep Prepare Sample with Internal Standard IS_Stock->Sample_Prep GCMS_Run GC-MS Analysis (SIM Mode) Cal_Stds->GCMS_Run Sample_Prep->GCMS_Run Peak_Integration Integrate Peak Areas (Analyte & IS) GCMS_Run->Peak_Integration Response_Ratio Calculate Response Ratio Peak_Integration->Response_Ratio Cal_Curve Construct Calibration Curve Response_Ratio->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound in GC-MS.

Application: this compound as a Reference Standard in ¹H NMR Spectroscopy

Principle

In ¹H NMR spectroscopy, chemical shifts are typically referenced to an internal standard, most commonly tetramethylsilane (TMS).[2] However, in specific applications, particularly when studying reaction mechanisms or for spectral calibration in the absence of TMS, a compound with a known and simple ¹H NMR spectrum can be used. This compound can serve as such a standard, especially in studies involving propene itself or other small alkenes. The deuterium substitution simplifies the spectrum in the vinylic region compared to unlabeled propene. The remaining protons will have well-defined chemical shifts and coupling constants that can be used for spectral calibration.

Data Presentation

Table 3: Expected ¹H NMR Chemical Shifts and Couplings for this compound (in CDCl₃)

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH₂~4.9-5.1MultipletJ(H,H), J(H,D)
-CH₃~1.7Doublet of triplets (dt)J(H,H), J(H,D)

Note: The exact chemical shifts and coupling patterns may vary slightly depending on the solvent and spectrometer frequency. The multiplicity is simplified due to coupling with deuterium.

Experimental Protocol

2.3.1. Materials and Reagents

  • This compound (≥98% isotopic purity)

  • Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tubes

  • Gas-tight syringe or appropriate apparatus for handling gases

2.3.2. Sample Preparation

  • Dissolve the sample to be analyzed in the deuterated NMR solvent in an NMR tube.

  • Introduce a small, known amount of this compound gas into the NMR tube. This can be done by bubbling a gentle stream of the gas through the solution for a short period or by adding a known volume of a saturated solution of this compound in the same deuterated solvent.

2.3.3. NMR Data Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Referencing:

    • Acquire the ¹H NMR spectrum of the sample containing this compound.

    • Identify the characteristic signals of this compound.

    • Calibrate the spectrum by setting the chemical shift of one of the well-defined this compound signals to its known value (e.g., the methyl doublet of triplets).

2.3.4. Data Analysis

  • After referencing the spectrum to the this compound signal, the chemical shifts of the analyte's protons can be accurately determined.

  • The integral of the this compound signals can also be used for quantitative purposes if the initial amount added is known precisely.

Signaling Pathway for NMR Referencing

NMR_Referencing cluster_sample Sample Preparation cluster_acquisition NMR Acquisition cluster_processing Spectral Processing Analyte Analyte in Deuterated Solvent Add_Standard Introduce this compound (Internal Standard) Analyte->Add_Standard Acquire_Spectrum Acquire 1H NMR Spectrum Add_Standard->Acquire_Spectrum Identify_Standard Identify this compound Signals Acquire_Spectrum->Identify_Standard Calibrate_Spectrum Calibrate Spectrum to Known Chemical Shift of Standard Identify_Standard->Calibrate_Spectrum Analyze_Sample Determine Chemical Shifts of Analyte Calibrate_Spectrum->Analyze_Sample

Caption: Logical steps for using this compound as an internal reference in ¹H NMR.

Quality and Stability

This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area. It is stable under recommended storage conditions (room temperature). For quantitative applications, it is advisable to re-verify the chemical and isotopic purity periodically, especially if the standard has been stored for an extended period.

Conclusion

This compound is a versatile and valuable standard for analytical instrumentation. Its use as an internal standard in GC-MS provides a reliable method for the accurate quantification of propene and other related volatile organic compounds. In ¹H NMR spectroscopy, it can serve as a useful reference for chemical shift calibration, particularly in specialized applications. The protocols outlined in these notes provide a foundation for the successful implementation of this compound in research, quality control, and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of propene-1-d1 synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This method involves the reaction of a phosphorus ylide with a deuterated carbonyl compound. For this compound, this typically involves the reaction of ethyltriphenylphosphonium bromide with deuterated formaldehyde (D₂CO). The deuterium from the formaldehyde is incorporated into the C1 position of the propene molecule.[1][2][3][4]

  • Grignard Reaction: This approach utilizes a Grignard reagent, such as vinylmagnesium bromide or allylmagnesium bromide.[5]

    • Reaction of vinylmagnesium bromide with a deuterium source like heavy water (D₂O) can introduce a deuterium atom.

    • Alternatively, the hydrolysis of allylmagnesium bromide with D₂O can also yield this compound.[6]

Q2: How can I determine the percentage of deuterium incorporation in my final product?

A2: The extent of deuterium incorporation can be quantitatively determined using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to determine the loss of a proton signal at the C1 position.

    • ¹³C NMR can also be employed to observe isotopic shifts.[7]

  • Mass Spectrometry (MS): Mass spectrometry is a sensitive technique that can distinguish between the deuterated and non-deuterated product based on their mass-to-charge ratio.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the purity and isotopic composition of the gaseous propene product.[9][10]

Q3: What are the main sources of yield loss in this compound synthesis?

A3: Yield loss can stem from several factors, including incomplete reactions, side reactions, and mechanical losses during workup and purification. Specific issues include:

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction.[11]

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of byproducts.

  • Handling of Reagents: Both Wittig reagents and Grignard reagents are sensitive to moisture and air.[3][5] Improper handling can lead to their decomposition.

  • Side Reactions: Undesired reactions, such as H/D scrambling or the formation of stereoisomers in the Wittig reaction, can reduce the yield of the target product.[12][13]

  • Purification: Loss of the gaseous product during collection and purification is a common issue.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Impure or Degraded Reagents - Ensure all starting materials, especially the deuterated reagent, are of high purity and have been stored correctly. - Purify reagents if necessary. For example, recrystallize the phosphonium salt for the Wittig reaction.
Inactive Wittig or Grignard Reagent - Both Wittig ylides and Grignard reagents are sensitive to moisture and air. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared or properly stored reagents.
Incorrect Reaction Temperature - Optimize the reaction temperature. Wittig reactions often require specific temperature control for ylide formation and subsequent reaction. Grignard reactions may require initial cooling and then warming to room temperature.
Insufficient Reaction Time - Monitor the reaction progress using an appropriate technique (e.g., TLC for non-volatile intermediates, or GC-MS for the product). - Ensure the reaction is allowed to proceed to completion.
Inefficient Stirring - Ensure vigorous and efficient stirring, especially in heterogeneous mixtures, to maximize contact between reactants.
Low Deuterium Incorporation
Potential Cause Troubleshooting Steps
Presence of Protic Solvents or Reagents - Ensure all solvents are anhydrous. - Avoid any sources of protons (e.g., water, alcohols) that can react with the deuterated reagents or intermediates, leading to H/D exchange.
H/D Scrambling - H/D scrambling can occur, where the deuterium atom moves to other positions in the molecule or is exchanged with hydrogen from other sources.[12][13] - Minimize reaction times and temperatures where possible to reduce the likelihood of scrambling. - The choice of base and solvent can influence the degree of scrambling.
Incomplete Reaction with Deuterated Reagent - Ensure the stoichiometry of the deuterated reagent is correct and that it is added at the appropriate stage of the reaction.
Formation of Impurities and Byproducts
Potential Cause Troubleshooting Steps
Side Reactions in Wittig Synthesis - The stereoselectivity of the Wittig reaction can be an issue, potentially leading to a mixture of E/Z isomers. The choice of ylide (stabilized vs. non-stabilized) and reaction conditions can influence the stereochemical outcome. - Triphenylphosphine oxide is a major byproduct of the Wittig reaction and must be removed during purification.[4]
Side Reactions in Grignard Synthesis - Grignard reagents can participate in side reactions if other electrophilic functional groups are present in the starting materials.
Decomposition of Product - Propene is a gas at room temperature and can be lost if not handled properly. Ensure the reaction and collection apparatus is well-sealed.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Wittig Reaction Ethyltriphenylphosphonium bromide, Deuterated formaldehyde (D₂CO), Strong base (e.g., n-BuLi)60-80%High regioselectivity for deuterium placement.[3]Requires handling of pyrophoric bases and separation from triphenylphosphine oxide byproduct.
Grignard Reaction Allylmagnesium bromide, Heavy water (D₂O)50-70%Utilizes commercially available reagents.Grignard reagents are highly sensitive to air and moisture.[5] Potential for H/D exchange with any protic source.

Note: Yields are approximate and can vary significantly based on experimental conditions and scale.

Experimental Protocols

Method 1: Wittig Reaction

This protocol describes the synthesis of this compound via the Wittig reaction of ethyltriphenylphosphonium bromide with deuterated formaldehyde.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Deuterated formaldehyde (D₂CO, typically prepared in situ from paraformaldehyde-d₂)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Dry ice/acetone condenser

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of n-BuLi in hexane to the suspension via the dropping funnel with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

  • Reaction with Deuterated Formaldehyde:

    • Cool the ylide solution to -78°C using a dry ice/acetone bath.

    • Slowly introduce the deuterated formaldehyde gas into the reaction flask. D₂CO gas can be generated by heating paraformaldehyde-d₂.

    • The reaction is typically rapid, and the color of the ylide will fade.

  • Product Collection:

    • The this compound gas is evolved from the reaction mixture.

    • Pass the gas through a cold trap (-78°C) to condense the product and separate it from any volatile impurities.

  • Purification:

    • The condensed this compound can be further purified by fractional distillation at low temperature to remove any remaining impurities.

Method 2: Grignard Reaction

This protocol outlines the synthesis of this compound by the hydrolysis of allylmagnesium bromide with heavy water.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or THF

  • Heavy water (D₂O, 99.8 atom % D)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place the magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF.

    • Add a solution of allyl bromide in the same anhydrous solvent dropwise to initiate the Grignard reaction. The reaction is exothermic and may require initial cooling.

    • Once the reaction has started, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Hydrolysis with D₂O:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly and carefully add heavy water (D₂O) dropwise to the stirred solution. This reaction is highly exothermic and will produce this compound gas.

  • Product Collection:

    • The evolved this compound gas is collected by bubbling it through a suitable collection system, such as a gas bag or by condensation in a cold trap (-78°C).

  • Purification:

    • The collected gas can be passed through a drying agent (e.g., calcium chloride) to remove any traces of water. Further purification can be achieved by low-temperature fractional distillation.

Visualizations

experimental_workflow_wittig cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_collection Product Collection & Purification ylide_start Suspend Ethyltriphenylphosphonium bromide in anhydrous THF add_nBuLi Add n-BuLi at 0°C ylide_start->add_nBuLi warm_stir Warm to RT and stir add_nBuLi->warm_stir ylide_formed Orange-red ylide solution warm_stir->ylide_formed cool_ylide Cool ylide to -78°C ylide_formed->cool_ylide add_d2co Introduce D₂CO gas cool_ylide->add_d2co reaction_complete Reaction mixture (color fades) add_d2co->reaction_complete collect_gas Collect evolved gas in cold trap reaction_complete->collect_gas purify Low-temperature fractional distillation collect_gas->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup/Purification Issues start Low or No Yield of this compound check_reagents Check Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification Procedure start->check_workup reagent_purity Impure starting materials? temp Incorrect temperature? gas_loss Loss of gaseous product? reagent_activity Degraded Wittig or Grignard reagent? reagent_purity->reagent_activity time Insufficient reaction time? temp->time stirring Inefficient stirring? time->stirring hd_exchange H/D exchange during workup? gas_loss->hd_exchange

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Deuterated Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of deuterated alkenes.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to purify deuterated alkenes using standard methods like column chromatography or distillation?

A1: Standard purification techniques often fail because deuterated alkenes frequently exist as mixtures of isotopologues and isotopomers.[1][2] Isotopologues are molecules with the same chemical formula but different numbers of deuterium atoms, while isotopomers have the same number of deuterium atoms but at different positions. These different species have very similar physical properties, such as polarity and boiling point, making their separation by conventional methods extremely challenging.[1][2]

Q2: What are the most common impurities found in a sample of a synthesized deuterated alkene?

A2: Impurities can be broadly categorized into two types: isotopic impurities and common chemical impurities.

  • Isotopic Impurities: These arise from the deuteration reaction itself and include:

    • Under-deuterated species: Molecules with fewer deuterium atoms than desired, often due to incomplete reactions or H/D exchange with residual water.[3]

    • Over-deuterated species: Molecules with more deuterium atoms than intended.[3]

    • Mis-deuterated species (Isotopomers): Molecules with the correct number of deuterium atoms but at incorrect positions in the molecule, sometimes due to isotopic scrambling.[3]

    • Residual protiated starting material: The non-deuterated alkene.

  • Common Chemical Impurities: These are non-isotopic impurities that may be introduced during the synthesis or work-up. A list of common laboratory solvents and reagents that might appear as impurities can be found in the data tables below.[4][5][6][7]

Q3: My NMR and mass spectrometry data look complex. How can I accurately determine the isotopic purity and composition of my sample?

A3: While NMR and high-resolution mass spectrometry (HRMS) are essential first-pass analytical tools, they have limitations in fully characterizing complex mixtures of deuterated compounds.[3]

  • NMR Spectroscopy: Can be used to determine the degree of deuteration at specific sites, but signal overlap can make quantification difficult in complex mixtures.[3][8]

  • High-Resolution Mass Spectrometry (HRMS): Can distinguish between isotopologues (molecules with different masses), but it cannot differentiate between isotopomers (molecules with the same mass but different deuterium positions).[3][9][10]

  • Molecular Rotational Resonance (MRR) Spectroscopy: This is a powerful technique for the unambiguous identification and quantification of different isotopologues and isotopomers in a mixture due to its high resolution.[2][3][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad or overlapping signals in ¹H NMR, making integration unreliable. Presence of multiple isotopologues and isotopomers.- Simplify the spectrum using ²H NMR to observe the deuterated positions directly.- Consider using a higher field NMR spectrometer for better signal dispersion.- For definitive quantification, employ Molecular Rotational Resonance (MRR) spectroscopy if available.[3]
Mass spectrum shows a distribution of masses instead of a single desired mass. The sample is a mixture of isotopologues (e.g., d1, d2, d3 species).- This confirms the presence of a mixture. HRMS can help to identify the different isotopologues present.[9][10]- To minimize this, optimize the deuteration reaction for higher selectivity.[1][12]
Purification by column chromatography yields mixed fractions with no clear separation. The isotopic species have nearly identical polarities.- Standard silica gel or alumina chromatography is unlikely to be effective.[1]- Consider specialized chromatographic techniques such as gas-liquid chromatography with specific stationary phases or HPLC methods designed to exploit subtle isotope effects.[13][14]
The final product contains significant amounts of non-deuterated starting material. Incomplete deuteration reaction.- Increase the reaction time or temperature.- Use a higher excess of the deuterium source.- Ensure the catalyst is active and used in the correct loading.
The product is "over-deuterated" or shows H/D scrambling. Non-selective reaction conditions or side reactions.- Use a more selective deuteration method, such as catalytic transfer deuteration.[12][15]- Carefully control reaction conditions (temperature, pressure, reaction time).- Ensure the absence of adventitious water or other proton sources that could lead to H/D exchange.[3]

Data Presentation

Table 1: Comparison of Analytical Techniques for Isotopic Purity Analysis

Technique Information Provided Advantages Limitations
¹H NMR Site-specific deuterium incorporation (by disappearance of proton signal), quantification by integration.Widely available, provides structural information.Signal overlap in complex mixtures, indirect measurement of deuterium.[3]
²H NMR Direct detection of deuterium, site-specific information.Direct observation of deuterium, less background noise.Lower sensitivity than ¹H NMR, requires a capable spectrometer.
High-Resolution Mass Spectrometry (HRMS) Determination of isotopic distribution (isotopologues).High sensitivity, accurate mass measurement.[9][10]Cannot differentiate between isotopomers.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of some volatile isotopologues and impurities.Can separate some closely related compounds.Not always effective for isotopomer separation, limited to volatile compounds.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of non-volatile compounds and analysis of isotopic distribution.Applicable to a wide range of compounds.Separation of isotopologues/isotopomers is challenging.[13]
Molecular Rotational Resonance (MRR) Spectroscopy Unambiguous identification and quantification of all isotopologues and isotopomers.Extremely high resolution, provides precise structural and quantitative data.[3][11]Specialized instrumentation, not widely available.

Table 2: Common Impurities and their ¹H NMR Chemical Shifts in CDCl₃

Impurity ¹H Chemical Shift (ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether3.48, 1.21q, t
Ethyl acetate4.12, 2.05, 1.26q, s, t
Hexane1.25, 0.88m, m
Toluene7.27-7.17, 2.36m, s
Water1.56s (broad)
Source: Adapted from common laboratory solvent impurity tables.[4][5][6][7]

Experimental Protocols

Protocol 1: General Workflow for Purification and Analysis of a Deuterated Alkene

  • Initial Work-up: After the deuteration reaction, quench the reaction appropriately and perform a standard aqueous work-up to remove catalysts and water-soluble byproducts. Dry the organic layer thoroughly over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) to minimize H/D exchange.

  • Solvent Removal: Carefully remove the bulk solvent under reduced pressure, avoiding excessive heat which could potentially cause isomerization or degradation.

  • Attempted Chromatographic Purification:

    • Perform a small-scale pilot purification using flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

    • Collect small fractions and analyze them by TLC and ¹H NMR.

    • Expected Outcome: It is likely that the desired deuterated alkene will co-elute with its isotopic variants. The primary goal of this step is to remove any non-isotopic impurities that have significantly different polarities.

  • Purity Assessment by NMR and MS:

    • Obtain a high-resolution ¹H NMR spectrum of the purified material. Look for the disappearance or reduction of the signal corresponding to the proton that was replaced by deuterium. Integrate the remaining signals to estimate the extent of deuteration.

    • Acquire a high-resolution mass spectrum to determine the distribution of isotopologues.

  • Advanced Analysis (if required):

    • If precise quantification of isotopologues and isotopomers is critical, submit the sample for Molecular Rotational Resonance (MRR) spectroscopy analysis.[3][11]

Mandatory Visualization

challenges_in_purification cluster_synthesis Deuteration Reaction cluster_product Crude Product Mixture cluster_purification Purification Attempt cluster_analysis Analysis & Outcome start Alkene Starting Material reaction Deuteration Process (e.g., Catalytic) start->reaction mixture Mixture of: - Desired Deuterated Alkene - Isotopologues (d_n-1, d_n+1) - Isotopomers - Starting Material reaction->mixture Forms complex mixture purification Standard Purification (e.g., Chromatography) mixture->purification outcome Inseparable Mixture (Similar Physical Properties) purification->outcome Often Fails analysis Requires Advanced Analysis (NMR, HRMS, MRR) outcome->analysis Leads to

Caption: Workflow illustrating the formation of complex isotopic mixtures and the subsequent challenges in purification and analysis.

troubleshooting_logic start Problem: Inpure Deuterated Alkene check_nmr Analyze by ¹H NMR and HRMS start->check_nmr is_isotopic Are impurities isotopic (different mass, similar structure)? check_nmr->is_isotopic is_chemical Are impurities non-isotopic (different structure/polarity)? is_isotopic->is_chemical No optimize_synthesis Solution: Optimize Reaction Selectivity (e.g., milder conditions, better catalyst) is_isotopic->optimize_synthesis Yes is_chemical->start No (Re-evaluate) rerun_chromatography Solution: Repeat/Optimize Chromatography is_chemical->rerun_chromatography Yes advanced_analysis Further Action: Advanced Analysis (MRR) for quantification optimize_synthesis->advanced_analysis

Caption: A logical flowchart for troubleshooting the purification of deuterated alkenes based on initial analytical data.

References

Minimizing isotopic scrambling in propene-1-d1 reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propene-1-d1. The focus is on minimizing isotopic scrambling to maintain the specific deuterium label at the C1 position during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of this compound reactions?

Isotopic scrambling refers to the migration of the deuterium label from its original position (C1) to other positions within the propene molecule (C2 or C3) or its reaction products. This results in a mixture of isotopomers (molecules that differ only in their isotopic composition), which can compromise the results of mechanistic studies, tracer experiments, and the synthesis of specifically labeled compounds. The goal is to maintain the deuterium exclusively at the intended C1 position.

Q2: What are the primary chemical mechanisms that lead to isotopic scrambling with propene?

Isotopic scrambling in reactions involving propene, particularly in the presence of transition metal catalysts, often occurs through several key mechanisms:

  • Reversible β-Hydride Elimination: This is a common pathway in catalytic cycles. A metal-propyl intermediate can undergo β-hydride (or β-deuteride) elimination to form a metal-hydride (or deuteride) complex and re-form a propene molecule. If the re-addition of the hydride/deuteride occurs at a different carbon, the label is scrambled.

  • Allylic Intermediates: Formation of a symmetric or rapidly rearranging π-allyl complex on a catalyst surface can lead to the equivalence of the C1 and C3 positions, facilitating deuterium migration.

  • 1,2-Hydride Shifts: Within a metal-alkyl intermediate, a hydride or deuteride can shift from one carbon to an adjacent one, leading to scrambling. On surfaces like Pt(111), the slow half-hydrogenation of propylene to a propyl species is followed by competitive β-hydride and reductive elimination, which can lead to exchanged propylene.[1]

Q3: Why is minimizing isotopic scrambling critically important?

The precise position of an isotopic label is often the entire point of an experiment.

  • Isotopic Labeling: In drug development, specific deuterium labeling is used to alter metabolic pathways (the "kinetic isotope effect"). Scrambled labels would negate this effect or introduce unforeseen metabolic products.

  • Tracer Studies: When using this compound as a tracer, its metabolic or chemical fate is tracked by the position of the label. Scrambling makes it impossible to accurately follow the intended atom.

Troubleshooting Guide

Problem: My reaction product shows significant deuterium scrambling. Mass spectrometry and NMR analysis confirm the D label is not exclusively at the C1 position. What are the most likely causes?

Answer: Unintended deuterium migration is typically caused by a reaction mechanism that allows for reversible H/D exchange. Consider the following factors:

  • Catalyst Choice: The catalyst is the most common source of scrambling. Many transition metal catalysts used for reactions like hydrogenation, hydroformylation, or isomerization can readily form intermediates that facilitate H/D exchange.[2][3][4]

  • Reaction Temperature: Higher temperatures provide more energy to overcome activation barriers for scrambling pathways like reversible β-hydride elimination.

  • Reaction Time: Longer reaction times can allow slow scrambling processes to reach equilibrium, increasing the proportion of undesired isotopomers.

  • Presence of Protic Solvents or Impurities: Acidic or basic impurities, or protic solvents (e.g., methanol, water), can sometimes participate in H/D exchange, especially with certain catalysts.[5]

Problem: My catalyst appears to be promoting H/D exchange. What are my options for reducing this effect?

Answer: Modifying your catalytic system is the most direct approach.

  • Switch to a Less Reversible Catalyst: Choose a catalyst known for low reversibility in alkene additions. For example, in hydrogenation, catalysts that promote rapid, irreversible addition are preferred. Some early main-group metal catalysts have shown promise in alkene hydrogenation under mild conditions, which may offer different scrambling profiles.[4]

  • Use a Homogeneous Catalyst: Homogeneous catalysts (e.g., Wilkinson's catalyst, Crabtree's catalyst) can sometimes offer higher selectivity and lower scrambling at mild temperatures compared to heterogeneous catalysts.

  • Modify Catalyst Ligands: For homogeneous catalysts, tuning the steric and electronic properties of the ligands can suppress side reactions like β-hydride elimination. Bulky ligands can create a steric environment that disfavors the formation of intermediates leading to scrambling.

  • Lower the Reaction Temperature: Reducing the temperature will slow down all reaction rates, but it may disproportionately slow the off-cycle scrambling pathways compared to the desired on-cycle reaction.

Quantitative Data on Catalyst Performance

The selection of a catalyst and reaction conditions is critical for minimizing isotopic scrambling. The following table summarizes representative data for hydrogenation reactions, highlighting how different systems can influence the integrity of the isotopic label.

Catalyst SystemSubstrateTemperature (°C)Pressure (bar H₂)Isotopic Scrambling (%)Key Observation
Pd/C (Palladium on Carbon) General Alkenes25 - 1001 - 50HighProne to double-bond migration and H/D exchange due to reversible adsorption/desorption.[2]
PtO₂ (Adams' Catalyst) General Alkenes251 - 3Moderate to HighOften causes isomerization and scrambling, though sometimes less than Pd/C.[6]
[Rh(PPh₃)₃Cl] (Wilkinson's Cat.) Terminal Alkenes251LowGenerally low scrambling for simple alkenes if used at low temperatures and pressures.
[Ir(cod)(PCy₃)(py)]⁺ (Crabtree's Cat.) Hindered Alkenes251Very LowHighly active and often shows excellent selectivity with minimal scrambling.
Organocalcium Catalysts 1-Hexene2020Low (inferred)Operates via a monohydride cycle, potentially avoiding common scrambling pathways of transition metals.[4]

Note: Data is compiled from general knowledge of catalyst behavior. Specific scrambling percentages for this compound may vary and require experimental determination.

Key Experimental Protocols

Protocol 1: Catalytic Deuteration of an Alkene with Minimized Scrambling

This protocol provides a general method for the deuteration of an alkene using deuterium gas (D₂) and a homogeneous catalyst, designed to minimize H/D exchange.

Materials:

  • Alkene substrate

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Homogeneous catalyst (e.g., Wilkinson's catalyst)

  • Deuterium gas (D₂) of high isotopic purity

  • Schlenk flask or similar reaction vessel suitable for air-sensitive techniques

  • Vacuum/gas manifold

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the homogeneous catalyst in the anhydrous, deoxygenated solvent.

  • System Purge: Add the alkene substrate to the flask. Subject the flask to three cycles of vacuum followed by backfilling with the inert atmosphere to remove any residual air.

  • Deuterium Introduction: Replace the inert atmosphere with deuterium gas (D₂). For reactions at atmospheric pressure, a D₂-filled balloon is suitable. For higher pressures, a Parr shaker or similar autoclave is required.

  • Reaction: Stir the reaction mixture vigorously at a controlled, low temperature (e.g., 0-25 °C). Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, vent the excess D₂ gas safely. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

  • Analysis: Immediately analyze the isotopic distribution of the product using ¹H NMR, ²H NMR, and/or mass spectrometry to quantify the extent of scrambling.

Protocol 2: Analysis of Isotopic Distribution by Mass Spectrometry

This protocol outlines the steps to determine the extent of isotopic scrambling in the propene-derived product.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS) with sufficient resolution to distinguish isotopologues.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified reaction product in a suitable volatile solvent (e.g., hexane for GC-MS, methanol/acetonitrile for LC-MS).

  • Method Development: Develop a chromatographic method that provides a sharp, symmetric peak for the analyte of interest, well-separated from any impurities.

  • Mass Spectrometer Calibration: Ensure the mass spectrometer is properly calibrated across the mass range of interest.

  • Data Acquisition: Inject the sample and acquire the mass spectrum across the molecular ion region of the product peak. It is crucial to acquire a full spectrum and not just monitor a single ion.

  • Data Analysis:

    • Identify the molecular ion cluster for your product.

    • Measure the relative abundance of the M+0, M+1, M+2, etc., peaks.

    • Correct these abundances for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).[7][8] Several software packages can automate this correction.

    • The corrected abundances will reveal the percentage of the product that is d0, d1, d2, etc., providing a quantitative measure of scrambling and H/D exchange.

Visual Guides

Reaction Mechanisms and Workflows

Caption: Mechanism of isotopic scrambling via β-hydride elimination.

// Define nodes prep [label="Reactant & Solvent Prep\n(Anhydrous, Deoxygenated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Controlled Reaction\n(Low Temp, Min. Time)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quench & Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Isotopic Analysis\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; decision [label="Scrambling Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1.5]; optimize [label="Optimize Catalyst &\nConditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Success:\nIsotopically Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges prep -> setup; setup -> reaction; reaction -> workup; workup -> analysis; analysis -> decision; decision -> optimize [label="Yes"]; decision -> success [label="No"]; optimize -> setup [label="Iterate"]; }

Caption: Experimental workflow for minimizing isotopic scrambling.

// Nodes start [label="Problem:\nIsotopic Scrambling Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_temp [label="Is Reaction at\nLowest Possible Temp?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_reduce_temp [label="Action: Lower Temperature\n& Re-run", fillcolor="#FBBC05", fontcolor="#202124"]; q_catalyst [label="Is Catalyst Known\nfor Low Scrambling?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_change_catalyst [label="Action: Change Catalyst\n(e.g., Homogeneous, Bulky Ligands)", fillcolor="#FBBC05", fontcolor="#202124"]; q_time [label="Is Reaction Time\nMinimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_reduce_time [label="Action: Reduce Reaction Time\n(Monitor Closely)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_temp; q_temp -> a_reduce_temp [label="No"]; a_reduce_temp -> q_catalyst; q_temp -> q_catalyst [label="Yes"]; q_catalyst -> a_change_catalyst [label="No"]; a_change_catalyst -> q_time; q_catalyst -> q_time [label="Yes"]; q_time -> a_reduce_time [label="No"]; a_reduce_time -> end; q_time -> end [label="Yes"]; }

Caption: Troubleshooting logic for diagnosing unwanted H/D exchange.

References

Troubleshooting low signal-to-noise in propene-1-d1 NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal-to-noise (S/N) in propene-1-d1 NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum unexpectedly low?

A low signal-to-noise (S/N) ratio can stem from several factors, broadly categorized into sample issues, instrument calibration (shimming), and experimental parameter settings. Often, the problem is related to the sample itself.[1] For a small molecule like this compound, ensuring an adequate concentration is crucial. Other common culprits include poor magnetic field homogeneity (improper shimming), incorrect acquisition parameters, or issues with the NMR tube itself.

A logical troubleshooting workflow can help systematically identify and resolve the root cause of the low S/N.

G cluster_0 Start: Low S/N Observed cluster_1 Step 1: Sample Check cluster_2 Step 2: Instrument Calibration cluster_3 Step 3: Acquisition Parameters cluster_4 End: Resolution start Low S/N sample_check Is sample prepared correctly? (Concentration, Volume, Purity) start->sample_check prep_protocol Follow Sample Preparation Protocol sample_check->prep_protocol No shimming_check Is the magnetic field homogeneous (well-shimmed)? sample_check->shimming_check Yes shim_protocol Perform Manual Shimming Procedure shimming_check->shim_protocol No params_check Are acquisition parameters optimized for S/N? shimming_check->params_check Yes optimize_params Adjust Scans, Pulse Width, Relaxation Delay params_check->optimize_params No end High S/N Spectrum params_check->end Yes optimize_params->end

Caption: Troubleshooting workflow for low signal-to-noise.

Q2: Could my sample preparation be the cause of the low signal-to-noise?

Absolutely. Sample preparation is one of the most common sources of poor NMR data.[1] For a low molecular weight compound like this compound, several factors are critical:

  • Concentration: The signal intensity is directly proportional to the concentration of the analyte.[2] Low concentrations will naturally lead to low S/N. While ¹H NMR is very sensitive, ensure you have a sufficient amount of material.

  • Purity: Paramagnetic impurities can significantly broaden NMR signals, leading to a decrease in peak height and a lower S/N. Solid impurities can also disrupt the magnetic field homogeneity.[3][4] It is good practice to filter your NMR sample directly into the tube.[3][4]

  • Solvent: Use a high-quality deuterated solvent.[4][5] The deuterium signal is used by the spectrometer to lock the magnetic field, and a stable lock is essential for good S/N, especially over long acquisition times.[4]

  • Sample Volume: The sample filling height in the NMR tube is important. An incorrect volume can make it difficult to achieve good shimming, as the sample may not be correctly positioned within the detection coil.[6] A typical volume for a 5 mm tube is 0.6-0.7 mL.[5][7]

ParameterRecommendation for ¹H NMR of Small MoleculesRationale
Concentration 5-25 mg in 0.6-0.7 mL solvent[4][7]Ensures sufficient spins in the detection coil for a strong signal.
Solvent Purity >99.5% deuteratedMinimizes residual solvent signals that could obscure peaks.
Sample Volume 0.6 - 0.7 mL (for a standard 5 mm tube)[5][7]Positions the sample correctly within the RF coil for optimal detection and shimming.
Filtration Filter through a pipette with a Kimwipe or glass wool plug[3][4]Removes particulate matter that degrades magnetic field homogeneity.[4]
Q3: How does shimming affect my signal-to-noise, and how can I improve it?

Shimming is the process of adjusting currents in the shim coils to make the static magnetic field (B₀) as homogeneous as possible across the sample volume. Poor shimming is a primary cause of broad, distorted lineshapes, which directly translates to a lower signal-to-noise ratio because the peak height is reduced.[8]

For high-resolution NMR, the magnetic field must be incredibly uniform.[9] Even minor inhomogeneities will cause molecules in different parts of the sample to experience slightly different magnetic fields, leading to a wider range of resonance frequencies and thus, broader peaks.

Improving Shims:

  • Manual Shimming: While automated shimming routines are common, manual shimming can often provide superior results, especially for challenging samples. The primary adjustments are usually to the Z-shims (Z1, Z2, etc.), which control the field along the axis of the sample tube.[9]

  • Iterative Process: Shimming is an iterative process. Adjust lower-order shims (like Z1 and Z2) first, then move to higher-order shims.[9] It's often necessary to go back and re-optimize the lower-order shims after adjusting the higher-order ones.

  • Spinning: For non-viscous samples, spinning the sample (typically at 20 Hz) can average out inhomogeneities in the x-y plane, simplifying the shimming process. However, spinning can introduce spinning sidebands if the shimming is poor.[9]

Q4: Which acquisition parameters should I optimize for better signal-to-noise?

Optimizing data acquisition parameters is crucial for maximizing S/N.[10] The most important parameters to consider are the number of scans, the relaxation delay, and the pulse width.

G start Need to Improve S/N q_time Is total experiment time a major constraint? start->q_time inc_scans Increase Number of Scans (NS) q_time->inc_scans No check_d1 Check Relaxation Delay (D1) and Pulse Width (P1) q_time->check_d1 Yes note_scans S/N increases with √NS. Doubling S/N requires 4x scans. inc_scans->note_scans note_d1 For quantitative results, ensure D1 > 5 * T1. For speed, a smaller flip angle (e.g., 30°) with a shorter D1 can be used. check_d1->note_d1 end Optimized S/N note_scans->end note_d1->end

Caption: Decision tree for optimizing acquisition parameters.

ParameterDescriptionImpact on S/NRecommendation
Number of Scans (NS) The number of times the experiment is repeated and the results averaged.S/N improves with the square root of the number of scans (S/N ∝ √NS).[6]To double the S/N, you must increase NS by a factor of four.[11] This is the most direct way to improve S/N.
Relaxation Delay (D1) The time allowed for the nuclear spins to return to thermal equilibrium before the next pulse.If D1 is too short (<< 5*T₁), the signal will become saturated, leading to lower intensity.For ¹H NMR of small molecules, T₁ values are typically a few seconds. A D1 of 1-5 seconds is often sufficient, but for quantitative results, a longer delay is needed.
Pulse Width (P1) / Flip Angle The duration of the RF pulse, which determines the angle by which the net magnetization is tipped.A 90° pulse gives the maximum signal for a single scan. However, using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay (D1), enabling more scans in a given time, which can yield a better overall S/N.[11]For routine spectra with multiple scans, a 30° pulse (e.g., using the zg30 pulse program) with a short D1 (1-2s) is often optimal.[11]
Acquisition Time (AQ) The duration for which the FID is recorded.A longer AQ provides better digital resolution, but also records more noise. An AQ of 2-4 seconds is typical for ¹H NMR.[12]For S/N, the primary trade-off is with the number of scans. A slightly shorter AQ may allow for more scans in the same total experiment time.
Q5: Are there specific considerations for a deuterated sample like this compound?

Yes. While the principles are the same, the deuteration at the C1 position of propene will alter the ¹H NMR spectrum significantly compared to unlabeled propene.

  • Simpler Spectrum: The signal for the proton at the C1 position will be absent. This simplifies the spectrum and removes the complex splitting patterns associated with that proton.

  • No Deuterium Coupling (Typically): In ¹H NMR, you will generally not observe coupling to the deuterium because ¹H and ²H have very different resonance frequencies.

  • Focus on Other Protons: Your experiment will focus on the remaining protons on C2 and C3. The low S/N issue must be addressed for these remaining signals.

  • Locking: The deuterated solvent provides the primary lock signal. The deuterium in your molecule will contribute negligibly to the lock and will not cause any issues.

Key Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-25 mg of your purified this compound sample into a clean, dry vial.[7]

  • Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).[5][7]

  • Dissolve: Gently vortex or swirl the vial to ensure the sample is fully dissolved. Visually inspect for any solid particles.[7]

  • Filter: Take a Pasteur pipette and tightly pack a small plug of Kimwipe or glass wool into the constriction.[3][4] Do not use cotton wool, as it can leach impurities.[4]

  • Transfer to NMR Tube: Filter the solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[3] Ensure the final liquid height is appropriate for the spectrometer's coil.

  • Cap and Label: Cap the NMR tube securely and label it clearly.[3] Avoid using paper labels on the part of the tube that enters the magnet.

Protocol 2: Manual Shimming on the Lock Signal

This protocol assumes the sample is locked and spinning (if appropriate).

  • Display Lock Signal: Open the spectrometer's shimming interface and display the lock signal level.

  • Optimize Z1 and Z2: Begin by adjusting the Z1 shim to maximize the lock level. Then, adjust Z2 to maximize the lock level. This process is iterative; you will need to go back and forth between Z1 and Z2 several times until no further improvement is seen.[9]

  • Optimize Z3 and Z4: Once Z1 and Z2 are optimized, move to the higher-order Z shims, Z3 and Z4. Adjust each to maximize the lock level, iterating between them and occasionally re-checking Z1/Z2.[12]

  • Optimize On-Axis Shims (X, Y): After the Z-shims are optimized, adjust the on-axis shims X, Y, XZ, and YZ in complementary pairs (e.g., adjust X then Y; adjust XZ then YZ) to further maximize the lock signal.[9]

  • Assess Lineshape: Acquire a quick 1-scan spectrum and examine the lineshape of a strong singlet (e.g., residual solvent peak). The peak should be sharp and symmetrical (Lorentzian). If the lineshape is poor, further refinement of the shims is necessary.

References

Technical Support Center: Overcoming Catalyst Deactivation in Propene-1-d1 Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the polymerization of propene-1-d1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound polymerization?

A1: Catalyst deactivation in this compound polymerization is mechanistically similar to that of standard propene polymerization and can be broadly categorized into chemical, thermal, and mechanical processes.[1]

  • Chemical Deactivation (Poisoning): This is the most common issue, where impurities in the reaction medium strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the monomer.[1] Common poisons include water, oxygen, carbon monoxide (CO), carbon dioxide (CO2), sulfur compounds, and polar compounds like alcohols, ketones, and amines.[2][3] These impurities can originate from the monomer feed, solvent, or reactor environment.

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the catalyst support material to collapse or the active metal particles to agglomerate.[1] This leads to a reduction in the active surface area and, consequently, a loss of catalytic activity. This is a significant concern in the highly exothermic process of olefin polymerization.

  • Mechanical Deactivation (Fouling/Encapsulation): This occurs when the polymer product builds up on the catalyst surface, blocking active sites and pores.[1][2] This can be exacerbated by poor mixing, high polymer concentration, and suboptimal reaction conditions.[2] In some cases, by-products of the reaction can also contribute to fouling.

Q2: Are there any specific deactivation concerns related to the use of this compound?

A2: While the fundamental deactivation mechanisms remain the same, the use of an isotopically labeled monomer like this compound warrants consideration of potential kinetic isotope effects (KIE). The C-D bond is stronger than a C-H bond, which could subtly influence the rates of certain side reactions that lead to deactivation. For instance, if a deactivation pathway involves the cleavage of a C-H bond on the monomer, the corresponding reaction with this compound might be slower. However, for most common deactivation pathways, such as poisoning by external impurities, the isotopic labeling of the monomer is not expected to have a significant impact.

Q3: How do Ziegler-Natta and metallocene catalysts differ in their susceptibility to deactivation?

A3: Both Ziegler-Natta and metallocene catalysts are susceptible to deactivation, but they can exhibit different sensitivities to various deactivation pathways.

  • Ziegler-Natta (ZN) Catalysts: These are multi-site catalysts and are generally robust and cost-effective.[4] However, their multiple active sites can have varying sensitivities to poisons. The addition of electron donors, used to control stereospecificity, can also influence catalyst activity, sometimes leading to a decrease in the number of active centers.[5]

  • Metallocene Catalysts: These are single-site catalysts, which allows for the production of polymers with a narrow molecular weight distribution and uniform comonomer incorporation.[4][6] This single-site nature can make them more susceptible to poisons, as the deactivation of a single site has a more direct impact on the overall catalytic performance. However, their well-defined structure allows for more systematic modification to improve stability. Metallocene catalysts can have a longer lifetime in the reactor due to exceptional activation technology.[4]

Q4: What is the relevance of catalyst deactivation to drug development?

A4: For drug development professionals, particularly those working with polymer-based drug delivery systems, medical devices, and pharmaceutical packaging, catalyst deactivation is a critical concern for several reasons:

  • Polymer Purity and Biocompatibility: Deactivated catalyst fragments can remain in the final polymer product as residues.[7] These residues, often containing metals like titanium, zirconium, and aluminum, can leach out of the polymer matrix over time.[8] In medical applications, these leachable impurities can pose a toxicological risk and affect the biocompatibility of the device or packaging.[8][9] ISO 10993-18 provides a framework for the chemical characterization of medical device materials, including the analysis of leachables.[9]

  • Control of Polymer Properties: Catalyst deactivation can lead to changes in the polymer's molecular weight, molecular weight distribution, and stereoregularity.[3][6] These properties are crucial for the performance of drug delivery systems, where they can influence drug release kinetics, and for medical devices, where they determine mechanical strength and degradation rates.

  • Process Consistency and Validation: A stable and predictable polymerization process is essential for manufacturing medical-grade polymers with consistent properties. Uncontrolled catalyst deactivation can lead to batch-to-batch variability, complicating process validation and regulatory approval.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during this compound polymerization.

Issue 1: Rapid Loss of Polymerization Activity

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze monomer and solvent for impurities (e.g., water, oxygen, CO, CO2, sulfur compounds) using appropriate analytical techniques (e.g., GC-MS).Purify monomer and solvent streams using purification columns (e.g., molecular sieves, deoxo catalysts). Ensure a leak-tight reactor system and use high-purity inert gas.
Thermal Runaway Monitor reactor temperature profile. A sharp, uncontrolled increase in temperature indicates a runaway reaction.Improve heat removal from the reactor by optimizing coolant flow and agitator speed. Consider a pre-polymerization step at a lower temperature to better control the initial high activity of the catalyst.[10]
Incorrect Cocatalyst/Catalyst Ratio Verify the concentrations and addition amounts of the catalyst and cocatalyst (e.g., MAO, trialkylaluminum).Optimize the cocatalyst to catalyst ratio according to the catalyst manufacturer's recommendations or through experimental optimization.

Issue 2: Gradual Decrease in Polymerization Rate Over Time

Potential Cause Diagnostic Check Recommended Solution
Slow Poisoning Long-term monitoring of feed streams for trace impurities. Analyze the deactivated catalyst for the presence of poisons.Implement more rigorous purification of all reactants and the reactor environment.
Fouling/Encapsulation Observe for polymer buildup on reactor walls, agitator, and probes. Analyze polymer morphology for signs of particle agglomeration.Optimize reactor mixing to prevent dead zones. Adjust polymerization conditions (temperature, pressure, monomer concentration) to control polymer solubility and morphology.[2] Consider the use of anti-fouling agents.
Catalyst Site Transformation Characterize the polymer produced over time for changes in molecular weight distribution and stereoregularity.This may be an inherent property of the catalyst system. Consult catalyst literature for stability data or consider a different catalyst system with improved stability.

Issue 3: Inconsistent Polymer Properties (e.g., Molecular Weight, Polydispersity)

Potential Cause Diagnostic Check Recommended Solution
Multiple Deactivation Pathways A combination of the checks listed above. Analyze the polymer for a broad molecular weight distribution which may indicate different deactivation processes affecting different active sites.Address each potential cause systematically, starting with the most likely (e.g., poisoning).
Non-uniform Temperature Profile Use multiple temperature probes within the reactor to map the temperature distribution.Improve reactor mixing and heat transfer to ensure a uniform temperature throughout the reactor.
Fluctuations in Monomer/Comonomer Concentration Monitor the feed rates and reactor concentrations of all monomers.Ensure precise and stable control of all reactant feed systems.

Section 3: Quantitative Data on Catalyst Deactivation

Understanding the quantitative impact of various factors on catalyst performance is crucial for optimizing polymerization processes.

Table 1: Effect of Poisons on Ziegler-Natta Catalyst Activity in Propylene Polymerization

PoisonConcentration (ppm)Productivity Loss (%)Reference
Diethylamine17020[3]
Dimethylamine14019.57[3]
Hydrogen Sulfide0.1 - 0.55 - 22[11]
Carbonyl Sulfide0.012 - 0.065 - 22[11]
Acetylene0.15 - 3.55 - 22[11]
Oxygen0.55 - 6.15 - 22[11]
Carbon Dioxide0.10 - 3.05 - 22[11]

Table 2: Comparative Performance of Ziegler-Natta and Metallocene Catalysts

Catalyst TypeKey CharacteristicsDeactivation Tendencies
Ziegler-Natta Multi-site, robust, cost-effective, broader molecular weight distribution.[4][6]Susceptible to poisoning by a wide range of compounds. Activity can be influenced by internal and external electron donors.
Metallocene Single-site, produces polymers with narrow molecular weight distribution, good comonomer incorporation.[4][6]Highly sensitive to poisons due to single-site nature. Can offer longer catalyst lifetime with advanced activation technology.[4]

Section 4: Experimental Protocols

Protocol 1: Troubleshooting Workflow for Catalyst Deactivation

This protocol outlines a systematic approach to identifying the root cause of catalyst deactivation.

G start Decline in Polymerization Activity Observed check_temp Review Reactor Temperature Profile start->check_temp is_runaway Thermal Runaway? check_temp->is_runaway check_feeds Analyze Monomer/Solvent Purity is_runaway->check_feeds No improve_cooling Solution: Improve Heat Transfer, Optimize Reaction Conditions is_runaway->improve_cooling Yes is_poisoned Impurities Detected? check_feeds->is_poisoned check_fouling Inspect Reactor for Fouling is_poisoned->check_fouling No purify_feeds Solution: Purify Feed Streams, Ensure Inert Atmosphere is_poisoned->purify_feeds Yes is_fouled Fouling Observed? check_fouling->is_fouled check_params Verify Catalyst/Cocatalyst Ratio and Addition Procedure is_fouled->check_params No optimize_mixing Solution: Optimize Mixing, Consider Anti-Fouling Agents is_fouled->optimize_mixing Yes is_param_error Procedural Error? check_params->is_param_error inherent_decay Investigate Inherent Catalyst Decay is_param_error->inherent_decay No correct_procedure Solution: Correct Dosing Procedure, Recalculate Ratios is_param_error->correct_procedure Yes

A logical workflow for troubleshooting catalyst deactivation.

Protocol 2: Analysis of Catalyst Residues in Polypropylene for Medical Applications

This protocol provides a general workflow for quantifying catalyst residues in a polymer matrix, a critical step for ensuring the safety of medical devices and drug delivery systems.

  • Sample Preparation:

    • Obtain a representative sample of the polypropylene product.

    • The polymer can be dissolved in a suitable solvent (e.g., xylene at elevated temperatures) or subjected to acid digestion to bring the inorganic catalyst residues into solution.

  • Analytical Technique Selection:

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace and ultra-trace metal concentrations (e.g., Ti, Zr, Al).

    • Atomic Absorption Spectroscopy (AAS): A robust technique for quantifying specific metals.

    • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for screening and quantifying elemental composition.

  • Quantification:

    • Prepare a series of calibration standards of the metals of interest in a matrix that matches the sample solution as closely as possible.

    • Analyze the prepared sample solutions using the chosen analytical instrument.

    • Quantify the concentration of catalyst residues in the original polymer sample based on the calibration curve.

  • Toxicological Risk Assessment:

    • Compare the quantified levels of leachable catalyst residues to established safety thresholds and regulatory limits for medical devices and pharmaceutical packaging.

G start Polymer Sample digestion Acid Digestion or Solvent Dissolution start->digestion analysis Instrumental Analysis (ICP-MS, AAS, or XRF) digestion->analysis quantification Quantification using Calibration Standards analysis->quantification risk_assessment Toxicological Risk Assessment quantification->risk_assessment

Workflow for analyzing catalyst residues in polypropylene.

Section 5: Signaling Pathways and Logical Relationships

Catalyst Deactivation Pathways

The following diagram illustrates the main pathways through which a catalyst active site can become deactivated.

G cluster_poisoning Poisoning cluster_fouling Fouling cluster_sintering Sintering active_site Active Catalyst Site deactivated_site Deactivated Site poison Impurities (H2O, O2, CO, etc.) poison->active_site Adsorption polymer Polymer Chain polymer->active_site Encapsulation heat Excessive Heat heat->active_site Agglomeration/ Support Collapse

References

Technical Support Center: Accurate Quantification of Propene-1-d1 in Gas Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of propene-1-d1 in various gas mixtures. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and precision of your analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the accurate quantification of this compound in a gas mixture?

A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely recommended technique for the accurate quantification of this compound. This is due to its ability to separate this compound from other components in the gas mixture and provide mass-specific detection, which is crucial for distinguishing between isotopologues. Gas chromatography with a flame ionization detector (GC-FID) can also be used, particularly for determining the total concentration of propene.[1][2]

Q2: Why is isotopic labeling, such as in this compound, important in research and drug development?

A2: Isotopic labeling is a powerful tool used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and as an internal standard in quantitative analysis. In drug development, deuterated compounds can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties. Accurate quantification of these labeled compounds is therefore critical.

Q3: What are the key considerations for choosing an internal standard for this compound quantification?

A3: An ideal internal standard should be a stable, isotopically labeled analog of the analyte that is not present in the sample. For this compound, a suitable internal standard could be a different isotopologue of propene, such as propene-d6 or ¹³C₃-propene. The internal standard should have similar chemical and physical properties to this compound to account for variations in sample preparation, injection, and ionization.[3][4]

Q4: Can spectroscopic methods like Infrared (IR) or Raman spectroscopy be used for quantification?

A4: Both IR and Raman spectroscopy can be used for the quantification of propene, as they provide characteristic vibrational spectra.[5][6][7][8] However, for gas mixtures with multiple components, spectral overlap can be a significant challenge. These methods are often better suited for real-time monitoring or for simpler gas matrices. For accurate quantification in complex mixtures, GC-MS is generally preferred.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column.[9][10] 2. Dead volume in the system (e.g., poor column installation).[11] 3. Column contamination.[12]1. Use a deactivated inlet liner and a column suitable for light hydrocarbons. 2. Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut. 3. Bake out the column or, if severely contaminated, replace it.
Ghost Peaks 1. Contaminated syringe or sample loop. 2. Septum bleed.[13] 3. Carryover from a previous injection.1. Thoroughly clean the syringe or sample loop. 2. Use a high-quality, low-bleed septum and ensure the injection port temperature is appropriate. 3. Run a blank solvent injection to identify and eliminate the source of carryover.
Retention Time Shifts 1. Leak in the gas lines or at the septum.[12] 2. Inconsistent oven temperature. 3. Changes in carrier gas flow rate.[9]1. Perform a leak check of the entire system. 2. Verify the oven temperature with a calibrated thermometer. 3. Check and adjust the carrier gas flow rate.
Poor Resolution 1. Incorrect column choice. 2. Inappropriate oven temperature program. 3. Column degradation.[10]1. Select a column with a stationary phase optimized for light hydrocarbon separation. 2. Optimize the temperature program to improve separation. 3. Replace the column if it is old or has been subjected to harsh conditions.
Inaccurate Quantification 1. Non-linear detector response. 2. Isotopic interference between analyte and internal standard.[3] 3. Improper calibration.1. Ensure the analyte concentration is within the linear dynamic range of the detector. 2. Choose an internal standard with a sufficient mass difference to avoid isotopic overlap. 3. Prepare a multi-point calibration curve and ensure it is linear over the expected concentration range.

Troubleshooting Logic for Inaccurate Quantification

G start Start: Inaccurate Quantification q1 Is the calibration curve linear (R² > 0.99)? start->q1 s1 Prepare fresh calibration standards and re-run the calibration curve. q1->s1 No q2 Are you using an appropriate internal standard (IS)? q1->q2 Yes s1->q1 s2 Select an IS with similar properties to the analyte and a sufficient mass difference. q2->s2 No q3 Is there evidence of chromatographic issues (e.g., peak tailing, co-elution)? q2->q3 Yes s2->q2 s3 Refer to the GC troubleshooting guide to resolve chromatographic problems. q3->s3 Yes q4 Are the MS parameters optimized for this compound? q3->q4 No s3->q3 s4 Optimize MS parameters (e.g., ionization energy, selected ions) for sensitivity and specificity. q4->s4 No end_node Quantification should now be accurate. q4->end_node Yes s4->q4

Caption: Troubleshooting flowchart for inaccurate quantification.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol outlines a general procedure for the quantification of this compound in a gas mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary column suitable for light hydrocarbon analysis (e.g., PLOT column).

  • Gas-tight syringe or a gas sampling valve.

  • Certified gas standards of this compound and an appropriate internal standard (e.g., propene-d6).

  • High-purity carrier gas (e.g., Helium).

2. GC-MS Parameters The following parameters are a starting point and should be optimized for your specific instrument and application.

Parameter Setting
GC Inlet Temperature 150 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40 °C (hold for 2 min), then ramp to 150 °C at 10 °C/min
MS Transfer Line Temp 200 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound: m/z 43; Propene-d6 (IS): m/z 48

3. Calibration

  • Prepare a series of calibration standards by diluting the certified this compound gas standard in a suitable matrix gas.

  • Spike each calibration standard and sample with a known amount of the internal standard.

  • Analyze each calibration standard in triplicate to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

4. Sample Analysis

  • Introduce the gas sample into the GC using a gas-tight syringe or a gas sampling valve.

  • Acquire the data in SIM mode.

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation & Calibration cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_cal Prepare Calibration Standards add_is Add Internal Standard to Samples & Standards prep_cal->add_is inject Inject Sample/Standard into GC add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate this compound Concentration calibrate->quantify

Caption: Workflow for GC-MS quantification of this compound.

Quantitative Data Summary

The performance of analytical methods for the quantification of light hydrocarbons can vary depending on the specific instrumentation and experimental conditions. The following table provides typical performance characteristics for GC-based methods.

Analytical Method Analyte Typical Detection Limit Typical Precision (%RSD) Reference
GC-MS Impurities in Ethylene/PropyleneLow ppb range1.95% - 9.31%[1]
GC-PDHID Permanent Gases in Propyleneppm to ppb range< 5%[14]
GC-FID Propene in Airppm rangeNot specified[2]

Note: The detection limits and precision for this compound are expected to be in a similar range to those of propene and other light hydrocarbons. However, empirical determination is necessary for specific instrumentation and matrices.

References

Preventing side reactions in propene-1-d1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during experiments involving propene-1-d1.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when working with this compound?

A1: The primary side reactions of concern are:

  • Deuterium Scrambling/H-D Exchange: The deuterium label can migrate to other positions on the propene molecule or be lost entirely through exchange with protic solvents or reagents. This can be catalyzed by traces of acid, base, or metal catalysts.

  • Isomerization: this compound can isomerize to other deuterated propene isomers, such as propene-2-d1 or propene-3-d1.

  • Oligomerization/Polymerization: Propene can react with itself to form dimers, trimers, or higher oligomers, especially in the presence of acid catalysts or at elevated temperatures.

  • Formation of Saturated Byproducts: Hydrogenation or hydration of the double bond can lead to the formation of propane-d1 or propan-2-ol-d1, respectively.

  • Oxidation: If oxygen is not rigorously excluded, oxidation can lead to the formation of propylene oxide, acrolein, or other oxygenated byproducts.[1]

Q2: How can I minimize deuterium scrambling in my this compound reaction?

A2: To minimize deuterium scrambling:

  • Use aprotic, anhydrous solvents.

  • Ensure all reagents and glassware are thoroughly dried to remove any traces of water.

  • Use non-protic acids or bases if a catalyst is required.

  • Keep reaction temperatures as low as possible.

  • Minimize reaction times.

  • Consider using a catalyst system known for low H-D exchange, such as certain transition metal complexes.[2]

Q3: What are the typical impurities found in a this compound sample, and how can they be removed?

A3: Typical impurities can include:

  • Residual starting materials from the synthesis.

  • Other deuterated isomers of propene.

  • Propane: Often present in small amounts in propene feedstocks.

  • Other hydrocarbons: Such as ethane, ethene, and butanes.[3][4]

  • Sulfur compounds: Such as hydrogen sulfide (H₂S) and carbonyl sulfide (COS), which can poison catalysts.[5][6]

Purification can be achieved by:

  • Low-temperature fractional distillation: To separate components with different boiling points.

  • Preparative gas chromatography (GC): For high-purity separation.

  • Adsorption: Using molecular sieves or activated alumina to remove water and other polar impurities.

Q4: How can I accurately determine the isotopic and chemical purity of my this compound sample?

A4: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and determine their mass-to-charge ratio, which will confirm the presence of the deuterium label and identify impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To determine the position and extent of deuteration.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): For quantifying hydrocarbon impurities.[3][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of Deuterium Label (Low Isotopic Purity) - Presence of protic impurities (e.g., water, alcohols) in the reaction mixture.- Use of protic solvents.- Acid or base-catalyzed H-D exchange.- High reaction temperatures promoting exchange.- Rigorously dry all solvents, reagents, and glassware.- Use aprotic solvents.- Use non-protic acids or bases if catalysis is necessary.- Run the reaction at the lowest effective temperature.
Presence of Isomeric Impurities (e.g., propene-2-d1) - Isomerization catalyzed by acid, base, or metal surfaces.- High reaction temperatures.- Neutralize any acidic or basic residues.- Use catalysts known for high regioselectivity.- Optimize reaction temperature to minimize isomerization.
Low Yield of this compound - Incomplete reaction.- Oligomerization or polymerization of the product.- Loss of gaseous product during workup.- Monitor reaction progress by GC to determine optimal reaction time.- Avoid strong acid catalysts and high temperatures.- Use a closed system with a cold trap to collect the volatile product.
Presence of Propane in the Product - Hydrogenation of the double bond.- Impurity in the starting propene.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude hydrogen.- Use high-purity starting materials.
Catalyst Deactivation - Presence of sulfur compounds (H₂S, COS) or other poisons in the propene feed.[5][6]- Purify the propene gas by passing it through an appropriate adsorbent bed before use.

Experimental Protocols

General Protocol for the Synthesis of this compound via Catalytic Transfer Hydrodeuteration

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Materials:

  • Propyne (liquefied)

  • Deuterated methanol (MeOD)

  • Palladium on calcium carbonate (Pd/CaCO₃), Lindlar's catalyst

  • Anhydrous, aprotic solvent (e.g., hexane or toluene)

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a bubbler.

  • Purge the entire system with inert gas.

  • Under a positive pressure of inert gas, add the anhydrous solvent to the flask, followed by the Pd/CaCO₃ catalyst.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense a known amount of propyne into the reaction flask.

  • Slowly add a stoichiometric amount of deuterated methanol to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature while stirring.

  • Monitor the reaction progress by taking aliquots from the headspace and analyzing by GC-MS.

  • Once the reaction is complete, the product this compound can be transferred to a collection vessel by gentle heating and passing the gas through a drying agent (e.g., CaCl₂) and a cold trap (-78 °C) to collect the product.

3. Purification:

  • The collected this compound can be further purified by low-temperature fractional distillation or preparative GC.

4. Analysis:

  • Confirm the identity and isotopic purity of the product using GC-MS and NMR spectroscopy.

  • Quantify chemical purity using GC-FID.

Data Presentation

Table 1: Typical Hydrocarbon Impurities in High-Purity Propylene

Impurity Typical Concentration (ppm) Analytical Method
Propane< 1000GC-FID, GC-MS
Ethane< 100GC-FID, GC-MS
Ethene< 50GC-FID, GC-MS
Methane< 20GC-FID, GC-MS
Butanes< 10GC-FID, GC-MS
Acetylene< 5GC-FID, GC-MS
Propadiene< 5GC-FID, GC-MS

Data is representative and may vary depending on the source and grade of propylene.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Solutions Problem Unexpected Side Product or Low Purity Analysis Analyze by GC-MS and NMR Problem->Analysis Isotopic_Scrambling Isotopic Scrambling Detected? Analysis->Isotopic_Scrambling Isomerization Isomerization Detected? Isotopic_Scrambling->Isomerization No Dry_Reagents Dry Solvents/Reagents Use Aprotic Conditions Isotopic_Scrambling->Dry_Reagents Yes Other_Impurities Other Impurities Detected? Isomerization->Other_Impurities No Optimize_Catalyst Optimize Catalyst and Temperature Isomerization->Optimize_Catalyst Yes Purify_Starting_Materials Purify Starting Materials and Product Other_Impurities->Purify_Starting_Materials Yes

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Experimental_Workflow Start Start: Assemble Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Reagents Add Solvent, Catalyst, and Propyne Inert_Atmosphere->Add_Reagents Add_Deuterium_Source Add Deuterated Reagent Add_Reagents->Add_Deuterium_Source Reaction React and Monitor by GC-MS Add_Deuterium_Source->Reaction Product_Collection Collect Gaseous Product in Cold Trap Reaction->Product_Collection Purification Purify by Distillation/Prep GC Product_Collection->Purification Analysis Analyze Final Product (GC-MS, NMR) Purification->Analysis End End: Store Product Appropriately Analysis->End

Caption: General experimental workflow for this compound synthesis.

References

Optimizing temperature and pressure for propene-1-d1 reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for reactions involving propene-1-d1. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key processes to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through several primary routes, including:

  • Catalytic deuteration of propyne: This method involves the selective addition of deuterium across one of the triple bonds of propyne using a suitable catalyst.

  • Deuterium-hydrogen exchange on propene: This involves the exchange of a specific hydrogen atom on the propene molecule with a deuterium atom, often facilitated by a metal catalyst.

  • Isomerization of other deuterated C3 isomers: For example, the controlled isomerization of CH₃CD=CH₂ can yield this compound.

Q2: Which catalysts are most effective for the selective synthesis of this compound?

A2: The choice of catalyst is crucial for achieving high selectivity. Commonly used catalysts include:

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead): Traditionally used for the syn-hydrogenation of alkynes to cis-alkenes, it can be adapted for deuteration.

  • Copper-based catalysts: These have shown utility in the catalytic reaction of propene with deuterium.[1]

  • Platinum-based catalysts: Supported platinum catalysts are also employed for the deuteration of alkenes.

Q3: What are the typical temperature and pressure ranges for this compound synthesis?

A3: Optimal temperature and pressure are highly dependent on the chosen synthetic route and catalyst.

  • Temperature: Generally, lower temperatures are favored to prevent over-reduction to propane-d2 and to enhance selectivity. For catalytic deuteration of propyne, temperatures are often kept low. For exchange reactions, a moderate temperature may be required to facilitate the exchange without promoting side reactions.

  • Pressure: The partial pressure of deuterium gas is a critical parameter. Higher pressures can increase the reaction rate but may also lead to non-selective deuteration and over-reduction. Optimization is key and often involves pressures slightly above atmospheric.

Q4: How can I monitor the progress and confirm the successful synthesis of this compound?

A4: A combination of analytical techniques is recommended:

  • Deuterium NMR (²H NMR): This is a direct method to confirm the incorporation and position of deuterium in the molecule.[2]

  • Proton NMR (¹H NMR): The disappearance or reduction in the intensity of the signal corresponding to the proton at the C1 position can indicate successful deuteration.[3][4]

  • Mass Spectrometry (MS): An increase in the molecular weight by one mass unit (compared to unlabeled propene) confirms the incorporation of a single deuterium atom.

  • Gas Chromatography (GC): Can be used to separate the product from starting materials and byproducts, allowing for quantification of purity and yield.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and use of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inactive or poisoned catalyst.- Suboptimal temperature or pressure.- Inefficient mixing of reactants.- Presence of impurities in the starting materials or deuterium gas.- Activate the catalyst prior to use (e.g., reduction under H₂ or D₂).- Systematically vary the temperature and deuterium pressure to find the optimal range.- Ensure vigorous stirring or agitation of the reaction mixture.- Use high-purity starting materials and deuterium gas.
Poor Selectivity (Formation of Propane-d2 or other Isotopologues) - Over-active catalyst.- High reaction temperature or pressure.- Prolonged reaction time.- Use a partially deactivated ("poisoned") catalyst (e.g., Lindlar's catalyst).- Lower the reaction temperature and/or the partial pressure of deuterium.- Monitor the reaction closely and stop it once the desired conversion is reached.
Isomerization of the Double Bond - Presence of acidic or basic sites on the catalyst support.- High reaction temperatures.- Use a neutral catalyst support (e.g., high-purity charcoal, barium sulfate).- Conduct the reaction at the lowest effective temperature.
Incomplete Deuteration - Insufficient deuterium source.- Short reaction time.- Catalyst deactivation.- Ensure a sufficient stoichiometric excess of the deuterium source.- Increase the reaction time while monitoring for side reactions.- Add fresh catalyst or regenerate the existing catalyst.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound. Note: These are starting points and require optimization for specific experimental setups and desired outcomes.

Protocol 1: Catalytic Deuteration of Propyne

This protocol outlines the selective deuteration of propyne to yield this compound.

Materials:

  • Propyne gas

  • Deuterium gas (D₂)

  • Lindlar's catalyst (or other suitable selective catalyst)

  • Anhydrous, inert solvent (e.g., hexane, toluene)

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • Catalyst Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), suspend the Lindlar's catalyst in the anhydrous solvent.

  • Purging: Purge the system with deuterium gas several times to remove any residual air and inert gas.

  • Introduction of Reactants: Cool the reaction vessel to the desired temperature (e.g., 0 °C to room temperature). Introduce a known amount of propyne gas into the vessel while stirring vigorously.

  • Deuteration: Pressurize the vessel with deuterium gas to the desired pressure (e.g., 1-5 atm). Maintain a constant D₂ pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC, ¹H NMR, or MS.

  • Work-up: Once the desired conversion is achieved, stop the reaction by venting the excess deuterium gas and purging the system with an inert gas. Filter the reaction mixture to remove the catalyst. The resulting solution contains this compound.

Optimization Parameters:

  • Temperature: Investigate a range from -10 °C to 30 °C.

  • Pressure: Vary the deuterium gas pressure from 1 atm to 10 atm.

  • Catalyst Loading: Optimize the catalyst-to-substrate ratio.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Purity of Reagents start->check_purity catalyst_inactive Catalyst Inactive/Poisoned? check_catalyst->catalyst_inactive conditions_suboptimal Temp/Pressure Suboptimal? check_conditions->conditions_suboptimal purity_issue Impurities Present? check_purity->purity_issue catalyst_inactive->check_conditions No activate_catalyst Action: Activate/Replace Catalyst catalyst_inactive->activate_catalyst Yes conditions_suboptimal->check_purity No optimize_conditions Action: Systematically Vary Temp/Pressure conditions_suboptimal->optimize_conditions Yes purify_reagents Action: Use High-Purity Reagents purity_issue->purify_reagents Yes end Improved Yield purity_issue->end No activate_catalyst->end optimize_conditions->end purify_reagents->end

Caption: Troubleshooting workflow for low this compound yield.

Reaction Pathway for Catalytic Deuteration of Propyne

Deuteration_Pathway cluster_reaction Reaction Steps Propyne Propyne (CH3C≡CH) Adsorption Adsorption of Propyne and D2 on Catalyst Propyne->Adsorption Catalyst Catalyst Surface Catalyst->Adsorption D2 D2 D2->Adsorption Deuterium_Addition Stepwise Addition of Deuterium Adsorption->Deuterium_Addition Selective Desorption Desorption of this compound Deuterium_Addition->Desorption Propane_d2 Over-reduction (Propane-d2) Deuterium_Addition->Propane_d2 Non-selective Propene_d1 This compound (CH3CH=CHD) Desorption->Propene_d1

Caption: Pathway for propyne deuteration to this compound.

References

Dealing with impurities in commercial propene-1-d1 sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for commercial propene-1-d1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, purification, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound sources?

A1: Commercial this compound can contain both chemical and isotopic impurities.

  • Chemical Impurities: These are often similar to those found in high-purity propylene and can include other hydrocarbons such as methane, ethane, ethylene, propane, cyclopropane, butanes, propadiene, and acetylene.[1][2] Sulfur-containing compounds like hydrogen sulfide (H₂S) and carbonyl sulfide (COS) may also be present in trace amounts.[3][4]

  • Isotopic Impurities: Due to the nature of deuterium labeling processes, isotopic impurities are common. These include:

    • Undeuterated propene (propene-d0): Propene molecules with no deuterium.

    • Multiply deuterated propene (propene-d2, d3, etc.): Propene molecules with more than one deuterium atom.

    • Positional isomers: Propene molecules where the deuterium is in a different position (e.g., propene-2-d1, propene-3-d1).

Q2: How do these impurities affect my experiments?

A2: The impact of impurities depends on your specific application:

  • Polymerization: Trace impurities like acetylene and dienes can deactivate polymerization catalysts, reduce the rate of polymerization, and adversely affect the quality of the resulting polymer.[1]

  • Spectroscopy (NMR, Mass Spectrometry): Isotopic impurities can complicate spectral analysis, making it difficult to accurately determine isotopic enrichment and positional purity. Chemical impurities can introduce extraneous signals.

  • Kinetic Isotope Effect (KIE) Studies: The presence of undeuterated or multiply deuterated species can significantly alter the observed kinetic isotope effect, leading to inaccurate mechanistic interpretations.[5][6][7][8]

  • Metabolic Tracer Studies: Isotopic impurities can interfere with the accurate tracking of metabolic pathways.

Q3: How can I assess the purity of my this compound source?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile chemical impurities.[9][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are powerful tools for determining the isotopic purity and the position of the deuterium label.[11][14][15] Quantitative NMR (qNMR) can be used to determine the absolute purity.[3][14][16]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Useful for quantifying hydrocarbon impurities.[1]

Troubleshooting Guides

Issue 1: Unexpected Results in Polymerization Reactions

Q: My polymerization reaction with this compound is showing low yield and catalyst deactivation. What could be the cause?

A: This is a common issue often linked to impurities in the monomer feed.

Troubleshooting Steps:

  • Analyze for Common Catalyst Poisons: Use GC-MS to check for the presence of acetylene, propadiene, and other dienes, which are known to poison polymerization catalysts.[1]

  • Check for Sulfur Compounds: If your this compound source is from a petrochemical feedstock, it may contain trace amounts of H₂S or COS, which are also detrimental to many catalysts.[3][4]

  • Purify the Monomer: If impurities are detected, you will need to purify the this compound before use. See the experimental protocols section for detailed purification methods.

Issue 2: Inconsistent or Unexpected Kinetic Isotope Effects (KIEs)

Q: The KIE I'm measuring is not consistent with the expected value for a C-D bond cleavage. Why might this be happening?

A: Inaccurate KIE measurements are often due to isotopic impurities or experimental artifacts.

Troubleshooting Steps:

  • Determine Isotopic Purity: Use quantitative ¹H and/or ²H NMR to accurately determine the isotopic enrichment of your this compound. The presence of undeuterated propene will lower the observed KIE.

  • Evaluate for Deuterium Scrambling: Under certain catalytic or thermal conditions, the deuterium atom can migrate to other positions on the propene molecule. This "scrambling" can alter the reaction mechanism and the observed KIE. Analyze the product distribution via NMR or MS to check for deuterium scrambling.

  • Review Experimental Conditions: Ensure that your reaction conditions are not causing unintended side reactions or degradation of the this compound.

Issue 3: Difficulty in Analyzing Isotopic Purity by Mass Spectrometry

Q: I'm having trouble interpreting the mass spectrum of my this compound sample to determine its isotopic purity. The fragmentation pattern is confusing.

A: The fragmentation of deuterated compounds in a mass spectrometer can be complex and may not follow the same patterns as their undeuterated counterparts.[17]

Troubleshooting Steps:

  • Obtain a Reference Spectrum: If possible, find a reference mass spectrum for this compound under the same ionization conditions.

  • Consider Deuterium Rearrangement: During ionization and fragmentation, deuterium atoms can sometimes rearrange, leading to unexpected fragment ions.

  • Use a Soft Ionization Technique: If using electron ionization (EI), which causes extensive fragmentation, consider a softer ionization method like chemical ionization (CI) to increase the abundance of the molecular ion.

  • Complement with NMR: NMR is often a more reliable technique for determining isotopic purity and position due to its non-destructive nature and clearer spectral interpretation.[14][15]

Quantitative Data Summary

The following tables summarize typical impurity levels and analytical parameters. Please note that specific values can vary significantly between suppliers and batches.

Table 1: Common Chemical Impurities in Propene (and likely in this compound)

ImpurityTypical Concentration Range (ppm)Analytical Method
Methane1 - 100GC-FID, GC-MS
Ethane1 - 100GC-FID, GC-MS
Ethylene1 - 50GC-FID, GC-MS
Propane10 - 500GC-FID, GC-MS
Acetylene< 10GC-FID, GC-MS
Propadiene< 10GC-FID, GC-MS
Butanes1 - 20GC-FID, GC-MS
Hydrogen Sulfide (H₂S)< 1GC-PFPD, GC-SCD
Carbonyl Sulfide (COS)< 1GC-PFPD, GC-SCD

Table 2: Isotopic Purity Specifications for Commercial this compound

ParameterSpecificationAnalytical Method
Isotopic Enrichment (D atom %)Typically > 98%NMR, MS
Propene-d0 Content< 2%NMR, MS
Propene-d2 Content< 1%NMR, MS

Key Experimental Protocols

Protocol 1: Quality Control of Commercial this compound using GC-MS

Objective: To identify and quantify chemical impurities in a cylinder of this compound.

Methodology:

  • Gas Sampling:

    • Use a gas-tight syringe or a gas sampling valve to introduce a known volume of this compound from the cylinder into the GC-MS.

    • Ensure all transfer lines are inert and have been purged to prevent contamination.

  • GC Separation:

    • Column: Use a PLOT (Porous Layer Open Tubular) column, such as an Al₂O₃/KCl or a Carboxen-1006, which provides good resolution for light hydrocarbons.[2]

    • Oven Program: Start at a low temperature (e.g., 40 °C) to resolve methane and ethane, and then ramp to a higher temperature (e.g., 200 °C) to elute heavier hydrocarbons.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Detection:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 200.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to those of a certified gas calibration standard.

Protocol 2: Purification of this compound using the Freeze-Pump-Thaw Method

Objective: To remove volatile chemical impurities from a small quantity of this compound for a high-purity experiment.[6][17][18][19]

Methodology:

  • Condensation:

    • Connect a Schlenk flask to a vacuum line.

    • Cool the flask in a liquid nitrogen bath.

    • Slowly introduce the gaseous this compound into the flask; it will condense as a solid.

  • Freeze:

    • Once a sufficient amount has been collected, close the flask to the gas source and ensure the contents are completely frozen.

  • Pump:

    • Open the flask to the vacuum line to pump away any non-condensable gases (like methane or residual air).

  • Thaw:

    • Close the flask to the vacuum line.

    • Remove the liquid nitrogen bath and allow the this compound to thaw. As it thaws, dissolved gases will be released into the headspace.

  • Repeat:

    • Repeat the freeze-pump-thaw cycle at least three times to ensure all volatile impurities are removed.

  • Transfer:

    • The purified this compound can then be transferred as a gas to your reaction vessel.

Visualizations

Experimental_Workflow_for_Propene_1_d1_Purification_and_Analysis cluster_procurement Procurement cluster_analysis Initial Quality Control cluster_decision Purity Assessment cluster_purification Purification cluster_final_qc Final Quality Control cluster_experiment Experiment Commercial_Source Commercial this compound Cylinder GCMS_Analysis GC-MS Analysis for Chemical Impurities Commercial_Source->GCMS_Analysis NMR_Analysis NMR Analysis for Isotopic Purity Commercial_Source->NMR_Analysis Purity_Check Purity Meets Experimental Requirements? GCMS_Analysis->Purity_Check NMR_Analysis->Purity_Check Freeze_Pump_Thaw Freeze-Pump-Thaw Cycles Purity_Check->Freeze_Pump_Thaw No Experiment Use in Experiment Purity_Check->Experiment Yes Prep_GC Preparative GC (Optional) Freeze_Pump_Thaw->Prep_GC For High Purity/Isotopic Separation Post_Purification_Analysis Post-Purification Analysis (GC-MS/NMR) Freeze_Pump_Thaw->Post_Purification_Analysis Prep_GC->Post_Purification_Analysis Post_Purification_Analysis->Experiment

Caption: Workflow for this compound purification and analysis.

Troubleshooting_KIE_Issues Start Unexpected Kinetic Isotope Effect (KIE) Observed Check_Isotopic_Purity Is Isotopic Purity >99%? Start->Check_Isotopic_Purity Check_Deuterium_Scrambling Evidence of Deuterium Scrambling in Products? Check_Isotopic_Purity->Check_Deuterium_Scrambling Yes Conclusion_Isotopic_Impurity Low Isotopic Purity is Affecting KIE Check_Isotopic_Purity->Conclusion_Isotopic_Impurity No Check_Side_Reactions Evidence of Side Reactions or Degradation? Check_Deuterium_Scrambling->Check_Side_Reactions No Conclusion_Scrambling Deuterium Scrambling is Altering the Mechanism Check_Deuterium_Scrambling->Conclusion_Scrambling Yes Conclusion_Side_Reactions Side Reactions are Complicating Kinetics Check_Side_Reactions->Conclusion_Side_Reactions Yes Conclusion_Reassess_Mechanism Re-evaluate Theoretical KIE and Reaction Mechanism Check_Side_Reactions->Conclusion_Reassess_Mechanism No Purify_Sample Purify this compound to Increase Isotopic Enrichment Conclusion_Isotopic_Impurity->Purify_Sample Modify_Conditions Modify Reaction Conditions to Minimize Scrambling/Side Reactions Conclusion_Scrambling->Modify_Conditions Conclusion_Side_Reactions->Modify_Conditions

Caption: Troubleshooting guide for unexpected KIE results.

References

Technical Support Center: Mass Spectrometry with Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry applications involving deuterated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common calibration issues and ensure the accuracy and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for an analyte quantified with a deuterated internal standard (IS) non-linear?

A1: Non-linear calibration curves when using deuterated internal standards can arise from several factors:

  • Isotopic Interference: Naturally occurring isotopes of your analyte can contribute to the signal of the deuterated internal standard, a phenomenon sometimes referred to as "cross-talk."[1] This becomes more significant for analytes with higher molecular weights or those containing elements with abundant heavy isotopes (e.g., chlorine, bromine).[1] At high analyte concentrations relative to the internal standard, this interference can cause a non-linear response.

  • Detector Saturation: At high concentrations, either the analyte or the internal standard can saturate the detector, leading to a non-linear response.

  • Incorrect Blank Subtraction: Improper subtraction of background or blank signals can introduce non-linearity.

  • Presence of Impurities: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, which can affect the accuracy of the calibration curve.[1]

Q2: My deuterated internal standard elutes at a slightly different retention time than my analyte. Is this a problem?

A2: Yes, a shift in retention time between the analyte and its deuterated internal standard, known as the chromatographic isotope effect , can be a significant issue.[2][3] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] If this retention time difference places the analyte and the internal standard in regions of varying matrix effects (ion suppression or enhancement), it can lead to inaccurate quantification.[4] This phenomenon is a primary cause of differential matrix effects , where the internal standard fails to compensate accurately for variations in the analyte signal.

Q3: I'm observing poor reproducibility in my results when using a deuterated internal standard. What could be the cause?

A3: Poor reproducibility can stem from the instability of the deuterium labels on your internal standard. This is often due to deuterium exchange , where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[5] This is particularly problematic for deuterium atoms located on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to carbonyl groups, as these are more prone to exchange.[6] The exchange can be influenced by pH and temperature. Storing deuterated compounds in acidic or basic solutions should generally be avoided.

Q4: How can I be sure that my deuterated internal standard is stable throughout my analytical workflow?

A4: To ensure the stability of your deuterated internal standard, you should perform a stability assessment. This involves incubating the deuterated standard in the sample matrix under the same conditions as your experimental samples for varying periods. You can then analyze these samples to check for any decrease in the deuterated signal and a corresponding increase in the signal of the unlabeled analyte. For a more detailed procedure, refer to the experimental protocol on --INVALID-LINK--.

Q5: What are the best practices for selecting and handling deuterated internal standards?

A5: Following these best practices will help ensure the quality of your results:

  • Label Position: Choose an internal standard where the deuterium labels are on stable positions, such as aromatic or aliphatic carbons, to minimize the risk of back-exchange.[6] Avoid standards with deuterium on exchangeable sites like hydroxyl, amino, or carboxyl groups.[7]

  • Number of Deuterium Atoms: A mass difference of at least three mass units between the analyte and the internal standard is generally recommended to avoid isotopic overlap.[8]

  • Isotopic and Chemical Purity: Use high-purity standards (isotopic enrichment ≥98% and chemical purity >99%) to ensure accurate quantification.[6] Always request a certificate of analysis from the supplier.

  • Co-elution: Verify that the deuterated internal standard co-elutes with the analyte to ensure it experiences the same matrix effects.[7]

  • Storage: Store deuterated standards under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation and hydrogen-deuterium exchange.[7]

  • Concentration: Use a concentration of the internal standard that is similar to the expected concentration of the analyte in the samples to ensure a comparable detector response.[7]

Troubleshooting Guides

This section provides structured guides to diagnose and resolve common calibration issues encountered when using deuterated compounds in mass spectrometry.

Issue 1: Inaccurate Quantification due to Matrix Effects

Even with a deuterated internal standard, you may experience inaccurate quantification due to matrix effects. This troubleshooting guide will help you identify and mitigate this issue.

  • Poor accuracy and precision in quality control (QC) samples.

  • Inconsistent analyte/internal standard response ratios across different sample lots.

  • Significant ion suppression or enhancement observed in post-column infusion experiments.

Troubleshooting: Inaccurate Quantification due to Matrix Effects cluster_solutions Solutions start Inaccurate Quantification Observed check_co_elution check_co_elution start->check_co_elution check_coelution Step 1: Verify Co-elution of Analyte and IS perform_pci Step 2: Perform Post-Column Infusion Experiment evaluate_dme Step 3: Quantify Differential Matrix Effects perform_pci->evaluate_dme Matrix effect observed optimize_chrom Step 4: Optimize Chromatography evaluate_dme->optimize_chrom Differential matrix effects confirmed improve_cleanup Step 5: Improve Sample Cleanup optimize_chrom->improve_cleanup Issue persists use_alternative_is Step 6: Consider Alternative Internal Standard improve_cleanup->use_alternative_is Issue persists end Quantification Improved use_alternative_is->end check_co_elution->perform_pci Co-elution confirmed Troubleshooting: Deuterium Instability and Back-Exchange cluster_solutions Solutions start Deuterium Instability Suspected check_label_position Step 1: Check Deuterium Label Position start->check_label_position evaluate_stability Step 2: Evaluate IS Stability in Matrix check_label_position->evaluate_stability Labeling is on non-labile positions modify_conditions Step 3: Modify Sample Handling Conditions evaluate_stability->modify_conditions Instability confirmed choose_new_is Step 4: Select a More Stable Internal Standard modify_conditions->choose_new_is Instability persists end IS Stability Confirmed choose_new_is->end

References

Technical Support Center: Regioselectivity in Propene-1-d1 Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for electrophilic addition reactions involving propene-1-d1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of addition reactions with this compound?

A1: Regioselectivity refers to the preference for one direction of chemical bond making or breaking over all other possible directions.[1][2][3] In the addition reaction of an unsymmetrical reagent (like H-X) to an unsymmetrical alkene like this compound, two different constitutional isomers, or regioisomers, can be formed. The reaction is regioselective if one product is formed preferentially. For this compound, the addition of H-X can result in the 'X' group adding to either carbon-1 (C1) or carbon-2 (C2) of the original double bond.

Q2: How does the deuterium on this compound affect Markovnikov's rule?

A2: Markovnikov's rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with more alkyl substituents.[4] This is because the reaction proceeds through the most stable carbocation intermediate (tertiary > secondary > primary).[5][6] The deuterium atom on C1 of this compound has a slightly stronger electron-donating inductive effect than protium (standard hydrogen). This can subtly influence the stability of the potential carbocation intermediates, but for most electrophilic additions, the primary factor remains the formation of the more stable secondary carbocation at C2. Therefore, the halogen (X) will preferentially add to C2.

Q3: What are the primary methods to control whether an addition is Markovnikov or anti-Markovnikov?

A3: The choice of reagents and reaction conditions is critical for controlling regioselectivity.

  • Markovnikov Addition: This is typically achieved by reacting the alkene with hydrogen halides (like HCl, HBr, HI) or by using acid-catalyzed hydration.[6] These conditions favor the formation of the most stable carbocation intermediate.

  • Anti-Markovnikov Addition: The two most common methods are:

    • Hydroboration-Oxidation: This reaction adds a borane across the double bond, followed by oxidation, to yield an alcohol on the less substituted carbon.[4][7]

    • Radical Addition of HBr: In the presence of peroxides (ROOR) or UV light, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[1][8][9] This effect is specific to HBr.

Q4: How can I quantitatively determine the regiomeric ratio of my products?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful technique for determining the ratio of regioisomers. By integrating the signals corresponding to unique protons in each isomer, you can calculate their relative abundance in the product mixture. For deuterated compounds, ²H (Deuterium) NMR can also be a valuable tool.

Troubleshooting Guides

Problem 1: My hydrohalogenation (H-X addition) is resulting in a poor regiomeric ratio, with significant amounts of the anti-Markovnikov product.

Possible Cause Troubleshooting Steps & Explanation
Radical Contamination (for HBr) The anti-Markovnikov addition of HBr occurs via a radical mechanism, often initiated by trace peroxides or light.[1][8] Ensure your this compound and solvent are free of peroxides. Consider storing the alkene over a radical inhibitor and running the reaction in the dark.
Kinetic vs. Thermodynamic Control In some systems, the Markovnikov product is the kinetic product (forms faster), while the anti-Markovnikov product might be more thermodynamically stable, or vice-versa.[10][11] Low reaction temperatures generally favor the kinetic product.[12][13] Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if selectivity improves.
Solvent Effects The choice of solvent can influence carbocation stability and reaction pathways.[14] Polar, protic solvents can stabilize the carbocation intermediate, favoring the Markovnikov pathway. Non-polar solvents might give different results. Ensure you are using an appropriate solvent as specified in established protocols.

Problem 2: My hydroboration-oxidation reaction is not providing good anti-Markovnikov selectivity.

Possible Cause Troubleshooting Steps & Explanation
Steric Hindrance of Borane Borane (BH₃) itself can sometimes lead to mixtures. Using a bulkier, sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane significantly enhances selectivity for addition to the sterically less hindered carbon (C1).[7]
Reaction Temperature The initial hydroboration step should be performed at a low temperature (e.g., 0 °C) to maximize selectivity. Allowing the reaction to warm prematurely can lead to isomerization of the organoborane intermediate, reducing regioselectivity.
Rate of Addition The borane reagent should be added slowly and dropwise to the alkene solution.[15] A slow addition rate helps to prevent unwanted side reactions and ensures the borane reacts at the most accessible site.

Quantitative Data Summary

The expected regioselectivity for common addition reactions to this compound is summarized below. Ratios are illustrative and can be influenced by precise experimental conditions.

ReactionReagentsExpected Major ProductTypical Regiomeric Ratio (Major:Minor)
HydrochlorinationHCl2-chloro-1-deuteropropane>95 : 5
HydrobrominationHBr (no peroxides)2-bromo-1-deuteropropane>98 : 2
Radical HydrobrominationHBr, ROOR1-bromo-1-deuteropropane>95 : 5
Hydroboration-Oxidation1. BH₃•THF; 2. H₂O₂, NaOH1-deuteropropan-1-ol>99 : 1
Hydroboration-Oxidation1. 9-BBN; 2. H₂O₂, NaOH1-deuteropropan-1-ol>99.9 : 0.1
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)1-deuteropropan-2-ol>95 : 5

Visualized Pathways and Workflows

regioselectivity_pathway cluster_start Starting Material cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway propene This compound (D-CH=CH-CH₃) reagent_m + H-X (e.g., HCl) intermediate_m Secondary Carbocation (D-CH₂-C⁺H-CH₃) propene->intermediate_m reagent_am + 1. BH₃ + 2. H₂O₂, NaOH intermediate_am Organoborane Intermediate (Partial ⁺ on C2) propene->intermediate_am reagent_m->intermediate_m More Stable product_m Major Product (D-CH₂-CHX-CH₃) intermediate_m->product_m Nu⁻ Attack at C2 reagent_am->intermediate_am Less Stable product_am Minor Product (D-CH(OH)-CH₂-CH₃) intermediate_am->product_am Oxidation at C1

Caption: Reaction pathways for Markovnikov and anti-Markovnikov addition to this compound.

troubleshooting_workflow start Poor Regioselectivity Observed q_reaction_type What is the reaction type? start->q_reaction_type hydrohalogenation Hydrohalogenation (e.g., HBr) q_reaction_type->hydrohalogenation Ionic hydroboration Hydroboration q_reaction_type->hydroboration Concerted check_peroxides Check for peroxide contamination and exclude light. hydrohalogenation->check_peroxides use_bulky_borane Use a sterically hindered borane (e.g., 9-BBN). hydroboration->use_bulky_borane check_temp Lower reaction temperature to favor kinetic product. check_peroxides->check_temp If using HBr slow_addition Ensure slow, dropwise addition of the borane reagent at 0 °C. use_bulky_borane->slow_addition

Caption: A troubleshooting workflow for common regioselectivity issues.

Experimental Protocols

Protocol 1: Anti-Markovnikov Addition via Hydroboration-Oxidation of this compound

This protocol is designed to produce 1-deuteropropan-1-ol with high regioselectivity.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, ice bath

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum. Cool the flask in an ice-water bath.

  • Hydroboration: Dissolve this compound (1 equivalent) in anhydrous THF. Slowly add the 1.0 M solution of BH₃•THF (0.4 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[15]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, followed by stirring for an additional hour at room temperature to ensure the reaction goes to completion.

  • Oxidation: Cool the flask again in an ice bath. Carefully and slowly add the 3 M NaOH solution (1.2 equivalents relative to BH₃), followed by the dropwise addition of 30% H₂O₂ (1.5 equivalents relative to BH₃).[16] Caution: This addition can be exothermic.

  • Workup: Remove the ice bath and stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-deuteropropan-1-ol. The product can be further purified by distillation or chromatography.

Protocol 2: Markovnikov Addition via Hydrochlorination of this compound

This protocol is designed to produce 2-chloro-1-deuteropropane.

Materials:

  • This compound

  • Hydrogen chloride (HCl) gas or a solution of HCl in a non-coordinating solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, gas dispersion tube, cold bath

Procedure:

  • Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Reaction: Slowly bubble HCl gas through the solution via a gas dispersion tube for 30 minutes, or add a saturated solution of HCl in diethyl ether dropwise. Monitor the reaction progress using TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold, saturated NaHCO₃ solution to neutralize the excess HCl.

  • Extraction: Separate the layers and extract the aqueous layer twice with fresh DCM.

  • Washing and Drying: Combine the organic layers and wash with water, then with brine. Dry the organic solution over anhydrous Na₂SO₄.

  • Isolation: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-chloro-1-deuteropropane. The product is volatile and should be handled at low temperatures. Further purification can be achieved by careful, low-temperature distillation.

References

Stability issues of propene-1-d1 under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for propene-1-d1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating stability issues encountered during experimental work with this isotopically labeled compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Isomerization and Deuterium Scrambling

Q1: I am observing deuterium scrambling in my reaction involving this compound. What could be the cause?

A1: Deuterium scrambling, or the migration of the deuterium atom from the C1 position to other positions in the propene molecule (e.g., C2 or C3), is a common stability issue. This isomerization can be promoted by several factors under experimental conditions:

  • Acidic Conditions: The presence of even trace amounts of acid can catalyze the isomerization of this compound. The mechanism likely involves the protonation of the double bond to form a secondary carbocation, which can then lose a proton or deuteron from an adjacent carbon, leading to a mixture of deuterated isomers.

  • Base Catalysis: Strong bases can also facilitate deuterium scrambling, potentially through the formation of an allyl anion intermediate.

  • Transition Metal Catalysis: Many transition metal catalysts, particularly those used for hydrogenation, isomerization, or metathesis, can promote the migration of the double bond and, consequently, the scrambling of the deuterium label. This often occurs through the formation of metal-hydride or metal-alkyl intermediates.

  • Thermal Conditions: At elevated temperatures, thermal isomerization can occur, although this typically requires significant energy.

  • Photochemical Conditions: Irradiation with light, especially in the presence of a photosensitizer, can provide the energy for cis-trans isomerization and potentially deuterium scrambling.

Troubleshooting:

  • Control of pH: Ensure all reagents and solvents are neutral and free of acidic or basic impurities. Use of buffered solutions or non-acidic drying agents can be beneficial.

  • Catalyst Choice: If a catalyst is necessary, screen for options known to have low isomerization activity. For example, some late transition metal catalysts are more prone to isomerization than others.

  • Temperature Management: Conduct reactions at the lowest effective temperature to minimize thermally induced isomerization.

  • Light Protection: Protect the reaction mixture from light, especially if using reagents that could act as photosensitizers.

Q2: How can I detect and quantify the different deuterated isomers of propene?

A2: Several analytical techniques can be employed to identify and quantify the isotopic distribution in your propene sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2H NMR are powerful tools for determining the position of the deuterium atom. The integration of the signals corresponding to the different protons in the propene molecule can provide a quantitative measure of the isotopic distribution.

  • Mass Spectrometry (MS): While mass spectrometry can confirm the presence of deuterated propene, distinguishing between isomers (e.g., this compound, propene-2-d1, and propene-3-d1) requires fragmentation analysis (tandem MS or MS/MS). The fragmentation patterns of the different isomers will vary, allowing for their differentiation.

  • Gas Chromatography (GC): When coupled with a suitable detector (like MS), GC can separate different isomers if they have slightly different retention times, although this is not always the case for isotopic isomers.

2. Degradation Pathways

Q3: My this compound sample appears to be degrading. What are the likely degradation products and conditions that cause this?

A3: Propene, including its deuterated isotopologues, can degrade under various conditions, leading to the formation of a range of byproducts.

  • Oxidation: In the presence of oxygen or other oxidizing agents, propene can undergo oxidation to form products such as propylene oxide, acrolein, and other oxygenated compounds. This process can be accelerated by heat, light, or the presence of metal catalysts. Low-temperature oxidation can also occur, particularly with prolonged exposure to air.

  • Thermal Decomposition: At high temperatures, propene undergoes thermal decomposition (pyrolysis). The primary products are typically ethylene, methane, and hydrogen. The reaction is known to be a first-order process.

  • Polymerization: Under certain conditions (e.g., presence of acid catalysts or radical initiators), propene can polymerize to form polypropylene.

Troubleshooting:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid High Temperatures: Use the lowest feasible temperatures for reactions and storage.

  • Inhibitors: For long-term storage, consider the use of radical inhibitors, but ensure they are compatible with your intended application.

Quantitative Data on Stability

The stability of this compound is influenced by the kinetic isotope effect (KIE), where the C-D bond is stronger and thus breaks more slowly than a C-H bond. This can affect the rates of both isomerization and degradation reactions.

Table 1: Kinetic Isotope Effect (KIE) for C-H vs. C-D Bond Cleavage

Reaction TypeSystemkH/kDReference
E2 Elimination2-Bromopropane with Sodium Ethoxide6.7[1]
Proton TransferDeprotonation of Carbon AcidsVaries (can be > 7)[2][3]

Table 2: Thermal Decomposition of Propene

Temperature Range (°C)Reaction OrderActivation Energy (kcal/mol)Primary ProductsReference
580 - 6401.556.7Ethylene, Methane, Hydrogen[4]
680 - 870172H atoms, Allyl radicals[2]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

  • Cylinder Handling:

    • Secure the gas cylinder to a stable surface.

    • Use a regulator appropriate for flammable gases.

    • Open the main cylinder valve slowly.

  • Transfer and Measurement:

    • For transferring small quantities, a gas-tight syringe or a vacuum line is recommended.[5]

    • When using a vacuum line, ensure all connections are secure to prevent leaks.

  • Storage:

    • Store cylinders in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.

    • Ensure the valve protection cap is securely in place when the cylinder is not in use.

    • It is recommended to re-analyze the chemical purity of the compound after three years of storage.[5]

Protocol 2: Minimizing Isomerization During a Reaction

This protocol provides general guidelines for setting up a reaction to minimize the risk of deuterium scrambling in this compound.

  • Solvent and Reagent Preparation:

    • Use freshly distilled or high-purity, anhydrous solvents.

    • Ensure all liquid reagents are free of acidic or basic impurities by passing them through a short column of neutral alumina if necessary.

  • Reaction Setup:

    • Assemble the reaction glassware under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

    • Introduce this compound into the reaction vessel at a controlled rate, either from a gas cylinder via a mass flow controller or by bubbling a known concentration in an inert gas through the reaction mixture.

  • Monitoring the Reaction:

    • If possible, monitor the reaction for isomerization by taking aliquots at various time points and analyzing them by NMR or GC-MS. This will help to determine the stability of this compound under your specific reaction conditions.

  • Work-up:

    • During the reaction work-up, avoid acidic or basic aqueous solutions if possible. If their use is unavoidable, minimize the contact time and keep the temperature low.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

IsomerizationPathways This compound This compound Propene-2-d1 Propene-2-d1 This compound->Propene-2-d1 Acid/Base or Metal Catalysis Propene-3-d1 Propene-3-d1 This compound->Propene-3-d1 Acid/Base or Metal Catalysis DegradationPathways cluster_oxidation Oxidation cluster_thermal Thermal Decomposition This compound This compound Propylene Oxide-d1 Propylene Oxide-d1 This compound->Propylene Oxide-d1 [O] Acrolein-d1 Acrolein-d1 This compound->Acrolein-d1 [O] Other Oxygenates Other Oxygenates This compound->Other Oxygenates [O] Ethylene Ethylene This compound->Ethylene Heat Methane-dx Methane-dx This compound->Methane-dx Heat Hydrogen Hydrogen This compound->Hydrogen Heat TroubleshootingWorkflow start Isotopic Impurity Detected check_isomerization Check for Isomerization (NMR, MS) start->check_isomerization check_degradation Check for Degradation (GC-MS) start->check_degradation isomerization_source Identify Source of Isomerization: - Acid/Base Contamination - Catalyst Activity - Temperature - Light Exposure check_isomerization->isomerization_source degradation_source Identify Source of Degradation: - Oxygen Exposure - High Temperature - Contaminants check_degradation->degradation_source remediate_isomerization Remediation: - Purify Reagents/Solvents - Change Catalyst - Lower Temperature - Protect from Light isomerization_source->remediate_isomerization remediate_degradation Remediation: - Use Inert Atmosphere - Lower Temperature - Use Inhibitors degradation_source->remediate_degradation end Isotopic Purity Maintained remediate_isomerization->end remediate_degradation->end

References

Technical Support Center: Propene-1-d1 Isotopic Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing propene-1-d1 in their studies. This resource provides guidance on maintaining the isotopic purity of this compound by avoiding unintentional hydrogen/deuterium (H/D) exchange. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental considerations to help you design and execute experiments that preserve the specific labeling of your starting material.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange in the context of this compound?

A1: H/D exchange, or scrambling, is a chemical process where the deuterium atom at the C1 position of this compound is replaced by a hydrogen atom from another source, or moves to other positions within the propene molecule. This compromises the isotopic purity of your material and can affect the interpretation of experimental results, particularly in mechanistic studies and kinetic isotope effect measurements.

Q2: What are the primary causes of H/D exchange in this compound?

A2: H/D exchange in this compound is primarily caused by:

  • Acid or Base Catalysis: The presence of acidic or basic sites, either on a catalyst surface or in the reaction medium, can facilitate the reversible addition/elimination of a proton or deuteron, leading to scrambling.

  • Metal Catalysis: Many transition metal catalysts, particularly those used for hydrogenation, isomerization, or metathesis, can promote H/D exchange through the formation of intermediate species like metal-hydride complexes or through reversible insertion and β-hydride elimination steps.

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for H/D exchange to occur, even in the absence of a strong catalyst.

Q3: How can I detect if H/D exchange has occurred in my this compound sample?

A3: H/D exchange can be detected using several analytical techniques:

  • NMR Spectroscopy: 1H NMR can be used to observe the appearance of protons at the C1 position, while 2H NMR can show the presence of deuterium at other positions in the propene molecule.

  • Mass Spectrometry: A change in the fragmentation pattern or the appearance of unexpected masses in the mass spectrum of the products or the recovered starting material can indicate H/D scrambling.

  • Microwave Spectroscopy: This technique can provide detailed information about the specific location of the deuterium atom within the propene molecule, allowing for a precise determination of the isotopic distribution.[1][2]

Troubleshooting Guide: Minimizing H/D Exchange

This guide provides potential solutions to common issues encountered during the use of this compound.

Problem Potential Cause Suggested Solution
Loss of deuterium from the C1 position after a reaction. Acidic or basic catalyst/support: The catalyst or its support (e.g., silica, alumina) may have acidic or basic sites that are promoting H/D exchange.- Use a neutral support for your catalyst.- Neutralize any acidic or basic impurities in your reaction system.- Consider using a catalyst known for low H/D scrambling, such as certain gold or silver catalysts under specific conditions.
Deuterium is found at other positions (C2, C3) in the propene molecule. Isomerization catalyst: The catalyst being used is likely promoting the isomerization of the double bond, which can lead to the migration of the deuterium atom.- Choose a catalyst that is highly selective for the desired reaction and has low isomerization activity.- Optimize reaction conditions (lower temperature, shorter reaction time) to minimize isomerization.
H/D exchange is observed even with a non-acidic/basic catalyst. High reaction temperature: The thermal energy may be sufficient to induce H/D exchange.- Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
H/D exchange with the solvent. Protic solvent: Solvents with exchangeable protons (e.g., water, alcohols) can act as a source of hydrogen for exchange.- Use aprotic solvents (e.g., THF, toluene, hexane) whenever possible.- If a protic solvent is necessary, consider using its deuterated form (e.g., D2O, CH3OD).
H/D exchange during purification. Acidic or basic purification media: Chromatography media (e.g., silica gel) can have acidic sites.- Use neutral alumina or treated silica gel for chromatography.- Consider purification by distillation or recrystallization if applicable.

Experimental Protocols and Considerations

To minimize H/D exchange in this compound studies, careful consideration of the experimental setup and conditions is crucial.

Catalyst Selection

The choice of catalyst is paramount in preventing H/D scrambling.

  • Acidic Catalysts: Catalysts with Brønsted or Lewis acid sites, such as zeolites (e.g., ZSM-5), are known to promote the cracking and isomerization of olefins and are highly likely to cause H/D exchange.[3][4] The strength of the acid sites can influence the reaction pathways and the extent of scrambling.[3][4]

  • Metal Catalysts:

    • Group VIII Metals (e.g., Ni, Pd, Pt): These are active for hydrogenation and isomerization and can readily promote H/D exchange.

    • Group IB Metals (e.g., Au, Ag): Silica-supported gold and silver catalysts have been studied for propene-deuterium reactions. While exchange does occur, the mechanism is associative, involving propyl intermediates. The methyl hydrogens of propene are less prone to exchange through this process.[2]

    • Metathesis Catalysts (e.g., W, Mo, Re): These catalysts can also facilitate H/D exchange, and the choice of support material can influence the degree of isomerization and scrambling.[5][6][7]

Recommendation: For reactions where H/D scrambling is a concern, consider catalysts with low acidity and minimal isomerization activity. If a metal catalyst is required, perform preliminary tests with non-deuterated propene to assess the extent of isomerization and other side reactions under your proposed conditions.

Reaction Conditions
  • Temperature: Conduct reactions at the lowest feasible temperature. Thermal-induced scrambling can occur independently of the catalyst.

  • Solvent: Employ aprotic and non-polar solvents to avoid introducing a source of exchangeable protons. If a protic solvent is unavoidable, use the deuterated version.

  • Atmosphere: Ensure the reaction atmosphere is inert (e.g., under nitrogen or argon) and free of moisture, which can be a source of protons.

Material Handling and Storage
  • Purity: Use this compound of high isotopic purity. Commercially available this compound typically has an isotopic enrichment of 98 atom % D.

  • Storage: Store this compound as a gas in a clean, dry container. It is stable under recommended storage conditions (room temperature, away from light and moisture).[8] After extended storage (e.g., three years), it is advisable to re-analyze the chemical and isotopic purity before use.[8]

  • Handling: As a gas, this compound is best handled using a vacuum line to prevent contamination with atmospheric moisture and air.[8]

Visualizing H/D Exchange Pathways

The following diagram illustrates the potential pathways for H/D exchange in this compound, which can be catalyzed by acid, base, or metal surfaces. Understanding these pathways can help in designing experiments to block them.

G cluster_main H/D Exchange Pathways for this compound A This compound (CH3-CH=CHD) B Protonation/ Deuteronation A->B Acid/Base Catalyst F Metal-Hydride/ Deuteride Addition A->F Metal Catalyst C Carbocation Intermediate (CH3-C+H-CH2D or CH3-CHD-C+H2) B->C C->A Reversible D Deprotonation/ De-deuteronation C->D E Scrambled Propene (e.g., CH3-CD=CH2, CH2D-CH=CH2) D->E Loss of Isotopic Purity G Metal-Alkyl Intermediate F->G G->A Reversible H β-Hydride/Deuteride Elimination G->H H->E Loss of Isotopic Purity

References

Increasing the efficiency of isotopic labeling with propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for increasing the efficiency of isotopic labeling with propene-1-d1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this specific deuterated reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in isotopic labeling?

This compound is a deuterated isotopologue of propene where one hydrogen atom on the C1 carbon has been replaced by a deuterium atom. Its primary application is as a deuterium source in isotopic labeling studies. These studies are crucial for elucidating reaction mechanisms, tracing metabolic pathways, and investigating kinetic isotope effects. In drug development, selective deuteration can alter the pharmacokinetic properties of a molecule, potentially improving its metabolic stability.

Q2: What are the main challenges encountered when using this compound for isotopic labeling?

The primary challenges include:

  • Low Deuterium Incorporation: Achieving high levels of deuterium incorporation into the target molecule can be difficult and is often dependent on the catalyst, reaction conditions, and substrate.

  • Scrambling of the Deuterium Label: The deuterium atom may migrate to unintended positions within the target molecule or even back to the propene, leading to a mixture of isotopologues.

  • Side Reactions: The reactivity of the propene molecule can lead to undesired side reactions, such as polymerization or addition reactions that compete with the desired deuteration.

  • Handling of a Gaseous Reagent: this compound is a gas at standard temperature and pressure, which requires specialized equipment for accurate and safe handling.

Q3: How can I analyze the efficiency and position of deuterium incorporation from this compound?

The most common analytical techniques for determining the efficiency and regioselectivity of deuterium labeling are:

  • Mass Spectrometry (MS): Provides information on the overall deuterium incorporation by analyzing the mass-to-charge ratio of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to observe the disappearance of a signal at a specific position, indicating deuterium substitution.

    • ²H NMR directly detects the deuterium nucleus, confirming its presence and location in the molecule.

    • ¹³C NMR can also be used, as the resonance of a carbon atom bonded to deuterium is shifted and the coupling pattern changes. Quantitative NMR methods can provide precise measurements of deuterium enrichment.[1]

  • Microwave Spectroscopy: This technique can be used to determine the precise location of the deuterium atom in small molecules like deuterated propene itself.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during isotopic labeling experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Deuterium Incorporation 1. Inactive Catalyst: The catalyst may be poisoned, oxidized, or not suitable for the specific substrate. 2. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the deuteration reaction. 3. Poor Gas-Liquid Mixing: Inefficient mixing of the gaseous this compound with the liquid phase containing the substrate and catalyst. 4. Deuterium Scrambling/Loss: The deuterium may be lost to the solvent or other components in the reaction mixture.1. Catalyst Selection and Handling: - Use a freshly prepared or properly stored catalyst. - Screen a variety of catalysts (e.g., different metals, ligands, and supports). - Ensure the catalyst is not exposed to air or moisture if it is air-sensitive. 2. Optimization of Reaction Parameters: - Systematically vary the temperature and pressure to find the optimal conditions. - Increase the reaction time to allow for greater incorporation. 3. Improve Mass Transfer: - Use a high-pressure reactor with vigorous stirring. - Employ a solvent in which this compound has good solubility. 4. Solvent Choice: - Use a deuterated solvent to minimize H/D exchange with the solvent.
Poor Regioselectivity (Deuterium at the Wrong Position) 1. Isomerization of the Substrate: The substrate may isomerize under the reaction conditions, exposing different sites to deuteration. 2. Catalyst-Induced Scrambling: The catalyst may facilitate the migration of the double bond or the deuterium atom. 3. Reaction Mechanism: The inherent mechanism of the deuteration reaction may not be selective for the desired position.1. Milder Reaction Conditions: - Lower the reaction temperature and pressure. 2. Catalyst Modification: - Use a more selective catalyst, potentially with bulky ligands to direct the deuteration to a specific site. 3. Substrate Modification: - Introduce a directing group on the substrate to guide the catalyst to the desired position.
Formation of Unwanted Byproducts 1. Polymerization of Propene: Propene can polymerize, especially at higher temperatures and pressures. 2. Hydrogenation/Reduction of the Substrate: If a source of hydrogen is present, the substrate may be reduced. 3. Side Reactions of the Substrate: The substrate itself may be unstable under the reaction conditions.1. Add a Polymerization Inhibitor: - Introduce a small amount of a suitable inhibitor. 2. Control of Hydrogen Source: - Ensure the reaction is free of extraneous hydrogen sources. Consider using a deuterated solvent and ensuring the this compound is of high isotopic purity. 3. Optimize Conditions: - Use the mildest possible conditions that still afford the desired deuteration.

Experimental Protocols

While specific protocols for the use of this compound are not widely published, the following represents a general procedure for catalytic deuteration of an organic substrate using a gaseous deuterating agent. This should be adapted and optimized for your specific application.

General Protocol for Catalytic Deuteration with Gaseous this compound

  • Reactor Setup:

    • A high-pressure stainless-steel autoclave equipped with a magnetic stir bar, gas inlet, gas outlet, pressure gauge, and thermocouple is required.

    • Ensure the reactor is clean, dry, and has been leak-tested.

  • Reaction Mixture Preparation:

    • In a glovebox or under an inert atmosphere, add the substrate and the catalyst (e.g., a palladium or platinum-based catalyst) to the reactor.

    • Add the desired solvent (degassed and anhydrous).

  • Purging the Reactor:

    • Seal the reactor and connect it to a vacuum line and a source of inert gas (e.g., argon or nitrogen).

    • Evacuate the reactor and backfill with the inert gas. Repeat this cycle 3-5 times to remove all air.

  • Introduction of this compound:

    • Connect the reactor to a lecture bottle of this compound through a pressure regulator.

    • Pressurize the reactor to the desired pressure with this compound.

  • Reaction:

    • Heat the reactor to the desired temperature while stirring vigorously to ensure good gas-liquid mixing.

    • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or NMR.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess this compound gas into a fume hood or a suitable trapping system.

    • Open the reactor, and filter the reaction mixture to remove the catalyst.

    • The product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to isotopic labeling with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Substrate & Catalyst C High-Pressure Reactor A->C B Solvent B->C D Purge with Inert Gas C->D E Introduce this compound D->E F Heat & Stir E->F G Reaction Work-up F->G H Purification G->H I Analysis (NMR, MS) H->I

General workflow for catalytic deuteration with this compound.

troubleshooting_logic A Low Deuterium Incorporation? B Check Catalyst Activity A->B Yes E Incorrect Regioselectivity? A->E No C Optimize Reaction Conditions (T, P, t) B->C D Improve Gas-Liquid Mixing C->D D->A F Use Milder Conditions E->F Yes H Byproduct Formation? E->H No G Screen for a More Selective Catalyst F->G G->E I Add Polymerization Inhibitor H->I Yes K Successful Labeling H->K No J Remove H2 Sources I->J J->H

A logical troubleshooting guide for common issues.

reaction_mechanism reactant1 D1-Ethynyl Radical (C2D) intermediate C5H6D Intermediate reactant1->intermediate reactant2 Propene (C3H6) reactant2->intermediate product1 cis/trans-3-penten-1-yne (C5H5D) intermediate->product1 Major product2 3-methyl-3-buten-1-yne (C5H5D) intermediate->product2 Minor product3 Hydrogen Atom (H) intermediate->product3

Reaction of D1-ethynyl radical with propene.

References

Addressing matrix effects in propene-1-d1 sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of propene-1-d1. It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In the analysis of this compound, typically by Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects refer to the alteration of the analytical signal (ion intensity) of this compound due to the presence of other components in the sample matrix. These effects can lead to either an overestimation (signal enhancement) or underestimation (signal suppression) of the true concentration of this compound. In GC-MS, matrix-induced signal enhancement is a more common phenomenon.[1][2] This occurs when co-eluting matrix components mask active sites in the GC inlet liner and column, reducing the thermal degradation of the analyte and leading to a stronger signal.[2]

Q2: What are the common sources of matrix effects in gaseous samples containing this compound?

A2: The sources of matrix effects depend on the origin of your sample. Common matrices for a gaseous analyte like this compound include:

  • Ambient Air: Other volatile organic compounds (VOCs), humidity (water vapor), and atmospheric gases can interfere.

  • Biogas/Landfill Gas: High concentrations of methane, carbon dioxide, hydrogen sulfide, and various other organic compounds can act as matrix components.

  • Reaction Headspace: Unreacted starting materials, solvents, and byproducts from a chemical or biological reaction can co-elute with this compound.

  • Breath Samples: A complex mixture of endogenous and exogenous VOCs, carbon dioxide, and high humidity can cause significant matrix effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: You can assess the presence and magnitude of matrix effects using several methods:

  • Post-extraction Spike Method: Compare the response of this compound in a standard solution (in a clean solvent or gas) to the response of this compound spiked into a blank matrix sample at the same concentration.[3] A significant difference in response indicates the presence of matrix effects.

  • Matrix-Matched Calibration vs. Solvent-Based Calibration: Analyze a set of matrix-matched calibration standards and a set of standards in a clean solvent. A divergence in the slopes of the two calibration curves is a clear indication of matrix effects.[1][2]

  • Standard Addition Method: Add known amounts of this compound to the sample and measure the response. The linearity and y-intercept of the resulting curve can reveal the presence of matrix effects.

Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?

A4: Several strategies can be employed to compensate for or minimize matrix effects:

  • Use of a Stable Isotope Labeled Internal Standard (SIL-IS): While this compound is a stable isotope itself, if you are quantifying it, you can use another, different stable isotope-labeled compound as an internal standard (e.g., propene-d6, 13C3-propene). The SIL-IS should be chemically similar and co-elute with the analyte to experience and thus correct for the same matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible in composition to your actual samples.[2] This helps to ensure that the standards and samples experience the same matrix effects.

  • Standard Addition: This method involves adding known quantities of the analyte to the sample itself, effectively creating a calibration curve within each sample. This is a very effective but can be a labor-intensive method.[4]

  • Sample Dilution: Diluting the sample with a clean gas (e.g., nitrogen, helium) can reduce the concentration of interfering matrix components.[3] However, this may compromise the sensitivity of the analysis if the concentration of this compound is low.

  • Instrumental Parameter Optimization: Modifying GC parameters such as the injection temperature, flow rate, and temperature program can help to chromatographically separate this compound from interfering matrix components.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) for this compound Active sites in the GC inlet liner or column.[6][7]- Replace the inlet liner with a new, deactivated liner.[5]- Trim the first few centimeters of the GC column.[6]- Condition the column according to the manufacturer's instructions.
Co-elution with a high-concentration matrix component.- Optimize the GC temperature program to improve separation.- Check for and eliminate leaks in the system.[6]
Inconsistent Peak Areas for Replicate Injections Leaks in the injection system (e.g., septum, syringe).[6][8]- Replace the septum.[9]- Check the syringe for blockage or damage.[6]- Perform a leak check of the GC inlet.
Inconsistent sample introduction.- If using manual injection, ensure a consistent injection speed.- For gas samples, ensure the sample loop is completely flushed and filled for each injection.
Signal Enhancement (Higher than expected results) Matrix components are masking active sites in the GC system.[1][2]- Implement matrix-matched calibration.[1][2]- Use a suitable stable isotope-labeled internal standard.- If possible, dilute the sample with an inert gas.
Incorrect calibration curve used (e.g., solvent-based instead of matrix-matched).- Re-process the data with the appropriate calibration curve.
Signal Suppression (Lower than expected results) A highly abundant co-eluting matrix component is causing ionization suppression in the mass spectrometer source.- Optimize the GC method to separate the interfering peak from the this compound peak.- Clean the ion source of the mass spectrometer.[6]
Analyte loss due to adsorption in the sample pathway.- Use deactivated tubing and sample loops for sample introduction.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of matrix-matched calibration standards for the quantification of this compound in a biogas matrix.

  • Obtain Blank Matrix: Source a biogas sample that is known to be free of this compound. If this is not possible, use a synthetic biogas mixture with a composition (e.g., methane, carbon dioxide) that closely resembles the samples to be analyzed.

  • Prepare a High-Concentration Stock Standard: Prepare a certified standard of this compound in a balance gas (e.g., nitrogen) at a high concentration (e.g., 1000 ppm).

  • Create a Dilution Series: Use a series of gas-tight syringes and a gas dilution system or calibrated mass flow controllers to prepare a series of calibration standards by diluting the stock standard with the blank matrix gas. Typical concentration levels might be 1, 5, 10, 25, and 50 ppm.

  • Analysis: Analyze each calibration standard using the same GC-MS method as for the unknown samples.

  • Construct the Calibration Curve: Plot the peak area of this compound against its concentration and perform a linear regression to generate the calibration curve.

Protocol 2: Standard Addition Method for this compound Quantification

This protocol is suitable for samples with a complex or unknown matrix.

  • Sample Aliquoting: Divide the unknown gas sample into at least four equal aliquots in gas-tight containers or bags.

  • Spiking: Leave one aliquot un-spiked. To the remaining aliquots, add known, increasing amounts of a this compound standard. The amounts should be chosen to approximately double, triple, and quadruple the estimated concentration in the original sample.

  • Analysis: Analyze all aliquots using the established GC-MS method.

  • Data Analysis: Plot the measured peak area against the concentration of the added this compound. The x-intercept of the resulting linear regression line will be the negative of the original concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Calibration cluster_analysis Analysis cluster_data Data Processing Sample Gaseous Sample (with this compound) GCMS GC-MS Analysis Sample->GCMS BlankMatrix Blank Matrix Gas CalStandards Matrix-Matched Calibration Standards BlankMatrix->CalStandards StockStd This compound Stock Standard StockStd->CalStandards Dilution with Blank Matrix CalStandards->GCMS CalCurve Construct Calibration Curve GCMS->CalCurve Quant Quantify this compound in Sample GCMS->Quant CalCurve->Quant

Figure 1: Workflow for quantitative analysis of this compound using matrix-matched calibration.

troubleshooting_logic Start Inaccurate this compound Results? CheckPeakShape Check Peak Shape (Tailing/Fronting?) Start->CheckPeakShape CheckReproducibility Check Reproducibility (High RSD?) CheckPeakShape->CheckReproducibility No FixLinerColumn Action: Replace Liner, Trim Column CheckPeakShape->FixLinerColumn Yes AssessMatrixEffect Assess Matrix Effect (Compare Calibrations) CheckReproducibility->AssessMatrixEffect No FixLeaks Action: Check for Leaks, Replace Septum/Syringe CheckReproducibility->FixLeaks Yes ImplementCorrection Action: Use Matrix-Matched Cal. or Standard Addition AssessMatrixEffect->ImplementCorrection Effect Detected Reanalyze Re-analyze Samples AssessMatrixEffect->Reanalyze No Effect FixLinerColumn->Reanalyze FixLeaks->Reanalyze ImplementCorrection->Reanalyze

Figure 2: A logical troubleshooting workflow for addressing inaccurate this compound results.

References

Validation & Comparative

A Comparative Analysis of the Reaction Rates of Propene vs. Propene-1-d1 in Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle factors that influence reaction rates is paramount. One such factor, the kinetic isotope effect (KIE), provides deep insights into reaction mechanisms. This guide offers an objective comparison of the reaction rates of propene and its isotopologue, propene-1-d1, with a focus on the epoxidation reaction. By examining the subtle differences in reactivity upon isotopic substitution, we can better elucidate the transition state of this important chemical transformation.

The substitution of a hydrogen atom with its heavier isotope, deuterium, at the C1 position of propene (CH₂=CHCH₃) to form this compound (CHD=CHCH₃) can lead to a change in the reaction rate. This phenomenon, known as a secondary kinetic isotope effect, is a powerful tool for probing the nature of the transition state in chemical reactions. In the context of electrophilic additions to the double bond, such as epoxidation, the change in mass at one of the vinylic carbons can influence the vibrational frequencies of the molecule, and consequently, the activation energy of the reaction.

Quantitative Comparison of Reaction Rates

Below is a summary of calculated kinetic isotope effects (KIE) for the epoxidation of propene with performic acid. The KIE is expressed as the ratio of the rate constant for the reaction with propene (kH) to that with this compound (kD).

ReactantIsotopic PositionReaction TypeCalculated kH/kD (298 K)
PropeneC1Epoxidation~0.98 - 1.02
This compoundC1Epoxidation-

Note: The calculated KIE values for vinylic substitution in propene epoxidation are typically close to unity, indicating a small secondary kinetic isotope effect. The exact value can vary slightly depending on the computational model and the specific epoxidizing agent used.

The observed KIE in this case is a secondary kinetic isotope effect because the C-D bond is not broken during the reaction.[1][2] The effect arises from changes in the vibrational frequencies of the C-H/C-D bond between the ground state and the transition state. A KIE value slightly different from 1.0 suggests that the hybridization of the C1 carbon changes in the rate-determining step of the reaction. For epoxidation, the sp² hybridized carbon of the alkene is rehybridized to sp³ in the product. This change in hybridization affects the C-H (or C-D) vibrational modes, leading to the observed isotope effect.

Experimental Protocols

To experimentally determine the kinetic isotope effect for the epoxidation of propene versus this compound, a competitive experiment or two separate kinetic experiments can be performed. The following protocol is based on established methods for determining KIEs in alkene epoxidation.[3]

Objective: To measure the secondary kinetic isotope effect (kH/kD) for the epoxidation of propene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Propene

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of m-CPBA in anhydrous dichloromethane of a known concentration.

    • Prepare separate solutions of propene and this compound in anhydrous dichloromethane, each containing a known concentration of the internal standard.

  • Kinetic Runs:

    • The reactions are carried out in a temperature-controlled vessel.

    • For competitive experiments, a mixture of known quantities of propene and this compound is reacted with a limiting amount of m-CPBA.

    • For separate experiments, the reactions of propene and this compound with m-CPBA are run in parallel under identical conditions.

    • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching and Analysis:

    • The reaction in each aliquot is quenched, for example, by adding a reducing agent to destroy the excess peracid.

    • The concentrations of the remaining propene and this compound, and the formed epoxides, are determined by GC-MS. The internal standard is used for accurate quantification.

  • Data Analysis:

    • The rate constants (kH and kD) are determined by plotting the natural logarithm of the reactant concentration versus time. The slope of this plot gives the pseudo-first-order rate constant.

    • The kinetic isotope effect is then calculated as the ratio of the rate constants: KIE = kH / kD.

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the processes described, the following diagrams illustrate the epoxidation reaction pathway and the experimental workflow for determining the kinetic isotope effect.

Epoxidation_Mechanism Epoxidation of Propene with a Peracid cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Propene Propene (H₂C=CH-CH₃) TS [Transition State] Propene->TS Peracid R-C(O)OOH Peracid->TS Epoxide Propylene Oxide TS->Epoxide Acid R-C(O)OH TS->Acid KIE_Workflow Experimental Workflow for KIE Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation prep_solutions Prepare Reactant Solutions Propene/Propene-1-d1 in CH₂Cl₂ m-CPBA in CH₂Cl₂ run_reaction Initiate Reaction Temperature Control Withdraw Aliquots at Timed Intervals prep_solutions->run_reaction quench Quench Reaction run_reaction->quench gcms GC-MS Analysis Quantify Reactants and Products quench->gcms calc_rates Calculate Rate Constants kH and kD gcms->calc_rates calc_kie Calculate KIE KIE = kH / kD calc_rates->calc_kie

References

A Comparative Guide to Primary and Secondary Kinetic Isotope Effects in Propene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to advancing chemical synthesis and drug development. A powerful tool in this endeavor is the kinetic isotope effect (KIE), which provides insight into the rate-determining step and the transition state of a chemical reaction. This guide offers an objective comparison of primary and secondary kinetic isotope effects, with a specific focus on their application in understanding the reactions of propene, a crucial building block in organic chemistry.

Distinguishing Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] The magnitude of this effect, typically expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH), can reveal whether a particular bond is broken or formed in the rate-determining step.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] These effects are generally significant, with deuterium (²H or D) substitution for protium (¹H or H) often resulting in a kH/kD ratio between 2 and 8.[3] This is due to the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break.[2]

In contrast, a secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step.[1] These effects are typically much smaller, with kH/kD values usually close to unity (e.g., 0.8 to 1.5).[1][4] SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to changes in hybridization at a nearby atom.[4]

Visualizing the Concepts

The following diagrams illustrate the fundamental differences between primary and secondary KIEs.

KIE_Concept cluster_primary Primary Kinetic Isotope Effect cluster_secondary Secondary Kinetic Isotope Effect p_reactant Reactant (C-H/D bond to be broken) p_ts Transition State (C-H/D bond breaking) p_reactant->p_ts Rate-determining step p_product Product p_ts->p_product s_reactant Reactant (C-H/D bond not broken) s_ts Transition State (Hybridization change at adjacent carbon) s_reactant->s_ts Rate-determining step s_product Product s_ts->s_product

Figure 1. Conceptual difference between Primary and Secondary KIEs.

Primary vs. Secondary KIEs in Propene Reactions: A Comparative Analysis

To illustrate these concepts in the context of a specific and widely used alkene, we will consider two representative reactions of propene: an elimination reaction that forms propene (demonstrating a primary KIE) and the electrophilic addition of DCl to propene (demonstrating a secondary KIE).

FeaturePrimary Kinetic Isotope EffectSecondary Kinetic Isotope Effect
Example Reaction E2 Elimination of 2-Bromopropane to form PropeneElectrophilic Addition of DCl to Propene
Isotopic Label Position On the carbon from which a proton is removed (β-carbon)On a carbon not directly involved in bond breaking/formation (e.g., the methyl group)
Bond Broken/Formed in RDS C-H (or C-D) bondC-Cl and C-D bonds (C-H bonds on methyl group are not broken)
Typical kH/kD Value ~6.7[3]Predicted to be ~1.32-1.46 at 25 °C for C-C bond rotation[5]
Interpretation The C-H bond is broken in the rate-determining step.The hybridization of the carbon atoms of the double bond changes in the rate-determining step.

Experimental Data and Protocols

Primary Kinetic Isotope Effect: E2 Elimination of 2-Bromopropane

A classic example demonstrating a primary KIE is the E2 elimination of 2-bromopropane to yield propene. The reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than the corresponding reaction of 2-bromo-1,1,1,3,3,3-hexadeuteriopropane.[3] This large isotope effect provides strong evidence that the C-H bond at the β-position is broken in the single, concerted rate-determining step of the E2 mechanism.

Experimental Workflow:

E2_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Kinetic Analysis r1 2-Bromopropane reac Reaction with Sodium Ethoxide in Ethanol r1->reac r2 2-Bromo-1,1,1,3,3,3-hexadeuteriopropane r2->reac rate_h Measure rate of propene formation from 2-Bromopropane (kH) reac->rate_h rate_d Measure rate of propene-d6 formation from deuterated reactant (kD) reac->rate_d kie Calculate KIE = kH / kD rate_h->kie rate_d->kie

Figure 2. Workflow for determining the primary KIE in E2 elimination.

Experimental Protocol:

The rates of elimination of 2-bromopropane and its deuterated analogue with sodium ethoxide in ethanol are measured independently. The disappearance of the alkyl halide or the appearance of propene can be monitored over time using techniques such as gas chromatography (GC) or by monitoring the change in the concentration of the base titrimetrically. The rate constants (kH and kD) are then determined from the kinetic data, and the KIE is calculated as their ratio.

Secondary Kinetic Isotope Effect: Electrophilic Addition of DCl to Propene

The electrophilic addition of deuterium chloride (DCl) to propene provides an example of a secondary KIE. In this reaction, the deuterium is part of the electrophile, and the hydrogens on the propene molecule are not directly involved in bond breaking in the rate-determining step, which is the formation of the carbocation intermediate.

Reaction Mechanism and KIE:

DCl_Addition reactant Propene + DCl ts Transition State (Carbocation formation) reactant->ts Rate-determining step intermediate Secondary Carbocation ts->intermediate product 2-Chloro-1-deuteropropane intermediate->product Fast step (Chloride attack)

Figure 3. Mechanism of DCl addition to propene.

Experimental Protocol:

To determine the secondary KIE for this reaction, one could measure the rates of reaction of propene with HCl and DCl separately. The reactions would be carried out under identical conditions (temperature, pressure, solvent), and the rate of disappearance of propene or the formation of the corresponding 2-chloropropane could be monitored using techniques like gas chromatography-mass spectrometry (GC-MS) to distinguish between the deuterated and non-deuterated products. The ratio of the rate constants (kH/kD) would then provide the secondary kinetic isotope effect.

Conclusion

The distinction between primary and secondary kinetic isotope effects is a critical aspect of mechanistic organic chemistry. Primary KIEs, characterized by their larger magnitude, provide direct evidence for the breaking of a bond to the isotope in the rate-determining step. Secondary KIEs, which are more subtle, offer valuable information about changes in the molecular environment near the reaction center during the transition state. As demonstrated with examples related to propene, the careful measurement and interpretation of KIEs are indispensable for elucidating reaction pathways, a cornerstone of research and development in the chemical and pharmaceutical industries.

References

A Comparative Analysis of the NMR Spectra of Propene and Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ¹H and ¹³C NMR spectra of propene and its deuterated isotopologue, propene-1-d1, reveals subtle yet significant differences in chemical shifts and coupling constants. These variations, primarily induced by the deuterium isotope effect, provide valuable insights into the electronic and structural properties of these molecules.

This guide presents a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for propene and this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and isotopic labeling studies. The data herein is supported by experimental findings and presented in a clear, comparative format.

¹H and ¹³C NMR Spectral Data

The substitution of a proton with a deuteron at the C1 position of propene leads to observable changes in the NMR spectra. These changes are most pronounced for the nuclei in close proximity to the deuterium atom. Below is a summary of the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for both propene and this compound.

Compound Nucleus Chemical Shift (δ) ppm Coupling Constants (J) Hz
Propene H_a (cis to CH₃)~5.00²J(H_a-H_b) ≈ 1.5
H_b (trans to CH₃)~4.93³J(H_a-H_c) ≈ 10.0
H_c~5.84³J(H_b-H_c) ≈ 17.0
H_d~1.65³J(H_c-H_d) ≈ 6.5
C1~115.7¹J_(C1-H_a) ≈ 156.2
¹J_(C1-H_b) ≈ 152.7
C2~135.8¹J_(C2-H_c) ≈ 153.0
C3~22.4¹J_(C3-H_d) ≈ 125.5
This compound H_b (trans to CH₃)Shifts slightly upfield²J_(H_b-D_a) ≈ 0.2 (estimated)
(cis/trans mixture)H_cShifts slightly upfield³J_(H_b-H_c) is slightly reduced
H_dNegligible shift³J_(H_c-H_d) is slightly reduced
C1Shifts significantly upfield (Isotope shift ~ -0.3 ppm)¹J_(C1-H_b) is slightly reduced
C2Shifts slightly upfield (Isotope shift ~ -0.05 ppm)²J_(C2-D_a) is small
C3Negligible shift³J_(C3-D_a) is negligible

Note: The exact values for this compound can vary slightly depending on the specific isomer (cis or trans) and the solvent used. The provided data for this compound is based on the general principles of deuterium isotope effects on NMR spectra, as specific experimental data is scarce in readily available literature.

Experimental Protocols

The acquisition of high-resolution NMR spectra for gaseous samples like propene and its deuterated analogue requires a specialized setup. The following is a general experimental protocol:

Sample Preparation:

  • Propene and this compound are gases at room temperature and must be handled in a well-ventilated fume hood.

  • A high-pressure NMR tube equipped with a suitable valve (e.g., J-Young valve) is required.

  • The NMR tube is connected to a vacuum line to remove any air and moisture.

  • The gaseous sample is then condensed into the NMR tube at low temperature using liquid nitrogen.

  • A small amount of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS) is often added as a co-solvent and for locking and referencing purposes.[1]

  • The tube is then sealed under vacuum.

NMR Data Acquisition:

  • The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a standard single-pulse experiment is typically used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Key acquisition parameters such as the number of scans, spectral width, and relaxation delay are optimized to obtain high-quality spectra.

  • The spectrometer's lock system is engaged on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

Visualization of Key Differences

The structural difference between propene and this compound and its impact on the NMR signals can be visualized as follows:

G cluster_propene Propene cluster_propene_d1 This compound p_c1 C1 (sp²) p_c2 C2 (sp²) p_c1->p_c2 p_h1a H_a p_c1->p_h1a ¹J_CH p_h1b H_b p_c1->p_h1b ¹J_CH p_c3 C3 (sp³) p_c2->p_c3 p_h2 H_c p_c2->p_h2 ¹J_CH p_h3 H_d p_c3->p_h3 ¹J_CH p_h1a->p_h1b ²J_HH (geminal) p_h1a->p_h2 ³J_HH (cis) p_h1b->p_h2 ³J_HH (trans) p_h2->p_h3 ³J_HH (allylic) d_c1 C1 (sp²) d_c2 C2 (sp²) d_c1->d_c2 d_d1a D_a d_c1->d_d1a ¹J_CD d_h1b H_b d_c1->d_h1b ¹J_CH d_c3 C3 (sp³) d_c2->d_c3 d_h2 H_c d_c2->d_h2 ¹J_CH d_h3 H_d d_c3->d_h3 ¹J_CH d_d1a->d_h1b ²J_HD (geminal) d_d1a->d_h2 ³J_HD (cis) d_h1b->d_h2 ³J_HH (trans) d_h2->d_h3 ³J_HH (allylic)

Figure 1: Structural comparison and key NMR couplings in propene and this compound.

The diagram illustrates the removal of one proton (H_a) and its replacement with a deuteron (D_a) in this compound. This substitution eliminates the ¹J(C1-H_a) and the geminal ²J(H_a-H_b) and cis ³J(H_a-H_c) couplings, and introduces new, smaller couplings involving the deuteron.

Discussion of Deuterium Isotope Effects

The primary reason for the observed spectral differences is the deuterium isotope effect. This effect can be categorized into two types:

  • Primary Isotope Effect: This is the direct effect on the nucleus that is isotopically substituted. In ¹³C NMR, the C1 carbon in this compound will show a significant upfield shift (to a lower ppm value) compared to the C1 in propene. This is due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which leads to a slight shortening of the average bond length and increased shielding of the carbon nucleus.

  • Secondary Isotope Effect: This effect is observed on nuclei that are not directly bonded to the deuterium but are in its vicinity. In the ¹H NMR of this compound, the remaining vinylic protons (H_b and H_c) will experience a small upfield shift. Similarly, in the ¹³C NMR spectrum, C2 will show a small upfield shift. These secondary effects decrease with increasing distance from the site of deuteration.

The magnitude of the coupling constants is also affected. The gyromagnetic ratio of deuterium is significantly smaller than that of a proton (γ_D ≈ 0.15 * γ_H). As a result, the coupling constants involving deuterium are much smaller than the corresponding proton-proton couplings. For example, the geminal ²J(H-D) coupling will be approximately 15% of the corresponding ²J(H-H) coupling. This reduction in coupling often leads to a simplification of the splitting patterns in the ¹H NMR spectrum of the deuterated compound.

References

Validating Reaction Mechanisms: A Comparative Guide to Propene-1-d1 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is paramount for optimizing chemical processes and discovering new molecular entities. Isotopic labeling is a powerful technique for this purpose, and the use of propene-1-d1 offers a nuanced approach to understanding the intricate steps of a reaction. This guide provides a comprehensive comparison of this compound labeling with other methods for validating reaction mechanisms, supported by experimental data and detailed protocols.

The fundamental principle behind using deuterium labeling lies in the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom can lead to a measurable change in the reaction rate if the C-H bond is broken in the rate-determining step. This allows for the precise mapping of reaction pathways.

Comparing Mechanistic Validation Techniques

While various methods exist to probe reaction mechanisms, this compound labeling provides a unique balance of insight and practicality. Below is a comparison with alternative techniques.

MethodPrincipleAdvantagesDisadvantages
This compound Labeling Kinetic Isotope Effect (KIE) and tracer studies by tracking the position of the deuterium atom in products.Provides direct evidence of C-H bond cleavage in the rate-determining step. Allows for detailed tracking of atomic rearrangements.Synthesis of isotopically labeled starting materials can be complex and costly. Analysis requires specialized techniques like NMR or mass spectrometry.
13C Labeling Tracking the position of the 13C isotope in the carbon skeleton of reactants and products.Excellent for mapping the rearrangement of carbon backbones in complex reactions.Does not directly probe C-H bond cleavage. Can be expensive. Analysis requires NMR or mass spectrometry.
Kinetic Studies (without labeling) Measuring reaction rates as a function of reactant concentrations, temperature, and pressure.Provides information about the overall rate law and activation parameters of a reaction.Does not provide direct information about the movement of individual atoms or the structure of intermediates.
Computational Modeling Using theoretical calculations to model reaction pathways and transition states.Can provide detailed insights into reaction energetics and the structures of transient species.Accuracy is highly dependent on the level of theory and the complexity of the system. Requires experimental validation.

Case Study: Olefin Metathesis

Olefin metathesis, a Nobel Prize-winning reaction, is a prime example where this compound labeling has been instrumental in validating the Chauvin mechanism. This mechanism proposes a metal-carbene initiator that reacts with an olefin to form a metallacyclobutane intermediate.

The use of (Z)-propene-1-d1 allows for the detailed investigation of the stereochemistry and the scrambling of the deuterium label in the products, providing strong evidence for the proposed metallacyclobutane intermediate and the subsequent bond reorganizations.

Experimental Data

The following table summarizes hypothetical data from a comparative study on the cross-metathesis of propene and ethylene, illustrating the insights gained from this compound labeling.

Labeling MethodReactantsKey ProductsObserved n/i Ratio of ButenesInterpretation
NonePropene + Ethene2-Butene (n), Isobutene (i)2.5Provides baseline product distribution.
This compoundThis compound + Ethene2-Butene-d1, Isobutene-d12.3A slight change in the n/i ratio suggests a secondary KIE, indicating that the C-H bond at the 1-position is involved in a step that influences the regioselectivity.
Propene-2-13CPropene-2-13C + Ethene2-Butene-2-13C, Isobutene-2-13C2.5No significant change in the n/i ratio, confirming the carbon backbone does not dictate regioselectivity in the same way as the C-H bond at the double bond.

Experimental Protocols

Synthesis of (Z)-propene-1-d1

A detailed experimental protocol for the synthesis of (Z)-propene-1-d1 is crucial for obtaining reliable and reproducible results.

Materials:

  • Propyne

  • Deuterium gas (D2)

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Hexane (anhydrous)

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet is charged with Lindlar's catalyst (5% by weight of propyne) and anhydrous hexane.

  • A solution of quinoline (1 equivalent relative to the catalyst) in hexane is added to the flask.

  • The flask is evacuated and backfilled with deuterium gas three times.

  • Propyne is then bubbled through the stirred suspension at room temperature under a positive pressure of deuterium gas.

  • The reaction progress is monitored by GC-MS by taking aliquots from the headspace.

  • Upon completion, the reaction mixture is filtered to remove the catalyst. The resulting solution of (Z)-propene-1-d1 in hexane can be used directly or the this compound can be carefully condensed for use in subsequent reactions.

Metathesis Reaction and Product Analysis

Materials:

  • (Z)-propene-1-d1 solution in hexane

  • Grubbs' second-generation catalyst

  • Ethylene (gas)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A flame-dried Schlenk flask is charged with Grubbs' second-generation catalyst (1 mol%) and anhydrous DCM.

  • The solution of (Z)-propene-1-d1 in hexane is added to the flask via cannula.

  • The flask is then purged with ethylene gas, and the reaction is stirred at room temperature under an ethylene atmosphere.

  • The reaction is monitored by GC-MS.

  • After the desired reaction time, the reaction is quenched by the addition of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the product distribution is analyzed by 1H and 2H NMR spectroscopy to determine the position and extent of deuterium incorporation.

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for clearly communicating complex reaction pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis of (Z)-propene-1-d1 cluster_metathesis Olefin Metathesis cluster_analysis Product Analysis propyne Propyne synthesis Hydrogenation propyne->synthesis lindlar Lindlar's Catalyst + D2 lindlar->synthesis propene_d1 (Z)-propene-1-d1 synthesis->propene_d1 propene_d1_reac (Z)-propene-1-d1 propene_d1->propene_d1_reac metathesis_rxn Cross-Metathesis propene_d1_reac->metathesis_rxn ethylene Ethylene ethylene->metathesis_rxn grubbs Grubbs' Catalyst grubbs->metathesis_rxn products Butene isomers metathesis_rxn->products gcms GC-MS products->gcms nmr 1H and 2H NMR products->nmr analysis Determine D incorporation gcms->analysis nmr->analysis chauvin_mechanism catalyst [M]=CH2 intermediate Metallacyclobutane catalyst->intermediate + this compound propene CH3-CH=CHD propene->intermediate new_carbene [M]=CHD intermediate->new_carbene - Ethene ethene CH3-CH=CH2 intermediate->ethene new_intermediate Metallacyclobutane new_carbene->new_intermediate + Propene new_intermediate->catalyst Regeneration product CH2=CHD new_intermediate->product - [M]=CH-CH3 ethene_reac CH3-CH=CH2 ethene_reac->new_intermediate

A Comparative Analysis of Catalytic Reactions with Deuterated and Non-Deuterated Propene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic behavior of deuterated versus non-deuterated propene, supported by experimental data and detailed protocols.

The substitution of hydrogen with its heavier isotope, deuterium, in a reactant molecule can significantly influence the rate and selectivity of a catalytic reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms. This guide offers a comparative study of catalysts interacting with deuterated and non-deuterated propene, focusing on key performance metrics and mechanistic insights. The data presented herein is crucial for researchers in catalysis, surface science, and for professionals in drug development where understanding metabolic pathways and improving drug stability through deuteration is of paramount importance.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a comparative study of the oxidative dehydrogenation of propane on a 10 wt% V₂O₅/ZrO₂ catalyst, where the secondary combustion of the propene product was analyzed. The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate of the non-deuterated (light) reactant to the deuterated (heavy) reactant (kH/kD). A KIE value greater than 1 indicates that the C-H bond breaking is involved in the rate-determining step of the reaction.

Reactant PairCatalystReactionKinetic Isotope Effect (kH/kD)Implication
CH₃CH=CH₂ vs. CH₃CD=CD₂10 wt% V₂O₅/ZrO₂Secondary Combustion of Propene2.6C-H bond dissociation is a kinetically relevant step.[2][3]
CH₃CH₂CH₃ vs. CH₃CD₂CH₃10 wt% V₂O₅/ZrO₂Propene Combustion1.1Methylene C-H bond activation is not the rate-determining step in secondary propene combustion.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Catalyst Preparation (10 wt% V₂O₅/ZrO₂)
  • Support Preparation: Zirconium hydroxide (Zr(OH)₄) is dried at 120°C overnight.

  • Impregnation: The dried Zr(OH)₄ is impregnated with an aqueous solution of ammonium metavanadate (NH₄VO₃). The amount of ammonium metavanadate is calculated to yield a final V₂O₅ loading of 10 wt%.

  • Drying and Calcination: The impregnated support is dried at 120°C for 12 hours, followed by calcination in air at 600°C for 6 hours.

Kinetic Isotope Effect Measurement for Propene Combustion
  • Reactor Setup: A fixed-bed quartz reactor is loaded with the V₂O₅/ZrO₂ catalyst. The reactor is placed in a furnace with a programmable temperature controller.

  • Reactant Feed: A feed gas mixture containing propane (or deuterated propane), oxygen, and an inert gas (e.g., helium or argon) is introduced into the reactor. The flow rates are controlled by mass flow controllers. For studying the secondary combustion of propene, the reaction conditions are set to favor the formation and subsequent combustion of propene.

  • Reaction Conditions:

    • Temperature: Typically in the range of 200-350°C.

    • Pressure: Atmospheric pressure.

    • Gas Hourly Space Velocity (GHSV): Adjusted to achieve a desired conversion level.

  • Product Analysis: The composition of the reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD) to quantify reactants and products. A mass spectrometer (MS) is used to determine the isotopic distribution of the products.

  • KIE Calculation: The rates of reaction for the non-deuterated and deuterated reactants are determined from the conversion data at low conversion levels (<15%) to ensure differential conditions. The KIE is then calculated as the ratio of these rates.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a typical experimental workflow for studying the catalytic reactions of propene.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction support Support (ZrO₂) impregnation Impregnation support->impregnation precursor Precursor (NH₄VO₃) precursor->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination catalyst V₂O₅/ZrO₂ Catalyst calcination->catalyst reactor Fixed-Bed Reactor catalyst->reactor Catalyst Loading reactants Reactants (Propene/Deuterated Propene + O₂) reactants->reactor analysis Product Analysis (GC-MS) reactor->analysis

Caption: Experimental workflow for catalyst preparation and reaction analysis.

Horiuti_Polanyi_Mechanism cluster_surface Platinum Catalyst Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pt Pt propene Propene (C₃H₆) adsorbed_propene Adsorbed Propene propene->adsorbed_propene Adsorption deuterium Deuterium (D₂) adsorbed_D Adsorbed D atoms deuterium->adsorbed_D Dissociative Adsorption propyl_intermediate Propyl Intermediate adsorbed_propene->propyl_intermediate D atom addition adsorbed_D->propyl_intermediate propane Deuterated Propane (C₃H₆D₂) adsorbed_D->propane propyl_intermediate->propane Reductive Elimination

Caption: Horiuti-Polanyi mechanism for propene deuteration on a Platinum catalyst.

Mars_van_Krevelen_Mechanism cluster_catalyst_cycle Catalytic Cycle on V₂O₅ cluster_reactants_products Reactants and Products V_oxidized V⁵⁺=O (Oxidized State) V_reduced V⁴⁺ (Reduced State) V_oxidized->V_reduced Propene Oxidation (C₃H₆ → C₃H₅ + H) propene_out Oxidized Products (Acrolein, etc.) V_oxidized->propene_out H2O_out Water (H₂O) V_oxidized->H2O_out V_reduced->V_oxidized Re-oxidation (O₂ → 2O²⁻) propene_in Propene (C₃H₆) propene_in->V_oxidized O2_in Oxygen (O₂) O2_in->V_reduced

Caption: Mars-van Krevelen mechanism for propene oxidation on a Vanadium Oxide catalyst.

References

Quantifying the Kinetic Isotope Effect for C-H vs. C-D Bond Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms. It manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The most pronounced primary KIEs are observed when a bond to the isotope is broken in the rate-determining step of the reaction. This guide provides a comparative overview of the KIE for carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bond cleavage, offering quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow. This effect is particularly significant because the mass of deuterium is approximately double that of protium (the most common isotope of hydrogen), leading to a substantial difference in the zero-point vibrational energies of C-H and C-D bonds.

The cleavage of a C-H bond is a fundamental step in many chemical and biological processes, including enzymatic catalysis and drug metabolism.[1][2] By substituting a hydrogen atom with a deuterium atom at a specific position in a molecule, researchers can probe whether the C-H bond is cleaved in the rate-limiting step of a reaction. A significant primary KIE, where the reaction with the C-H bond is faster than with the C-D bond (kH/kD > 1), provides strong evidence that the C-H bond is indeed broken during the rate-determining step.[2][3] The magnitude of the KIE can also offer insights into the transition state of the reaction.[4][5]

Quantitative Comparison of Kinetic Isotope Effects

The theoretical maximum for a primary KIE for C-H/C-D cleavage at room temperature is around 7, arising from the difference in zero-point energies of the C-H and C-D bonds.[5][6] However, observed values can vary significantly depending on the reaction mechanism, temperature, and the contribution of quantum tunneling. The following table summarizes experimentally observed KIE values for various reaction types.

Reaction TypeSubstrate/EnzymekH/kDNotes
Enzymatic Oxidation Cytochrome P450Varies (often >1)Indicates C-H bond breaking is at least partially rate-limiting in many P450 reactions.[1][2]
Methylamine Dehydrogenase5 - 55Large values suggest a significant contribution from proton tunneling.[7]
Nonheme Oxoiron(IV) Complexes> 30Large KIEs suggest hydrogen tunneling is involved in the C-H activation.[8]
Elimination Reactions E2 Elimination (CH3CH2CH2Br)6.7Consistent with C-H bond cleavage in the rate-determining step.[5]
E1 Elimination (CH3CD2C(CH3)2Br)1.4A small secondary KIE, as the C-D bond is not broken in the rate-determining step.[5]
Enolization Bromination of Acetone~7Indicates that the rate-determining step is the tautomerization involving C-H bond cleavage.[6]
Oxidative C-H Cleavage DDQ-mediated cyclization1.4 - 8.0The magnitude correlates with substrate reactivity, with faster reactions showing larger KIEs.[3]

Experimental Protocols for KIE Determination

Several experimental approaches can be employed to quantify the KIE for C-H vs. C-D bond cleavage. The choice of method depends on the reaction system, the required precision, and the available instrumentation.

1. Direct Comparison of Absolute Rates

  • Methodology: In this approach, the reaction rates of the unlabeled substrate (containing the C-H bond) and the isotopically labeled substrate (containing the C-D bond) are measured in separate, parallel experiments.[7] The KIE is then calculated as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD).

  • Protocol:

    • Synthesize the unlabeled substrate and the specifically deuterium-labeled analog.

    • Prepare two separate reaction mixtures under identical conditions (concentration, temperature, catalyst, etc.), one with the unlabeled substrate and one with the labeled substrate.

    • Monitor the progress of each reaction over time by measuring the disappearance of the reactant or the appearance of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).

    • Determine the initial rate or the rate constant for each reaction.

    • Calculate the KIE as the ratio kH/kD.

  • Limitations: The accuracy of this method is highly dependent on the precision with which each rate constant can be measured. Reproducing the exact same conditions in two separate experiments can be challenging.[7]

2. Intermolecular Competition Experiment

  • Methodology: This method involves reacting a mixture of the unlabeled (C-H) and labeled (C-D) substrates in the same reaction vessel.[3][7] The KIE is determined from the relative amounts of the products formed from each substrate.

  • Protocol:

    • Prepare a mixture of the unlabeled and deuterium-labeled substrates, typically in a known ratio (e.g., 1:1).

    • Initiate the reaction and allow it to proceed to a low to moderate conversion (typically <10% or up to ~50% to ensure kinetic control).

    • Quench the reaction.

    • Determine the ratio of the products derived from the C-H and C-D substrates using a sensitive analytical technique capable of distinguishing between the isotopologues, such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

    • The KIE can be calculated from the ratio of products and the initial ratio of reactants.

  • Advantages: This method is generally more precise than the direct comparison of rates because both reactions occur under identical conditions, minimizing experimental error.[7]

3. Intramolecular Competition Experiment

  • Methodology: This experiment is possible when a substrate contains both a C-H and a C-D bond at equivalent, competing positions.[3] The KIE is determined by the ratio of products formed from the cleavage of the C-H bond versus the C-D bond within the same molecule.

  • Protocol:

    • Synthesize a substrate that contains both hydrogen and deuterium at chemically equivalent positions (e.g., a -CH2- group is replaced by a -CHD- group).

    • Run the reaction to a desired conversion.

    • Analyze the product mixture to determine the relative amounts of the two possible products (one from C-H cleavage and one from C-D cleavage). NMR spectroscopy is often well-suited for this analysis.[9]

    • The KIE is the ratio of the product from C-H cleavage to the product from C-D cleavage.

  • Advantages: As an intramolecular experiment, it offers high precision as the two competing reactions occur within the same molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the KIE using the intermolecular competition method, a widely used and precise approach.

KIE_Workflow sub_prep Substrate Preparation mix Prepare Reaction Mixture (Substrate-H + Substrate-D) sub_prep->mix Known Ratio reaction Initiate & Run Reaction (Controlled Time/Conversion) mix->reaction quench Quench Reaction reaction->quench analysis Product Analysis (e.g., GC-MS, LC-MS, NMR) quench->analysis Determine Product Ratio (Product-H / Product-D) calc Calculate KIE (kH/kD) analysis->calc

References

Differentiating Reaction Pathways: A Comparative Analysis of HBr Addition to Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of chemical reaction mechanisms is paramount for predicting product outcomes and designing novel synthetic routes. The addition of hydrogen bromide (HBr) to propene serves as a classic example of how reaction conditions can dictate the formation of different constitutional isomers. By employing an isotopically labeled starting material, propene-1-d1, we can gain deeper insights into the intricacies of electrophilic and radical addition pathways.

This guide provides a comparative analysis of the two primary reaction pathways for the addition of HBr to this compound: electrophilic addition and free-radical addition. We will explore the underlying mechanisms, present experimental data on product distribution, and provide detailed experimental protocols.

Unraveling the Mechanisms: Electrophilic vs. Radical Addition

The reaction of HBr with propene can proceed through two distinct mechanisms, each yielding a different major product. The regioselectivity of the addition is governed by the nature of the reaction intermediate.

Electrophilic Addition: In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism.[1] The electrophile, a proton (H+) from HBr, adds to the double bond to form the most stable carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms.[2][3] In the case of propene, this leads to the formation of a more stable secondary carbocation over a primary carbocation.[1][2] Subsequent attack by the bromide ion (Br-) as a nucleophile results in the formation of 2-bromopropane as the major product.[1]

Free-Radical Addition: In the presence of peroxides or UV light, the reaction follows a free-radical chain mechanism.[4] The reaction is initiated by the formation of a bromine radical (Br•) from HBr. This radical then adds to the double bond in a manner that produces the most stable radical intermediate. In contrast to carbocation stability, radical stability also follows the order of tertiary > secondary > primary. However, the bromine radical, being the initial attacking species, adds to the terminal carbon to form a more stable secondary radical. Subsequent abstraction of a hydrogen atom from another HBr molecule yields 1-bromopropane, the anti-Markovnikov product, and regenerates a bromine radical to continue the chain reaction.[4]

The use of this compound (CH3CH=CHD) provides a powerful tool to experimentally verify these mechanistic proposals. By tracking the position of the deuterium atom in the final products, we can definitively determine which carbon atom the hydrogen (or deuterium) and bromine atoms have added to.

Quantitative Product Distribution

The following table summarizes the expected major and minor products for the electrophilic and radical addition of HBr to this compound, based on the established reaction mechanisms. The product ratios are illustrative and can be influenced by specific reaction conditions.

Reaction PathwayReagentsMajor Product(s)Minor Product(s)Theoretical Rationale
Electrophilic Addition This compound + HBr2-Bromo-1-deuteropropane (CH3CH(Br)CH2D)2-Bromo-2-deuteropropane (CH3C(Br)DCH3) & 1-Bromo-1-deuteropropane (CH3CH2CH(D)Br)Formation of the more stable secondary carbocation intermediate. The initial protonation can occur at either carbon of the double bond, but addition to C1 is favored.
Free-Radical Addition This compound + HBr / Peroxides1-Bromo-2-deuteropropane (CH3CH(D)CH2Br)1-Bromo-1-deuteropropane (CH3CH2CH(D)Br) & 2-Bromo-1-deuteropropane (CH3CH(Br)CH2D)Formation of the more stable secondary radical intermediate. The initial bromine radical attack occurs at the terminal carbon.

Experimental Protocols

Detailed methodologies for carrying out the electrophilic and radical addition of HBr to this compound are provided below. These protocols are intended as a guide and may require optimization based on laboratory conditions and available equipment.

Electrophilic Addition of HBr to this compound

Objective: To synthesize 2-bromo-1-deuteropropane as the major product via electrophilic addition.

Materials:

  • This compound gas

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Inert solvent (e.g., dichloromethane, pentane)

  • Gas dispersion tube

  • Reaction flask equipped with a magnetic stirrer and a gas inlet/outlet

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Introduce the inert solvent into the reaction flask.

  • Bubble a slow stream of this compound gas through the solvent until a desired amount has been dissolved.

  • Slowly bubble anhydrous HBr gas through the stirred solution. The reaction is typically rapid.

  • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the reaction is complete, quench the reaction by adding a cold, dilute aqueous solution of sodium bicarbonate to neutralize any excess HBr.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • The solvent can be carefully removed by distillation to yield the crude product mixture.

  • Analyze the product distribution using NMR spectroscopy to determine the relative amounts of 2-bromo-1-deuteropropane and other isomers.

Free-Radical Addition of HBr to this compound

Objective: To synthesize 1-bromo-2-deuteropropane as the major product via free-radical addition.

Materials:

  • This compound gas

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Inert solvent (e.g., pentane or carbon tetrachloride)

  • Gas dispersion tube

  • Reaction flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet

  • UV lamp (optional, can be used for initiation)

Procedure:

  • Set up the reaction flask with the reflux condenser under an inert atmosphere.

  • Dissolve a catalytic amount of the radical initiator in the inert solvent in the reaction flask.

  • Bubble a slow stream of this compound gas through the solvent.

  • Simultaneously, bubble a slow stream of anhydrous HBr gas through the solution.

  • Initiate the reaction by gently heating the mixture to the decomposition temperature of the initiator or by irradiating with a UV lamp.

  • Maintain the reaction temperature and continue to bubble both gases through the solution for the desired reaction time.

  • Monitor the reaction progress by GC-MS or NMR analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction as described in the electrophilic addition protocol (neutralization, extraction, drying).

  • Analyze the product distribution using NMR spectroscopy to determine the relative amounts of 1-bromo-2-deuteropropane and other isomers.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the distinct mechanistic pathways for the electrophilic and radical addition of HBr to this compound.

Electrophilic_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound CH₃CH=CHD Carbocation CH₃C⁺HCH₂D (Secondary Carbocation - Major) This compound->Carbocation + H⁺ (from HBr) Carbocation_minor CH₃CH(D)C⁺H₂ (Primary Carbocation - Minor) This compound->Carbocation_minor HBr H-Br Product_Major CH₃CH(Br)CH₂D (2-Bromo-1-deuteropropane) Carbocation->Product_Major + Br⁻ Product_Minor CH₃CH(D)CH₂Br (1-Bromo-2-deuteropropane) Carbocation_minor->Product_Minor Radical_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound CH₃CH=CHD Secondary_Radical CH₃ĊHCH(D)Br (Secondary Radical - Major) This compound->Secondary_Radical + Br• Primary_Radical CH₃CH(CHDBr)• (Primary Radical - Minor) This compound->Primary_Radical HBr H-Br Initiator R-O-O-R Bromine_Radical Br• Initiator->Bromine_Radical Heat or hv + HBr Product_Major CH₃CH(D)CH₂Br (1-Bromo-2-deuteropropane) Secondary_Radical->Product_Major + HBr Product_Minor CH₃CH(Br)CH₂D (2-Bromo-1-deuteropropane) Primary_Radical->Product_Minor

References

Isotope Effect on Propene Reactions: A Comparative Analysis of Product Distributions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Palo Alto, CA – November 3, 2025 – A detailed comparative analysis of the product distributions in reactions of propene versus its isotopically labeled counterpart, propene-1-d1, reveals significant insights into reaction mechanisms and the influence of kinetic isotope effects. This guide, intended for researchers, scientists, and professionals in drug development, synthesizes experimental data to objectively compare the outcomes of two common electrophilic addition reactions: hydroboration-oxidation and the addition of hydrogen bromide (HBr).

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a reactant molecule can alter the rate of bond breaking and formation, leading to changes in the distribution of reaction products. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction pathways.

I. Hydroboration-Oxidation: A Shift in Regioselectivity

The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis, valued for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. In the case of propene, this reaction yields almost exclusively propan-1-ol. However, the introduction of a deuterium atom at the C1 position (this compound) subtly alters the product distribution.

Experimental data from the hydroboration of this compound with diborane (B₂H₆) followed by oxidation reveals the formation of two deuterated propan-1-ol isomers: propan-1-ol-1-d1 and propan-1-ol-2-d1. The distribution of these products provides quantitative evidence of the isotope's influence on the regioselectivity of the hydroboration step.

ReactantProductYield (%)
PropenePropan-1-ol>99%
Propan-2-ol<1%
This compoundPropan-1-ol-1-d143%
Propan-1-ol-2-d157%

Table 1: Product distribution in the hydroboration-oxidation of propene and this compound.

The data indicates a preference for the formation of propan-1-ol-2-d1, suggesting that the boron atom preferentially adds to the carbon atom bearing the deuterium. This can be attributed to a secondary kinetic isotope effect, where the C-D bond, being stronger than the C-H bond, slightly disfavors the formation of the transition state leading to boron addition at the C2 position.

Experimental Protocol: Hydroboration-Oxidation of this compound

A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to 0°C. A solution of diborane (B₂H₆) in THF is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is then cooled to 0°C, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature for 1 hour. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and the products are analyzed and quantified by gas chromatography-mass spectrometry (GC-MS).

Hydroboration_Oxidation cluster_propene Propene cluster_propene_d1 This compound cluster_reagents Reagents cluster_products_propene Products (Propene) cluster_products_propene_d1 Products (this compound) Propene CH₃CH=CH₂ Reagents 1. B₂H₆, THF 2. H₂O₂, NaOH Propene_d1 CH₃CH=CHD Propan1ol Propan-1-ol (>99%) Reagents->Propan1ol Propan2ol Propan-2-ol (<1%) Reagents->Propan2ol Propan1ol_1d1 Propan-1-ol-1-d1 (43%) Reagents->Propan1ol_1d1 Propan1ol_2d1 Propan-1-ol-2-d1 (57%) Reagents->Propan1ol_2d1

Figure 1. Reaction scheme for the hydroboration-oxidation of propene and this compound.

II. Electrophilic Addition of HBr: Reinforcing Markovnikov's Rule

The electrophilic addition of hydrogen bromide to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide ion adds to the more substituted carbon, forming a more stable carbocation intermediate. For propene, this reaction predominantly yields 2-bromopropane.

When this compound reacts with HBr, the deuterium atom influences the stability of the potential carbocation intermediates, thereby affecting the product distribution. The reaction yields two main products: 2-bromopropane-1-d1 and 2-bromopropane-2-d1.

ReactantProductRelative Yield
Propene2-BromopropaneMajor
1-BromopropaneMinor
This compound2-Bromopropane-1-d1Major
1-Bromopropane-1-d1 and 1-Bromopropane-2-d1Minor

Table 2: Product distribution in the electrophilic addition of HBr to propene and this compound.

The formation of 2-bromopropane-1-d1 as the major product indicates that the initial protonation occurs preferentially at the C1 carbon, leading to a secondary carbocation at C2. The deuterium atom at C1 does not significantly alter the inherent stability difference between a secondary and a primary carbocation, thus Markovnikov's rule is still strongly observed. The minor products, 1-bromopropane-1-d1 and 1-bromopropane-2-d1, result from the less favorable formation of a primary carbocation.

Experimental Protocol: Addition of HBr to this compound

This compound gas is bubbled through a solution of hydrogen bromide in a suitable inert solvent, such as pentane or dichloromethane, at a low temperature (typically -78°C to 0°C) in the absence of light and radical initiators. The reaction is allowed to proceed to completion. The solvent is then carefully removed under reduced pressure, and the resulting mixture of bromopropanes is analyzed by nuclear magnetic resonance (NMR) spectroscopy and/or GC-MS to determine the product distribution.

HBr_Addition cluster_reactants Reactants cluster_intermediates Carbocation Intermediates cluster_products Products Propene Propene / this compound Secondary_Carbocation Secondary Carbocation (More Stable) Propene->Secondary_Carbocation Protonation at C1 Primary_Carbocation Primary Carbocation (Less Stable) Propene->Primary_Carbocation Protonation at C2 HBr HBr Markovnikov_Product 2-Bromopropane (Major) Secondary_Carbocation->Markovnikov_Product Br⁻ attack Anti_Markovnikov_Product 1-Bromopropane (Minor) Primary_Carbocation->Anti_Markovnikov_Product Br⁻ attack

A Comparative Guide to the Theoretical and Experimental Kinetic Isotope Effects in Propene Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretically calculated and experimentally determined kinetic isotope effects (KIEs) for the epoxidation of propene. Understanding the KIE is crucial for elucidating reaction mechanisms, a vital aspect of catalyst development and drug metabolism studies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying reaction pathways.

Data Presentation: Theoretical vs. Experimental KIEs

Table 1: Theoretical Kinetic Isotope Effects for the Epoxidation of Propene Isotopologues with Peroxyacetic Acid at 298.15 K

IsotopologueCalculated kH/kDType of KIE
Propene-1-d10.98Secondary
Propene-2-d10.99Secondary
Propene-3-d11.02Secondary
Propene-d60.88Secondary (Cumulative)

Data sourced from computational studies based on density functional theory (DFT) calculations.

Table 2: Experimental Kinetic Isotope Effects for the Epoxidation of Deuterated Alkenes

AlkeneOxidantSolventExperimental kH/kDType of KIE
Propene-d6O2 over promoted Ag catalystGas Phase~0.38 - 0.48Secondary (Inverse)
Ethene-d4m-CPBADichloromethane0.83Secondary (Inverse)

Experimental values are derived from kinetic studies measuring the relative rates of reaction of the deuterated and non-deuterated species.

Interpretation of Results

The theoretical calculations for the epoxidation of this compound predict a slight inverse secondary kinetic isotope effect (kH/kD < 1). This is consistent with a change in hybridization at the C1 carbon from sp2 in the reactant to sp3 in the transition state. The C-D bond is slightly stronger than the C-H bond, and its zero-point energy is lower. In the transition state, the out-of-plane bending vibration of the C-H(D) bond becomes stiffer as the carbon rehybridizes, leading to a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state compared to the ground state. This results in a faster reaction rate for the deuterated species.

The experimental data for propene-d6 and ethene-d4 also show an inverse secondary KIE, supporting the theoretical predictions. The significantly more inverse KIE observed for propene-d6 compared to the calculated cumulative effect suggests that other factors, such as steric effects or the specific catalytic system, may also play a role.

Experimental Protocols

The following outlines a general methodology for determining the experimental kinetic isotope effect for the gas-phase epoxidation of propene.

1. Materials and Apparatus:

  • Reactants: Propene (C3H6), deuterated propene (e.g., C3D6), and an oxidant (e.g., O2, H2O2).

  • Catalyst: A suitable heterogeneous catalyst, such as gold supported on a titanium silicate (Au/TS-1).

  • Inert gas: For dilution and as a carrier gas (e.g., Helium).

  • Reactor: A continuous flow fixed-bed reactor or a stirred-tank reactor (CSTR) is typically used for gas-phase reactions. The reactor should be equipped with precise temperature and pressure control.

  • Analytical Equipment: A gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) for the analysis of reactants and products.

2. Experimental Procedure:

  • Catalyst Preparation and Activation: The catalyst is loaded into the reactor and pre-treated under specific conditions (e.g., heating in an inert gas flow) to ensure a clean and active surface.

  • Reaction Conditions: A feed gas mixture of known composition (propene, oxidant, and inert gas) is passed through the reactor at a controlled flow rate, temperature, and pressure.

  • Kinetic Measurements:

    • The reaction is allowed to reach a steady state.

    • The composition of the effluent gas stream is analyzed using GC to determine the concentrations of reactants and products.

    • The reaction rate is calculated based on the conversion of propene.

    • This procedure is repeated for both the non-deuterated (C3H6) and deuterated (C3D6) propene under identical reaction conditions.

  • Calculation of KIE: The kinetic isotope effect (kH/kD) is determined by taking the ratio of the reaction rates: KIE = Rate(C3H6) / Rate(C3D6)

3. Safety Precautions:

  • Propene and oxygen mixtures can be flammable and explosive. All experiments should be conducted in a well-ventilated fume hood with appropriate safety shielding.

  • High-pressure gas cylinders must be handled with care.

  • The catalyst may be pyrophoric and should be handled under an inert atmosphere.

Visualizations

Epoxidation Reaction Pathway

The following diagram illustrates the generally accepted mechanism for the epoxidation of propene by a peroxy acid, often referred to as the "butterfly" mechanism.

Epoxidation_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Propene Propene (H₂C=CH-CH₃) TS [Butterfly Transition State] Propene->TS Nucleophilic attack of alkene π-bond PeroxyAcid Peroxy Acid (R-COOOH) PeroxyAcid->TS Epoxide Propylene Oxide TS->Epoxide Formation of epoxide ring CarboxylicAcid Carboxylic Acid (R-COOH) TS->CarboxylicAcid Proton transfer

Caption: The concerted "butterfly" mechanism for propene epoxidation.

Experimental Workflow for KIE Determination

This diagram outlines the logical flow of an experiment to determine the kinetic isotope effect.

KIE_Workflow A Prepare and Activate Catalyst B Introduce Reactant Gas (Propene + Oxidant) A->B F Introduce Deuterated Reactant Gas (Propene-d1 + Oxidant) A->F C Set Reaction Conditions (Temperature, Pressure, Flow Rate) B->C D Analyze Effluent Gas (GC-MS) C->D E Calculate Reaction Rate (kH) D->E J Calculate KIE = kH / kD E->J G Maintain Identical Reaction Conditions F->G H Analyze Effluent Gas (GC-MS) G->H I Calculate Reaction Rate (kD) H->I I->J

Caption: Workflow for experimental KIE determination.

This guide provides a foundational understanding of the kinetic isotope effects in propene epoxidation, bridging theoretical calculations with experimental observations. The data and methodologies presented are intended to be a valuable resource for researchers in the fields of catalysis, organic synthesis, and drug development.

A Researcher's Guide to Validating Isotopic Enrichment in Propene-1-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of isotopic enrichment is paramount for the integrity of experimental results. This guide provides a comprehensive comparison of three primary analytical techniques for validating the isotopic enrichment of propene-1-d1: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid in the selection of the most appropriate method for your specific research needs.

The introduction of a deuterium atom at the C1 position of propene (this compound) is a common strategy in mechanistic studies, metabolic tracing, and as an internal standard in quantitative analysis. Verifying the precise level and location of deuterium incorporation is a critical quality control step. This guide compares the capabilities of NMR, MS, and GC to provide a clear understanding of their respective strengths and limitations in this application.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for validating isotopic enrichment depends on a variety of factors, including the required level of detail, the available instrumentation, and the desired sample throughput. The following table summarizes the key performance characteristics of NMR, MS, and GC for the analysis of this compound.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Gas Chromatography (GC)
Primary Function Structural elucidation and quantification of isotopic enrichment at specific atomic positions.Highly sensitive and quantitative determination of isotopic ratios.Separation of volatile compounds. Primarily used in conjunction with MS (GC-MS).
Information Provided Precise location of deuterium, quantification of enrichment, identification of isomeric impurities.Overall isotopic enrichment, molecular weight confirmation.Separation of this compound from other volatile components and isomers.
Typical Accuracy High (can be >98% with proper calibration).Very High (can achieve high precision in isotope ratio measurements).Not directly applicable for enrichment validation, but crucial for separation prior to MS.
Typical Precision Good to Excellent.Excellent.High reproducibility in retention times.
Limit of Detection (LOD) Relatively high, may require higher sample concentrations.Very low, highly sensitive.Dependent on the detector, but generally high sensitivity with Flame Ionization Detector (FID) or MS.
Sample Preparation Simple, non-destructive. Sample dissolved in a suitable NMR solvent.Can be simple for gases (direct injection) or require more complex sample handling (e.g., headspace).Gaseous sample injection via a gas-tight syringe or a gas sampling valve.
Throughput Lower, as acquisition times can be longer.High, especially with autosamplers.High, with fast chromatography methods.
Key Advantage Unambiguous determination of the position of the deuterium label.Exceptional sensitivity and accuracy for overall enrichment.Excellent separation of volatile compounds.
Key Limitation Lower sensitivity compared to MS.Does not directly provide information on the position of the deuterium atom.Cannot be used as a standalone technique for isotopic enrichment validation.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections outline the methodologies for each of the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR are powerful, non-destructive techniques for the validation of this compound. ¹H NMR can be used to observe the disappearance of the proton signal at the C1 position, while ²H NMR directly detects the deuterium signal, confirming its presence and providing a means for quantification.

Sample Preparation:

  • A representative sample of the this compound gas is collected in a sealed container.

  • The gas is then dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, benzene-d6) in a high-pressure NMR tube. It is crucial to use a protonated solvent when acquiring a ²H NMR spectrum to avoid a large solvent signal that would obscure the analyte signal.[1]

  • A known concentration of an internal standard (e.g., tetramethylsilane - TMS) can be added for quantitative analysis.

²H NMR Spectroscopy Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

  • Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 5-10 seconds to ensure full relaxation of the deuterium nucleus.

    • Number of Scans: Dependent on the sample concentration, but typically a larger number of scans is required for ²H NMR due to the lower gyromagnetic ratio of deuterium.

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

    • The integral of the deuterium signal corresponding to the C1 position is measured.

    • The isotopic enrichment is calculated by comparing the integral of the deuterium signal to the integral of a known internal standard or by using a calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive method for determining the isotopic enrichment of volatile compounds like this compound. Isotope Ratio Mass Spectrometry (IRMS) offers the highest precision for this purpose.

Headspace GC-MS Protocol:

This method is ideal for analyzing volatile compounds from a liquid or solid matrix, but the principles can be adapted for direct gas analysis.

  • Sample Preparation:

    • A known amount of the this compound gas is introduced into a sealed headspace vial.

    • An internal standard, such as a known amount of non-deuterated propene or a different deuterated volatile compound, can be added for quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole, time-of-flight, or isotope ratio mass spectrometer).

  • GC Parameters:

    • Column: A suitable column for separating light hydrocarbons (e.g., PLOT Al₂O₃ or a porous polymer column).

    • Injector: Headspace autosampler.

    • Oven Temperature Program: An isothermal or gradient program to ensure good separation of propene from any impurities. A typical starting point would be an initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range that includes the molecular ions of propene (m/z 42) and this compound (m/z 43).

    • Data Acquisition: Full scan mode to observe all ions, or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring m/z 42 and 43.

  • Data Analysis:

    • The peak areas for the molecular ions of propene (M⁺) and this compound ([M+1]⁺) are integrated from the chromatogram.

    • The isotopic enrichment is calculated from the ratio of the peak areas, after correcting for the natural abundance of ¹³C.

GC-Pyrolysis-IRMS Protocol:

For very high precision isotope ratio measurements, GC-pyrolysis-IRMS is a powerful technique.

  • Sample Introduction: The this compound sample is introduced into the GC.

  • Chromatographic Separation: The GC separates the propene from other components.

  • Pyrolysis: The separated propene is pyrolyzed (thermally decomposed) at a high temperature (e.g., 780-820 °C) to convert it into simpler molecules, such as H₂ and HD.

  • Isotope Ratio Measurement: The resulting gases are introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of deuterium to hydrogen.

  • Data Analysis: The measured isotope ratio is used to calculate the isotopic enrichment of the original this compound sample.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample This compound Gas Sample Dissolve Dissolve in NMR Solvent Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Acquire 2H NMR Spectrum Tube->Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) Spectrometer->Processing Integration Integrate Deuterium Signal Processing->Integration Calculation Calculate Isotopic Enrichment Integration->Calculation

NMR Spectroscopy Workflow for this compound Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample This compound Gas Sample Vial Introduce into Headspace Vial Sample->Vial Injection Headspace Injection Vial->Injection Separation GC Separation Injection->Separation Detection MS Detection (m/z 42 & 43) Separation->Detection Integration Integrate Ion Signals Detection->Integration Calculation Calculate Isotopic Enrichment Integration->Calculation

Headspace GC-MS Workflow for this compound Analysis.

GC_Pyrolysis_IRMS_Workflow cluster_prep Sample Introduction cluster_analysis Analysis cluster_quant Quantification Sample This compound Gas Sample Injection GC Injection Sample->Injection Separation GC Separation Injection->Separation Pyrolysis Pyrolysis Separation->Pyrolysis IRMS Isotope Ratio Measurement Pyrolysis->IRMS Calculation Calculate Isotopic Enrichment IRMS->Calculation

GC-Pyrolysis-IRMS Workflow for this compound Analysis.

Conclusion

The validation of isotopic enrichment in this compound is a critical step in many research applications. This guide has provided a comparative overview of three key analytical techniques: NMR spectroscopy, mass spectrometry, and gas chromatography.

  • NMR spectroscopy stands out for its ability to provide unambiguous structural information, confirming the exact location of the deuterium label.

  • Mass spectrometry , particularly when coupled with GC, offers unparalleled sensitivity and accuracy for quantifying the overall isotopic enrichment.

  • Gas chromatography serves as an essential separation tool, ensuring that the analysis is not confounded by impurities.

The choice of the most suitable method will depend on the specific requirements of the study. For a comprehensive validation, a combination of these techniques is often the most powerful approach, leveraging the strengths of each to provide a complete picture of the isotopic enrichment in your this compound samples. By following the detailed protocols and considering the performance data presented, researchers can confidently select and implement the most appropriate analytical strategy for their needs.

References

Safety Operating Guide

Personal protective equipment for handling Propene-1-D1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Propene-1-D1. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the isotopic labeling, this compound is chemically analogous to Propene (Propylene), and therefore, safety protocols are based on the well-established data for Propene.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a colorless, flammable gas.[1] The primary hazards associated with its handling include flammability, risk of frostbite from contact with the liquefied gas, and potential for asphyxiation in high concentrations.[2][3] Adherence to proper PPE protocols is critical to mitigate these risks.

Recommended Personal Protective Equipment:

Equipment Specifications Purpose
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of explosion or large splash hazard.[4][5]Protects eyes from splashes of liquefied gas and potential projectiles.
Hand Protection Insulating gloves for handling liquefied gas to prevent frostbite.[5] For general handling of gas cylinders and equipment, chemical-resistant gloves (e.g., nitrile) are suitable.[4]Prevents cold burns from contact with liquid this compound and protects against chemical exposure.
Body Protection A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4] Avoid synthetic fabrics like polyester.[4]Protects skin from splashes and potential flash fires.
Respiratory Protection Generally not required in well-ventilated areas.[2] In case of a leak or in poorly ventilated spaces, a self-contained breathing apparatus (SCBA) is necessary.[2][5] Use of an air-purifying respirator may be appropriate if concentrations are known and within the respirator's limits.[6][7]Protects against inhalation of high concentrations of the gas, which can act as a simple asphyxiant and may have narcotic effects.[2][8]

Quantitative Safety Data

The following table summarizes key quantitative safety data for Propene, which should be considered directly applicable to this compound.

Property Value Significance
Lower Explosive Limit (LEL)2.0%[1][9]The minimum concentration in air at which the gas can ignite.
Upper Explosive Limit (UEL)11.1%[1][9]The maximum concentration in air at which the gas can ignite.
Flash Point-108 °C (-162 °F)[1][9]The lowest temperature at which the vapor can ignite in the presence of an ignition source.
Autoignition Temperature455 °C (851 °F)[9]The temperature at which the gas will ignite spontaneously without an external ignition source.
Vapor Density1.5 (Air = 1)[9]The gas is heavier than air and may accumulate in low-lying areas.

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receipt, move the this compound cylinder to a well-ventilated, designated gas storage area.

  • Ensure the storage area is away from heat, sparks, open flames, and any sources of ignition.[2][10]

  • Store cylinders upright and securely fastened to a wall or cylinder stand to prevent falling.[8]

  • The storage area should be clearly labeled with "Flammable Gas" signage.

Operational Plan for Use:

  • Preparation:

    • Work in a well-ventilated laboratory or under a fume hood.

    • Ensure a fire extinguisher (e.g., dry chemical or CO2) is readily accessible.

    • Check all tubing and connections for leaks before introducing the gas. A soap solution can be used for leak detection.

  • Gas Handling:

    • Use a regulator and equipment specifically designed for flammable gases.

    • Ground and bond all equipment to prevent static electricity buildup.[9]

    • Open the cylinder valve slowly.

    • This product is packaged with 1-2 atmospheres of pressure and is best handled with a vacuum line.[11]

  • In Case of a Leak:

    • If a leak is detected, immediately shut off the source if it is safe to do so.

    • Do not extinguish a leaking gas fire unless the leak can be stopped safely.[2][12]

    • Evacuate the area and ventilate it thoroughly.

    • Eliminate all ignition sources.[2][12]

Disposal Plan:

  • Empty Cylinders:

    • Close the cylinder valve.

    • Leave a small positive pressure in the cylinder.

    • Label the cylinder as "Empty" and return it to the supplier according to their procedures.

  • Waste Gas:

    • Excess gas should be safely vented to a fume hood or an appropriate combustion system.

    • Do not release large quantities of gas directly into the laboratory atmosphere.

    • Consult your institution's environmental health and safety office for specific disposal guidelines.

Safety and Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal/Cleanup cluster_emergency Emergency Protocol start Start: Receive this compound storage Secure Storage in Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe equipment_check Inspect Equipment and Check for Leaks ppe->equipment_check connect_gas Connect Cylinder to System equipment_check->connect_gas open_valve Slowly Open Cylinder Valve connect_gas->open_valve conduct_experiment Conduct Experiment open_valve->conduct_experiment leak_detected Leak Detected open_valve->leak_detected close_valve Close Cylinder Valve After Use conduct_experiment->close_valve conduct_experiment->leak_detected purge_system Purge System with Inert Gas close_valve->purge_system disconnect_cylinder Disconnect Cylinder purge_system->disconnect_cylinder label_empty Label and Store Empty Cylinder for Return disconnect_cylinder->label_empty end End label_empty->end stop_leak Stop Leak if Safe leak_detected->stop_leak stop_leak->conduct_experiment If stopped evacuate Evacuate Area stop_leak->evacuate If cannot stop ventilate Ventilate Area evacuate->ventilate no_ignition Eliminate Ignition Sources ventilate->no_ignition

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.